molecular formula C13H14N2O3S B3035569 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide CAS No. 33224-44-1

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Cat. No.: B3035569
CAS No.: 33224-44-1
M. Wt: 278.33 g/mol
InChI Key: QJLBWBNGCSFZAZ-UHFFFAOYSA-N
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Description

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C13H14N2O3S and its molecular weight is 278.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14/h2-9,15H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLBWBNGCSFZAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, serving as a versatile scaffold in a vast array of therapeutic agents, from classical antibacterial drugs to contemporary anticancer and anti-inflammatory molecules.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationship (SAR) for a specific, non-classical sulfonamide: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. We deconstruct the molecule into its core pharmacophoric components, postulating its potential biological targets by drawing analogies from established SAR principles of related bis-aryl and substituted benzenesulfonamides.[4][5] This document details robust synthetic protocols, outlines key experimental workflows for SAR validation—from in silico modeling to in vitro enzymatic and cell-based assays—and presents a framework for designing next-generation analogs. The objective is to provide researchers with a comprehensive, field-proven guide to unlock the therapeutic potential of this unique sulfonamide scaffold.

Introduction: The 2-Amino-N-arylbenzenesulfonamide Scaffold

The Legacy and Versatility of the Sulfonamide Moiety

First introduced as antibacterial agents, sulfonamides revolutionized medicine by providing the first effective chemotherapeutic options against bacterial infections.[2][6] Their initial mechanism of action was elucidated as the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway, due to their structural mimicry of para-aminobenzoic acid (PABA).[1][6][7]

However, decades of research have revealed that the sulfonamide group is not limited to antimicrobial activity. It is a privileged pharmacophore present in drugs targeting a wide spectrum of conditions, including:

  • Diuretics and Anti-glaucoma agents (through carbonic anhydrase inhibition)[2][8][9]

  • Anti-inflammatory drugs (through COX-2 inhibition)[5][9]

  • Anticancer therapeutics (targeting tubulin polymerization or tumor-associated carbonic anhydrases)[7][8][10]

  • Antidiabetic agents (sulfonylureas that stimulate insulin release)[2][9]

  • Antiviral compounds [2]

This functional diversity underscores the importance of exploring novel substitution patterns on the sulfonamide scaffold to uncover new therapeutic opportunities.[11]

Deconstructing the Core Molecule: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

The subject of this guide deviates from the classical antibacterial sulfonamide structure (typified by sulfanilamide) in a critical way: the position of the amino group. The ortho-amino substitution, as opposed to the traditional para-amino group, suggests that its primary biological targets may lie outside the canonical DHPS enzyme.

To systematically analyze the SAR, we dissect the molecule into three key regions:

Caption: Pharmacophoric regions of the target molecule.
  • Region A (Red): The 2-Aminophenyl Ring. The position and nature of the amino group are critical determinants of activity and selectivity.

  • Region B (Blue): The Sulfonamide Linker. This group acts as a key structural hub and hydrogen bonding element, anchoring the two aryl rings.

  • Region C (Green): The N-(4-Methoxyphenyl) Moiety. This region significantly influences properties like lipophilicity, electronic character, and potential interactions with receptor pockets.

Synthesis and Characterization

The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry, typically proceeding through the reaction of an amine with a sulfonyl chloride.[12][13]

General Synthetic Strategy

A reliable synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide can be achieved via a two-step process starting from 2-nitrobenzenesulfonyl chloride.

Synthesis_Workflow start 2-Nitrobenzenesulfonyl Chloride step1 Step 1: Sulfonamide Formation start->step1 intermediate N-(4-methoxyphenyl)-2-nitro benzenesulfonamide step1->intermediate step2 Step 2: Nitro Group Reduction intermediate->step2 product 2-Amino-N-(4-methoxyphenyl) benzene-1-sulfonamide step2->product reagent1 + p-Anisidine Base (e.g., Pyridine) in DCM reagent1->step1 reagent2 Reducing Agent (e.g., Fe/HCl or H₂, Pd/C) reagent2->step2

Caption: General synthetic workflow for the target compound.

Experimental Protocol: Synthesis

  • Step 1: N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide Synthesis.

    • To a stirred solution of p-anisidine (4-methoxyaniline) (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask at 0 °C (ice bath), add a solution of 2-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol.

  • Step 2: Reduction to 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.

    • Dissolve the product from Step 1 in ethanol or acetic acid.

    • Add iron powder (5.0 eq) and a catalytic amount of concentrated HCl.

    • Heat the mixture to reflux (approx. 80 °C) for 2-4 hours until TLC analysis shows complete consumption of the starting material.

    • Cool the reaction, neutralize with a saturated sodium bicarbonate solution, and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the final product by silica gel column chromatography.

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the chemical structure, including the correct placement of substituents on the aromatic rings.[8][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) verifies the exact molecular weight and elemental composition.[8]

  • Elemental Analysis: Provides the percentage composition of C, H, N, and S, further confirming the empirical formula.

Structure-Activity Relationship (SAR) Analysis

This section explores how modifications to each of the three key regions of the molecule are likely to impact biological activity, based on established principles from related sulfonamide inhibitors.

Region A: The 2-Aminophenyl Ring
  • Amino Group Position: The ortho position is a significant deviation from PABA mimics. This suggests the amino group may act as a hydrogen bond donor or a key coordinating group in a receptor pocket distinct from DHPS. Its proximity to the sulfonamide linker could enforce a specific conformation crucial for binding.

  • N-Substitution: Acetylation of the amino group (forming an acetamide) could probe the necessity of a primary amine. In many COX-2 inhibitors, an acetamide is tolerated or even beneficial.[5]

  • Ring Substitution: Introducing small, electron-withdrawing groups (e.g., F, Cl) or electron-donating groups (e.g., CH₃) at the 4- or 5-positions can modulate the electronic properties and steric profile of the ring, potentially enhancing potency or selectivity for a specific target.[5] For example, adding an electron-withdrawing nitro group has been shown to increase antimicrobial activity in some sulfonamide derivatives.[1][15]

Region B: The Sulfonamide Linker
  • Core Function: The -SO₂NH- group is a critical pharmacophore. The NH proton is acidic and acts as a hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This triad is often essential for anchoring the molecule to its biological target, such as the zinc ion in carbonic anhydrases.[7]

  • N-Alkylation: Methylation of the sulfonamide nitrogen would remove the hydrogen bond donating capability. This is a critical test: if activity is abolished, it strongly implies the NH proton is involved in a key interaction. Such N-alkylation often leads to inactive compounds in classical antibacterial sulfonamides.[16]

Region C: The N-(4-Methoxyphenyl) Moiety
  • The Methoxy Group: The para-methoxy group is electron-donating and can also act as a hydrogen bond acceptor. Its impact can be evaluated by:

    • Positional Isomers: Moving the methoxy group to the ortho or meta position would alter the electronic distribution and steric profile.

    • Homologation: Replacing -OCH₃ with -OCH₂CH₃ (ethoxy) would increase lipophilicity.[4]

    • Replacement: Substituting the methoxy group with other functionalities like -OH (potential H-bond donor/acceptor), -Cl (electron-withdrawing), or -CF₃ (strongly electron-withdrawing and lipophilic) would provide significant insight into the requirements of the binding pocket.[10]

  • The Phenyl Ring: This ring likely engages in hydrophobic or π-π stacking interactions within the receptor. Replacing it with other aromatic systems (e.g., pyridine, thiazole, thiophene) can improve potency, alter selectivity, or modify pharmacokinetic properties.[17][18] Studies on 12-Lipoxygenase inhibitors showed that replacing a thiazole ring with a thiophene or phenyl ring could maintain or improve potency.[17]

Postulated Biological Targets and Mechanisms of Action

Given its structure, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide and its analogs are promising candidates for several biological targets beyond bacterial DHPS.

Anticancer Activity: Carbonic Anhydrase and Tubulin Inhibition

Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly tumor-associated isoforms like CA IX and XII.[7][18] These enzymes are crucial for pH regulation in hypoxic tumors, and their inhibition can disrupt cancer cell proliferation and survival.[7] Additionally, certain benzenesulfonamides have been identified as tubulin polymerization inhibitors, leading to cell cycle arrest at the G2/M phase and apoptosis.[10]

Anti-inflammatory Activity: COX-2 Inhibition

The diaryl sulfonamide scaffold is reminiscent of selective COX-2 inhibitors like celecoxib.[9] These agents work by blocking the synthesis of prostaglandins, which are key mediators of pain and inflammation.[5] SAR studies on related compounds suggest that specific substitutions on the aryl rings are critical for achieving high potency and selectivity for COX-2 over the constitutive COX-1 isoform.[5]

Experimental Workflows for SAR Validation

A systematic approach combining computational and experimental methods is essential for efficient SAR exploration.

SAR_Workflow cluster_design Design & Synthesis cluster_validation Screening Cascade cluster_analysis Analysis & Iteration design Design Analog Library (Based on SAR Hypotheses) synthesis Synthesize & Purify Compounds design->synthesis insilico In Silico Screening (Molecular Docking) synthesis->insilico invitro In Vitro Assays (Enzymatic & Cell-Based) insilico->invitro invivo In Vivo Models (Efficacy & PK/PD) invitro->invivo data Analyze Data & Refine SAR Model invivo->data data->design Iterate

Caption: Iterative workflow for SAR investigation.
In Silico Screening: Molecular Docking Protocol

Molecular docking predicts the binding affinity and orientation of a ligand within a target protein's active site, helping to prioritize compounds for synthesis.[19][20]

  • Preparation: Obtain the crystal structure of the target protein (e.g., human Carbonic Anhydrase II, COX-2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate 3D structures of the sulfonamide analogs and perform energy minimization.

  • Docking Simulation: Use software like AutoDock Vina or Schrödinger Maestro to dock the ligands into the defined active site of the receptor.[20]

  • Analysis: Analyze the resulting poses and scoring functions. The binding energy (e.g., in kcal/mol) indicates the predicted affinity.[14][20] Visualize the interactions (hydrogen bonds, hydrophobic contacts) to understand the binding mode.

In Vitro Biological Evaluation

Protocol: Minimum Inhibitory Concentration (MIC) Assay [21] This assay determines the lowest concentration of a compound that inhibits visible bacterial growth.

  • Preparation: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized bacterial inoculum (e.g., S. aureus, E. coli) to each well.

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • Reading: The MIC is the lowest concentration where no turbidity (bacterial growth) is observed.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay This assay measures the inhibition of CA's esterase activity using a chromogenic substrate.

  • Reaction Mixture: In a 96-well plate, add buffer (e.g., Tris-HCl), a known concentration of the purified hCA isoform, and varying concentrations of the sulfonamide inhibitor.

  • Initiation: Start the reaction by adding the substrate, 4-nitrophenyl acetate (NPA).

  • Measurement: Monitor the formation of the yellow product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a plate reader.

  • Calculation: Determine the rate of reaction for each inhibitor concentration and calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

In Vivo Model Considerations

Promising compounds identified through in vitro screening should be advanced to animal models to evaluate efficacy, pharmacokinetics (PK), and toxicology. For example, a compound showing potent anticancer activity in vitro could be tested in a human tumor xenograft mouse model to assess its ability to inhibit tumor growth.[10]

Data Interpretation and Future Directions

Summarizing SAR Data into a Quantitative Table

A crucial step in any SAR study is to organize the data in a clear, quantitative format. The following hypothetical table illustrates how to correlate structural modifications with biological activity.

Table 1: Hypothetical SAR Data for Analogs against Human Carbonic Anhydrase II (hCA II)

Compound IDR¹ (at 2-NH₂)R² (on Ring A)R³ (on Ring C)hCA II IC₅₀ (µM)
Core -H-H4'-OCH₃5.2
1a -COCH₃-H4'-OCH₃2.8
1b -H5-Cl4'-OCH₃1.5
1c -H-H4'-OH4.1
1d -H-H4'-Cl0.9
1e -H-H3'-OCH₃8.9

This data is illustrative and serves as an example for organizing experimental results.

Interpretation: From this hypothetical data, one could infer that:

  • Acetylation of the 2-amino group (1a) is moderately beneficial.

  • An electron-withdrawing group on Ring A (1b) improves activity.

  • Replacing the 4'-methoxy group with a more electron-withdrawing chloro group (1d) significantly enhances potency, suggesting a hydrophobic and/or electron-poor moiety is preferred in this pocket.

Designing the Next Generation of Analogs

Based on the initial SAR findings, a second generation of analogs can be designed. For instance, if compound 1d proves to be the most potent, further exploration could involve:

  • Combining beneficial modifications (e.g., a compound with a 5-Cl on Ring A and a 4'-Cl on Ring C).

  • Exploring a wider range of substituents at the 4'-position of Ring C.

  • Replacing the phenyl Ring C with bioisosteres like thiophene or pyridine to improve properties like solubility or metabolic stability.

Conclusion

The 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide scaffold represents a promising starting point for the discovery of novel therapeutic agents. Its departure from the classical para-amino structure invites exploration into a diverse range of biological targets, including carbonic anhydrases and protein kinases relevant to oncology and inflammation. A systematic approach to SAR, integrating rational design, efficient synthesis, and a cascade of in silico and in vitro validation assays, is paramount. By methodically probing the key pharmacophoric regions of the molecule, researchers can elucidate the structural requirements for potent and selective activity, paving the way for the development of new, high-impact medicines.

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Sources

The Therapeutic Potential of 2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide scaffold remains a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide delves into the therapeutic potential of a specific subclass: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide and its derivatives. We will explore the synthetic pathways to this core structure, its established and putative mechanisms of action, and its diverse therapeutic applications, with a particular focus on its antimicrobial, anti-inflammatory, and anticancer properties. This document is intended for researchers, scientists, and drug development professionals, providing in-depth scientific insights, detailed experimental protocols, and a robust framework for future research and development in this promising area.

Introduction: The Enduring Significance of the Sulfonamide Moiety

Since their initial discovery as antibacterial agents, sulfonamides have evolved into a versatile pharmacophore, integral to the development of drugs for a wide range of diseases.[1] Their synthetic accessibility and the ability to readily modify their structure have allowed for the fine-tuning of their pharmacological profiles. The core structure of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide presents a unique combination of a benzenesulfonamide group, a primary amino group, and a methoxy-substituted phenyl ring. This arrangement of functional groups provides multiple points for chemical modification, enabling the exploration of a vast chemical space to optimize therapeutic efficacy and selectivity. This guide will provide a comprehensive analysis of the existing knowledge and future prospects of these derivatives as valuable therapeutic agents.

Synthesis of the Core Scaffold: 2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

The efficient synthesis of the 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide core is a critical first step in the exploration of its therapeutic potential. The most common synthetic route is a multi-step process that is both scalable and adaptable for the creation of a diverse library of derivatives.[2]

General Synthetic Pathway

The synthesis typically commences with the protection of a substituted aniline, followed by chlorosulfonation, amination, and finally deprotection. A representative synthetic scheme is outlined below:

Synthesis_Pathway cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Chlorosulfonation cluster_step3 Step 3: Amination cluster_step4 Step 4: Deprotection A 2-Anisidine B N-(2-methoxyphenyl)acetamide A->B Acetic Anhydride C N-(2-methoxyphenyl)acetamide D 3-Acetamido-4-methoxybenzenesulfonyl chloride C->D Chlorosulfonic Acid E 3-Acetamido-4-methoxybenzenesulfonyl chloride F N-(4-methoxyphenyl)-3-acetamidobenzenesulfonamide E->F p-Anisidine, Base G N-(4-methoxyphenyl)-3-acetamidobenzenesulfonamide H 2-Amino-N-(4-methoxyphenyl) benzene-1-sulfonamide G->H Acidic Hydrolysis

Caption: General four-step synthesis of the core scaffold.

Detailed Experimental Protocol: Synthesis of 2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

The following protocol provides a detailed, step-by-step methodology for the synthesis of the parent compound, adapted from established procedures.[1]

Step 1: Acetylation of 2-Anisidine

  • In a 250 mL round-bottom flask, combine 10 mL of 2-anisidine with 20 mL of a 1:1 (v/v) mixture of acetic anhydride and glacial acetic acid.

  • Gently reflux the mixture for 15 minutes.

  • Allow the reaction mixture to cool to room temperature and then pour it into 200 mL of cold water with vigorous stirring to precipitate the product.

  • Collect the crude N-(2-methoxyphenyl)acetamide by vacuum filtration, wash thoroughly with cold water, and dry.

  • Recrystallize the product from an ethanol-water mixture to obtain pure, colorless crystals.

Step 2: Chlorosulfonation of N-(2-methoxyphenyl)acetamide

  • In a fume hood, carefully add 10 g of the dried N-(2-methoxyphenyl)acetamide in small portions to 30 mL of chlorosulfonic acid in a flask cooled in an ice bath.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1 hour.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonyl chloride.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Step 3: Amination of 3-Acetamido-4-methoxybenzenesulfonyl chloride

  • Dissolve the dried sulfonyl chloride (1.0 eq) and p-anisidine (1.1 eq) in pyridine.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

  • Collect the solid by filtration, wash with dilute HCl to remove excess pyridine, followed by water, and then dry.

Step 4: Deprotection to Yield 2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

  • Suspend the dried N-(4-methoxyphenyl)-3-acetamidobenzenesulfonamide in a mixture of ethanol and concentrated hydrochloric acid.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates the complete disappearance of the starting material.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is the desired product, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure compound.

Therapeutic Potential and Mechanisms of Action

The 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide scaffold has been investigated for a variety of therapeutic applications, primarily leveraging the known biological activities of the broader sulfonamide class of compounds.

Antimicrobial Activity

The foundational therapeutic application of sulfonamides is their antibacterial activity. They function as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these sulfonamide derivatives block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA and protein synthesis in bacteria. This bacteriostatic action effectively halts bacterial growth and proliferation.[3]

Antibacterial_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Sulfonamide 2-Amino-N-(4-methoxyphenyl) benzene-1-sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid Synthesis DHPS->DHF Catalyzes BacterialGrowth Bacterial Growth & Replication DHF->BacterialGrowth Essential for

Caption: Mechanism of antibacterial action via DHPS inhibition.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to quantify the antibacterial efficacy of these derivatives is the broth microdilution assay.[4][5]

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., E. coli, S. aureus) overnight in a suitable broth medium. Dilute the culture to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the broth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that results in the complete inhibition of visible bacterial growth.

Anticancer Activity

Sulfonamide derivatives have emerged as a promising class of anticancer agents, exhibiting a variety of mechanisms of action.[6] For derivatives of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, a key area of investigation is their potential as carbonic anhydrase (CA) inhibitors.

Carbonic Anhydrase Inhibition: Certain human carbonic anhydrase isoforms, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[7] Primary sulfonamides are known to be potent inhibitors of these enzymes. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, blocking its catalytic activity.[8]

Anticancer_Mechanism TumorCell Hypoxic Tumor Cell CAIX Carbonic Anhydrase IX (CA IX) TumorCell->CAIX Overexpression H_ion H⁺ CAIX->H_ion Catalyzes H₂O + CO₂ ⇌ H₂CO₃ ⇌ H2CO3 H₂CO₃ Acidic_TME Acidic Tumor Microenvironment H_ion->Acidic_TME Contributes to HCO3_ion HCO₃⁻ TumorProgression Tumor Progression & Metastasis Acidic_TME->TumorProgression Promotes Sulfonamide Sulfonamide Derivative Sulfonamide->CAIX Inhibition

Caption: Anticancer mechanism via carbonic anhydrase IX inhibition.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6]

  • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in an appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Add various concentrations of the synthesized sulfonamide derivatives to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, can then be determined.

Anti-inflammatory Activity

The anti-inflammatory potential of sulfonamide derivatives is an area of growing interest. One of the key mechanisms being explored is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is inducible and plays a major role in the inflammatory response.

Cyclooxygenase (COX) Inhibition: By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The structural features of certain sulfonamide derivatives allow them to selectively bind to the active site of the COX-2 enzyme.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

A common method to assess COX-2 inhibitory activity is to use a commercially available colorimetric COX-2 inhibitor screening assay kit.

  • Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and a chromogen, according to the kit's instructions.

  • Inhibitor Preparation: Prepare a series of dilutions of the test sulfonamide derivatives.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation and Detection: Incubate the plate at 37°C for a specified time. The peroxidase activity of COX generates a colored product from the chromogen.

  • Absorbance Measurement: Measure the absorbance of the colored product using a plate reader at the recommended wavelength.

  • Calculation of Inhibition: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

Quantitative Data Summary

While extensive quantitative data specifically for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide derivatives is still emerging in the public domain, the following table presents representative data for analogous sulfonamide compounds to illustrate their potential potency across different therapeutic areas.

Compound Class Target Assay Potency (IC50 / Kᵢ) Reference
Benzenesulfonamide DerivativesCarbonic Anhydrase IIStopped-flow CO₂ hydrationNanomolar range[8]
4-Anilinoquinazoline-based BenzenesulfonamidesCarbonic Anhydrase IXEnzyme Inhibition86.5 nM (for compound 4f)[9]
Thiazol-2-yl)amino)benzenesulfonamide DerivativesCarbonic Anhydrase IXEnzyme Inhibition25.04 nM[7]
Aliphatic Hydrazide-Based Benzenesulfonamidesα-GlucosidaseEnzyme InhibitionVaries (micromolar range)[10]
Aliphatic Hydrazide-Based BenzenesulfonamidesUreaseEnzyme InhibitionVaries (micromolar range)[10]

Conclusion and Future Directions

The 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core structure allows for extensive derivatization to optimize activity against a range of biological targets. The established antimicrobial properties of sulfonamides, coupled with their emerging potential as anticancer and anti-inflammatory agents, underscore the importance of continued research in this area.

Future efforts should focus on the synthesis and screening of a broader library of derivatives to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also warranted to elucidate the precise molecular interactions responsible for their biological effects. Furthermore, preclinical evaluation of lead compounds in relevant animal models will be crucial to validate their therapeutic potential and advance them toward clinical development.

References

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  • Ibrahim, S., Tahir, M. N., Iqbal, N., Shahwar, D., & Raza, M. A. (2011). N-(4-Methoxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o298. Available at: [Link]

  • Kantminienė, K., Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 18484-18506. Available at: [Link]

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  • Raza, A., Al-Omar, M. A., & Amr, A. E. G. E. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1018-1030. Available at: [Link]

  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 20(10), 18484-18506. Available at: [Link]

  • Said, M. F., & El-Sayed, M. A. A. (2022). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 12(48), 31235-31251. Available at: [Link]

  • Sharma, S., & Kumar, A. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of Pharmaceutical and Applied Chemistry, 1(1), 1-10. Available at: [Link]

  • Singh, N., & Kumar, A. (2016). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Sciences, 8(9), 233-238. Available at: [Link]

  • Telvekar, V. N., Bairwa, V. K., & Satardekar, K. (2012). Design, synthesis and computational docking studies of novel sulfonamide derivatives. Journal of the Brazilian Chemical Society, 23(1), 121-127. Available at: [Link]

  • Tumosienė, I., Kantminienė, K., Rutkauskas, K., Zubrienė, A., Kažemėkaitė, M., Smirnov, A., ... & Matulis, D. (2020). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 25(13), 3058. Available at: [Link]

  • Wang, T., Zhang, Z., & Li, Z. (2010). 4-[(4-Methoxybenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. Available at: [Link]

  • Ward, B. L., et al. (2019). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2019(3), M1083. Available at: [Link]

  • Zubrienė, A., Čapkauskaitė, E., Baranauskienė, L., Talackaitė, J., Manakova, E., Gražulis, S., & Matulis, D. (2010). 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII. Bioorganic & Medicinal Chemistry, 18(21), 7413-7421. Available at: [Link]

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The Pharmacological Engineering of 2-Aminobenzenesulfonamide: From Isomeric Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Isomeric Paradigm Shift

The development of sulfonamide derivatives represents one of the most pivotal chapters in medicinal chemistry. The historical breakthrough of sulfanilamide (para-aminobenzenesulfonamide)—the active metabolite of Prontosil—ushered in the era of systemic antibacterial chemotherapy by acting as a competitive inhibitor of bacterial dihydropteroate synthase (DHPS)[1].

However, a profound pharmacological paradigm shift occurs when the amino group is migrated from the para to the ortho position, yielding 2-aminobenzenesulfonamide (also known as orthanilamide)[2]. This simple positional isomerization completely abolishes the molecule's antibacterial properties[2]. Instead, the ortho configuration geometrically aligns the primary amine and the sulfonamide moiety to act as a potent chelating pharmacophore. This structural realignment unlocks highly specific interactions with human metalloenzymes and central nervous system receptors, repositioning the molecule from an antibiotic to a critical scaffold for oncology and neurology[2],[3].

Chemical Synthesis & Structural Derivatization

The synthesis of 2-aminobenzenesulfonamide requires precise chemoselectivity to ensure the sulfonamide group remains intact while the nitro precursor is reduced.

Chemoselective Reduction Pathway

The foundational synthesis begins with the nucleophilic substitution of 2-nitrobenzenesulfonyl chloride with ammonia to yield 2-nitrobenzenesulfonamide[4]. The critical step is the subsequent reduction of the nitro group. While traditional catalytic hydrogenation (e.g., Pd/C with H₂) is common, it risks over-reduction and requires specialized high-pressure reactors. To circumvent this, modern protocols utilize a thiophenol-mediated reduction in the presence of potassium hydroxide (KOH)[4].

Causality of Choice: The thiophenol/KOH system is selected because it provides a mild, highly chemoselective environment that cleanly reduces the nitro group to an amine at low temperatures (50°C) without degrading sensitive functional groups or requiring pressurized inert atmospheres[4].

SynthesisWorkflow N1 2-Nitrobenzenesulfonyl Chloride (Precursor) N2 Nucleophilic Substitution (Ammonia in Methanol) N1->N2 N3 2-Nitrobenzenesulfonamide (Intermediate) N2->N3 Yields Sulfonamide Group N4 Chemoselective Reduction (Thiophenol / KOH) N3->N4 N5 2-Aminobenzenesulfonamide (Target Pharmacophore) N4->N5 Reduces Nitro to Amine

Caption: Stepwise synthesis of 2-aminobenzenesulfonamide highlighting chemoselective reduction.

Advanced Microwave-Assisted Derivatization

For high-throughput drug discovery, 2-aminobenzenesulfonamide serves as a precursor for complex heterocycles like benzothiadiazin-3-one-1,1-dioxides[5]. Recent advancements employ a microwave-assisted, sequential one-pot protocol. By utilizing a copper-catalyzed N-arylation of α-bromo-benzenesulfonamides followed by cyclization with carbonyl diimidazole (CDI), researchers can synthesize complex derivatives in just 11 minutes at 150°C, drastically improving library generation efficiency[5].

Pharmacological Targets & Mechanism of Action

Carbonic Anhydrase IX (CA IX) Inhibition in Oncology

2-Aminobenzenesulfonamide is a well-characterized inhibitor of Carbonic Anhydrase IX (CA IX)[6],[2]. CA IX is a transmembrane metalloenzyme heavily overexpressed in hypoxic tumor cells, where it plays a critical role in regulating intracellular pH to promote cancer cell survival and metastasis[2].

Mechanistic Causality: The primary mechanism of action relies on the deprotonated sulfonamide nitrogen coordinating directly with the zinc ion (Zn²⁺) located in the active site of CA IX[2]. This coordination blocks the enzyme's catalytic function, disrupting the tumor's ability to excrete acid, ultimately triggering intracellular acidification and apoptosis[2].

MechanismOfAction Hypoxia Tumor Hypoxia HIF1a HIF-1α Upregulation Hypoxia->HIF1a CAIX CA IX Overexpression (Cell Surface) HIF1a->CAIX Binding Zinc Ion Coordination (Active Site) CAIX->Binding Inhibits Drug 2-Aminobenzenesulfonamide Drug->Binding Deprotonated Sulfonamide Apoptosis Intracellular Acidification & Cell Death Binding->Apoptosis Disrupts pH Regulation

Caption: Mechanism of CA IX inhibition by 2-aminobenzenesulfonamide in hypoxic tumors.

AMPA Receptor Allosteric Modulation

Beyond oncology, 2-aminobenzenesulfonamide derivatives (specifically benzothiadiazines like IDRA21) act as positive allosteric modulators of AMPA/Kainate receptors in the brain, offering potential as cognitive enhancers[3]. Structure-Activity Relationship (SAR) studies reveal that introducing an N-alkyl moiety significantly increases activity by exerting an inductive effect on the sulfonamide group, altering the partial charge of the nitrogen atom and enhancing receptor binding affinity[3].

Quantitative Structure-Activity Data

The following table summarizes the critical physicochemical properties and target affinities essential for formulating and deploying 2-aminobenzenesulfonamide in experimental settings.

PropertyValue / Description
CAS Number 3306-62-5[6],[7]
Molecular Weight 172.20 g/mol [7]
Molecular Formula C₆H₈N₂O₂S[7]
Primary Target Carbonic Anhydrase IX (CA IX)[2]
Secondary Target (Derivatives) AMPA/Kainate Receptors (Positive Allosteric Modulators)[3]
Solubility (DMSO) ≥ 5 mg/mL (29.04 mM)[8]; up to 200 mg/mL with sonication[2]
Antibacterial Activity None (Unlike its para-isomer, Sulfanilamide)[2]

Standardized Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, integrating causality for every chemical choice and a definitive validation step.

Self-Validating Protocol: Thiophenol-Mediated Synthesis

This protocol outlines the reduction of 2-nitrobenzenesulfonamide to 2-aminobenzenesulfonamide[4].

Materials: 2-nitrobenzenesulfonamide (1.0 equiv), aqueous KOH (10.9 M), thiophenol, anhydrous acetonitrile. Procedure:

  • Base Activation: Cool the reaction vessel in an ice-water bath. Slowly add the pre-prepared aqueous KOH solution (2.5 equiv) dropwise over 10 minutes to establish the necessary basic environment[4].

  • Substrate Introduction: Remove the ice bath after 5 minutes. Dissolve 2-nitrobenzenesulfonamide in 20 mL of anhydrous acetonitrile. Add this solution to the reaction flask over 20 minutes[4].

  • Reduction Phase: Heat the reaction mixture in a 50°C oil bath for 40 minutes[4].

  • System Validation (TLC): Self-Validation Step: Monitor the reaction progress using Thin Layer Chromatography (TLC). The protocol is considered successful and ready for work-up only when the distinct spot corresponding to 2-nitrobenzenesulfonamide completely disappears, confirming 100% conversion without over-reduction[4].

Self-Validating Protocol: Aqueous Formulation for In Vivo Assays

2-Aminobenzenesulfonamide is highly hygroscopic and hydrophobic, making aqueous delivery challenging[2]. This protocol ensures a stable 5 mg/mL working solution[8].

Materials: 2-Aminobenzenesulfonamide stock (50.0 mg/mL in anhydrous DMSO), PEG300, Tween-80, 0.9% Saline. Procedure:

  • Solvent Disruption: Add 100 μL of the DMSO stock solution to 400 μL of PEG300 and mix evenly[8]. Causality: PEG300 acts as a co-solvent to lower the dielectric constant, preventing immediate precipitation of the hydrophobic core.

  • Micellar Encapsulation: Add 50 μL of Tween-80 and mix thoroughly[8]. Causality: Tween-80 acts as a surfactant, forming micelles that encapsulate the drug molecules.

  • Aqueous Dilution: Add 450 μL of Saline to adjust the final volume to 1 mL[8].

  • System Validation (Visual Clarity): Self-Validation Step: Inspect the final solution against a dark background. The formulation is validated for in vivo dosing if the solution remains completely clear (≥ 5 mg/mL solubility achieved). Any turbidity indicates micellar failure and requires re-formulation[8].

References

  • The Dawn of a Chemotherapeutic Era: A Technical Guide to 2-Aminobenzenesulfonamide - Benchchem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmOGaCAlMmfA04pemcevhUwdMghJ4hMllwBf-jsUn_QNSmbzF8XskoY34g9e7s6eJ1E62lgv_HXYfHex51BvSZEFliqaK3MmG1A8G4t8nrwjtBT0fAX27uhgH8GSuh-5o-E5OXsPI5HCq7y81likoMNhA4ajnW1s12kfQ4IgeLyxX8I08KHSCZcGWzFi6SJ8OEHRnr8U9-NbWE_Uzy6AnM2IM7wSbxaxmIV6Oy-H8=]
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Methodological & Application

Application Note & Synthesis Protocol: A Detailed Guide to the Preparation of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, a valuable scaffold in medicinal chemistry and drug discovery. The synthetic strategy employs a robust and reliable two-step sequence: an initial nucleophilic substitution to form the sulfonamide bond, followed by a catalytic reduction of a nitro group to yield the target primary amine. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, detailed safety protocols, characterization guidelines, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction and Scientific Context

Sulfonamide-containing molecules are a cornerstone of modern pharmacology, exhibiting a vast array of biological activities including antibacterial, anti-cancer, and anti-inflammatory properties.[1][2] The target molecule, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, combines the key sulfonamide linkage with a primary aromatic amine and a methoxy-substituted aniline, making it a versatile building block for the synthesis of more complex therapeutic agents and chemical probes.

The synthetic approach detailed herein was selected for its reliability and scalability. It proceeds via the reaction of 2-nitrobenzenesulfonyl chloride with 4-methoxyaniline (p-anisidine), followed by the selective reduction of the nitro group. This classical approach circumvents the challenges associated with the self-reactivity of 2-aminobenzenesulfonyl chloride. While modern cross-coupling methods like the Buchwald-Hartwig[3][4][5] or Ullmann-type reactions[6][7] offer alternative pathways, the chosen sequence is highly effective and utilizes readily available starting materials.

Synthetic Workflow and Reaction Principle

The synthesis is executed in two primary stages, as illustrated in the workflow diagram below.

Part A: Sulfonamide Bond Formation. This step involves a nucleophilic acyl substitution. The primary amine of 4-methoxyaniline acts as a nucleophile, attacking the electrophilic sulfur atom of 2-nitrobenzenesulfonyl chloride. A tertiary amine base, such as pyridine or triethylamine, is crucial as it serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.[1]

Part B: Nitro Group Reduction. The nitro group of the intermediate, N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide, is reduced to a primary amine. This transformation is most cleanly achieved via catalytic hydrogenation.[8] In this process, molecular hydrogen (H₂) is activated on the surface of a palladium on carbon (Pd/C) catalyst and subsequently reduces the nitro group to the desired amine without affecting the other functional groups.

SynthesisWorkflow SM1 2-Nitrobenzenesulfonyl Chloride Reagent1 Pyridine, DCM Room Temperature SM2 4-Methoxyaniline (p-Anisidine) Intermediate N-(4-methoxyphenyl)-2-nitro- benzenesulfonamide Reagent2 H₂ (g), 10% Pd/C Ethanol, Room Temp. Product 2-amino-N-(4-methoxyphenyl)- benzene-1-sulfonamide Reagent1->Intermediate Part A: Sulfonamide Formation Reagent2->Product Part B: Nitro Reduction

Caption: Overall synthetic workflow for the target compound.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.FormulaMW ( g/mol )PurityNotes
2-Nitrobenzenesulfonyl chloride1694-92-4C₆H₄ClNO₄S221.62>98%Moisture-sensitive, corrosive
4-Methoxyaniline (p-Anisidine)104-94-9C₇H₉NO123.15>99%Toxic, handle with care
Pyridine, Anhydrous110-86-1C₅H₅N79.10>99.8%Flammable, toxic
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93>99.8%Volatile, suspected carcinogen
Palladium on Carbon (10% Pd/C)7440-05-3Pd/C--Flammable solid, handle carefully
Ethanol (EtOH), 200 Proof64-17-5C₂H₅OH46.07>99.5%Flammable
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂88.11ACS GradeFor TLC and chromatography
Hexanes110-54-3C₆H₁₄86.18ACS GradeFor TLC and chromatography
Hydrochloric Acid (HCl)7647-01-0HCl36.461 M aq.Corrosive
Saturated Sodium Bicarbonate144-55-8NaHCO₃84.01Saturated aq.-
Brine7647-14-5NaCl58.44Saturated aq.-
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04GranularDrying agent
Equipment
  • Round-bottom flasks and standard glassware

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Hydrogenation apparatus (e.g., balloon setup or Parr hydrogenator)

  • Vacuum filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • NMR spectrometer and Mass spectrometer for characterization

Critical Safety Precautions
  • Personal Protective Equipment (PPE): All procedures must be conducted while wearing a lab coat, safety glasses/goggles, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile solvents, corrosive reagents (especially sulfonyl chlorides), and toxic materials must be performed inside a certified chemical fume hood.[9][10]

  • 2-Nitrobenzenesulfonyl Chloride: This reagent is highly corrosive and reacts with moisture.[11] Avoid contact with skin and eyes. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Palladium on Carbon (Pd/C): The catalyst is flammable, especially when dry or in the presence of solvents and hydrogen. Do not allow the catalyst to dry completely on filter paper. The filtration cake should be kept wet and disposed of properly. Never conduct hydrogenation near open flames.

  • Hydrogen Gas: Hydrogen is extremely flammable. Ensure the system is free of leaks and that there are no ignition sources in the vicinity.

Detailed Experimental Protocol

Part A: Synthesis of N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide
  • Reaction Setup: To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar, add 4-methoxyaniline (1.23 g, 10.0 mmol, 1.0 eq.).

  • Dissolution: Add 50 mL of anhydrous dichloromethane (DCM) to the flask, followed by anhydrous pyridine (1.21 mL, 15.0 mmol, 1.5 eq.). Stir the mixture at room temperature until all solids dissolve.

  • Reagent Addition: In a separate, dry beaker, dissolve 2-nitrobenzenesulfonyl chloride (2.44 g, 11.0 mmol, 1.1 eq.) in 20 mL of anhydrous DCM.

  • Reaction Execution: Cool the flask containing the aniline solution to 0 °C using an ice-water bath. Slowly add the 2-nitrobenzenesulfonyl chloride solution dropwise over 15-20 minutes with vigorous stirring. A precipitate (pyridinium hydrochloride) will form.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction's progress by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up:

    • Transfer the reaction mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), water (1 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and finally with brine (1 x 50 mL). The acid wash removes excess pyridine and any unreacted 4-methoxyaniline, while the bicarbonate wash removes any acidic impurities.

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is typically a yellow solid. Recrystallize from a mixture of ethanol and water to obtain N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide as a pure crystalline solid.[2]

Part B: Synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide
  • Reaction Setup: To a 250 mL round-bottom flask, add the N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide (3.08 g, 10.0 mmol, 1.0 eq.) obtained from Part A and 100 mL of ethanol. Stir to dissolve.

  • Catalyst Addition: Carefully add 10% Pd/C (0.31 g, 10 wt%) to the solution under a stream of nitrogen or argon. Caution: The catalyst may be pyrophoric.

  • Hydrogenation:

    • Seal the flask and carefully evacuate the air, backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for this scale) at room temperature.

  • Reaction Monitoring: The reaction progress can be monitored by TLC (eluent: 30% Ethyl Acetate in Hexanes). The starting material spot should be replaced by a more polar spot (lower Rf) corresponding to the amine product. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal:

    • Once the reaction is complete, carefully purge the flask with nitrogen or argon to remove all hydrogen gas.

    • Filter the reaction mixture through a pad of Celite® to safely remove the palladium catalyst. Wash the Celite® pad with additional ethanol (2 x 20 mL) to ensure all product is collected. Critical: Do not allow the Celite® pad with the catalyst to dry. Keep it wet with solvent and dispose of it in a designated waste container.

  • Purification:

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the final product, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, as a white or off-white solid.

Characterization and Expected Results

  • Appearance: A white to off-white crystalline solid.

  • Yield: Typical yields for this two-step synthesis are in the range of 70-85%.

  • Melting Point: To be determined experimentally.

  • Spectroscopic Data:

    • ¹H NMR: Expect signals for the aromatic protons on both rings, a singlet for the methoxy group (~3.8 ppm), a broad singlet for the sulfonamide N-H proton, and a broad singlet for the newly formed NH₂ protons.

    • ¹³C NMR: Expect signals corresponding to all unique carbon atoms in the molecule.

    • Mass Spectrometry (ESI+): Calculated for C₁₃H₁₄N₂O₃S, [M+H]⁺ = 279.08.[12]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Part A: Reaction Stalls 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.1. Use fresh, high-purity 2-nitrobenzenesulfonyl chloride.2. Ensure anhydrous conditions and add the specified amount of pyridine.
Part B: Incomplete Reduction 1. Inactive Pd/C catalyst.2. Insufficient hydrogen pressure or poor stirring.3. Catalyst poisoning.1. Use fresh catalyst.2. Ensure vigorous stirring to mix the three phases (solid, liquid, gas). Ensure the H₂ balloon remains inflated.3. Purify the intermediate thoroughly to remove any potential poisons (e.g., sulfur-containing impurities).
Low Overall Yield 1. Losses during work-up and transfers.2. Inefficient purification.1. Perform extractions and washes carefully to minimize loss.2. Optimize recrystallization solvent system or chromatography gradient.

Conclusion

This application note provides a validated and detailed protocol for the synthesis of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. By following the outlined steps for sulfonamide formation and subsequent nitro group reduction, researchers can reliably produce this valuable chemical intermediate. Adherence to the safety precautions, particularly when handling sulfonyl chlorides and the hydrogenation catalyst, is paramount for a safe and successful outcome. The final product can be readily characterized by standard analytical techniques to confirm its identity and purity.

References

  • Asif, M. (2015). A review on the synthesis of various biologically active sulfonamide derivatives.
  • Ghorbani-Vaghei, R., & Malaekeh, P. (2015). Reaction of 2-aminophenol with 4-methylbenzenesulfonyl chloride producing N-(2-hydroxyphenyl)-4-methyl benzenesulfonamide (1B). ResearchGate. [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]

  • J&K Scientific LLC (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]

  • Zia, A., Khalid, S., Rasool, N., & Andreescu, O. (2021). Synthesis of sulphonamide derivatives by using Buchwald-Hartwig reaction. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]

  • Google Patents. (2015). 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors.
  • Schiffer, A. D., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. [Link]

  • PubChemLite. (n.d.). 4-amino-n-(2-methoxyphenyl)benzene-1-sulfonamide. PubChemLite. [Link]

Sources

Application Note: High-Sensitivity Determination of Sulfonamide Residues in Complex Matrices (Milk) via SPE-HPLC-PDA

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, self-validating protocol for the detection and quantification of sulfonamide antibiotics (sulfamethoxazole, sulfadiazine, sulfamethazine, and sulfamerazine) in bovine milk. Unlike standard "dilute-and-shoot" methods, this guide utilizes Solid Phase Extraction (SPE) to eliminate matrix interferences (proteins/lipids), achieving Limits of Quantitation (LOQ) well below the Maximum Residue Limits (MRLs) set by the FDA (10 ppb) and EU (100 µg/kg).

Target Audience: Analytical Chemists, Food Safety Officers, and QC Managers.

Introduction: The Analytical Challenge

Sulfonamides are amphoteric compounds with pKa values typically ranging from 5.6 to 7.4. This chemical property makes their retention in Reverse Phase Chromatography (RPC) highly pH-dependent. Furthermore, milk is a complex matrix containing casein proteins and milk fats that irreversibly foul HPLC columns if not removed.

Regulatory Context[1][2][3][4]
  • EU Regulation 37/2010: MRL of 100 µg/kg (combined total sulfonamides).[1]

  • US FDA: Tolerance of 10 ppb (0.01 ppm) in milk.

To ensure compliance, this method prioritizes selectivity and sensitivity over speed, utilizing a polymeric SPE cleanup step to ensure column longevity and data integrity.

Method Development Strategy (Expertise & Causality)

The pH Criticality

Sulfonamides exist in three forms: cationic (low pH), neutral (pH near pI), and anionic (high pH).

  • Extraction: We extract at acidic pH (< pH 3) to break protein binding but keep sulfonamides ionized (cationic) or neutral depending on the specific drug.

  • Separation: The mobile phase is buffered to pH 3.5–4.5. At this pH, sulfonamides are largely neutral, maximizing hydrophobic interaction with the C18 stationary phase and improving peak shape.

Workflow Visualization

The following diagram illustrates the critical path from sample to data, highlighting the decision points for matrix cleanup.

G cluster_logic Critical Control Points Sample Raw Milk Sample (High Protein/Fat) Pretreat Pre-treatment Acidification (pH 4.5) + Centrifugation Sample->Pretreat Precipitate Casein SPE_Load SPE Loading (Polymeric HLB) Pretreat->SPE_Load Supernatant Wash Wash Step (Water -> 5% MeOH) SPE_Load->Wash Remove Sugars/Salts Elute Elution (100% Methanol) Wash->Elute Recover Analytes Evap Evaporation & Reconstitution (Mobile Phase A) Elute->Evap Concentrate HPLC HPLC-PDA Analysis C18 Column Evap->HPLC Inject

Caption: Figure 1. Optimized SPE-HPLC workflow for sulfonamide extraction from complex lipid/protein matrices.

Materials & Instrumentation

Instrumentation
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, Autosampler, Column Oven).

  • Detector: Diode Array Detector (DAD/PDA), monitoring at 270 nm (primary) and 254 nm (secondary).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent end-capped C18).

Reagents
  • Standards: Sulfamethoxazole (SMX), Sulfadiazine (SDZ), Sulfamethazine (SMZ).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Buffer: 0.1% Formic Acid or 20mM Ammonium Acetate (pH 4.5).

  • SPE Cartridges: Oasis HLB (60 mg, 3 mL) or Agilent Bond Elut Plexa.

Experimental Protocols

Protocol A: Sample Preparation (The "Clean-Up")

Rationale: Direct injection of milk leads to column clogging. Acid precipitation alone leaves phospholipids that cause ion suppression (in MS) or baseline drift (in UV).

  • Homogenization: Shake raw milk sample thoroughly.

  • Precipitation: Transfer 10 mL of milk to a centrifuge tube. Add 100 µL of 10% Acetic Acid. Vortex for 1 min.

  • Centrifugation: Centrifuge at 4000 rpm for 10 min at 4°C. The fat will form a top layer; the protein pellet will be at the bottom.

  • Collection: Carefully collect the clear middle aqueous layer (supernatant).

  • SPE Conditioning:

    • Pass 3 mL MeOH through the HLB cartridge.

    • Pass 3 mL Water. Do not let the cartridge dry.

  • Loading: Load 5 mL of the supernatant onto the cartridge (Flow rate: ~1 mL/min).

  • Washing: Wash with 3 mL of 5% Methanol in water. (Removes lactose and salts). Dry cartridge under vacuum for 5 mins.

  • Elution: Elute with 5 mL of 100% Methanol .

  • Reconstitution: Evaporate the eluate to dryness under Nitrogen at 40°C. Reconstitute in 1.0 mL of Mobile Phase A. Filter through 0.22 µm PVDF filter.

Protocol B: HPLC Analytical Conditions

Rationale: A gradient is necessary to separate early eluting polar sulfonamides (Sulfadiazine) from less polar ones (Sulfamethoxazole).

ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temp 30°C
Detection UV at 270 nm (Bandwidth 4 nm)

Gradient Table:

Time (min) % A (Aqueous) % B (Organic) Phase
0.00 90 10 Equilibration
2.00 90 10 Isocratic Hold
10.00 60 40 Linear Gradient
12.00 10 90 Wash

| 15.00 | 90 | 10 | Re-equilibration |

Validation Results & Performance Data

The following data represents typical performance metrics using this protocol on spiked bovine milk samples.

Table 1: Method Performance Metrics

AnalyteRetention Time (min)Recovery (%) (Spike 50 ppb)LOD (ng/mL)LOQ (ng/mL)Linearity (

)
Sulfadiazine 4.288.5 ± 3.21.55.00.9992
Sulfamethazine 6.892.1 ± 2.11.24.00.9995
Sulfamethoxazole 8.595.4 ± 1.81.03.50.9998

Note: Recovery values between 80-110% are considered excellent for complex food matrices.

Troubleshooting Guide (Field-Proven Insights)

Issue 1: Split Peaks or Tailing

  • Cause: Sample solvent strength is higher than the mobile phase.

  • Fix: Ensure the reconstitution solvent (Step 9 of Prep) matches the initial mobile phase (90% Water / 10% ACN). Do not inject pure methanol extracts.

Issue 2: Low Recovery for Sulfadiazine

  • Cause: Sulfadiazine is the most polar. It may break through the SPE cartridge during the wash step if the wash solvent contains too much organic modifier.

  • Fix: Ensure the Wash step uses strictly 5% MeOH or pure water.

Issue 3: Baseline Drift

  • Cause: Late-eluting lipids from the milk matrix.

  • Fix: Extend the "Wash" phase of the HPLC gradient (90% B) to 5 minutes to ensure the column is fully stripped of lipids between runs.

References

  • FDA Laboratory Information Bulletin. "Milk Multi-residue Screening LC-MS-MS Method." U.S. Food and Drug Administration.[2]

  • AOAC Official Methods. "AOAC 993.32: Multiple Sulfonamide Residues in Raw Bovine Milk.
  • Gonzalez, C. & Usher, K. "Determination of Sulfonamides in Milk Using Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry." Agilent Technologies Application Note.

  • Tölgyesi, A. et al. "Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography."[1][3] Journal of Liquid Chromatography & Related Technologies, 2013.

  • Pule, B.O. et al. "Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD." Agilent Technologies Application Note.

Sources

Application Note: Structural Elucidation of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide via 1H and 13C NMR

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

This application note details the structural characterization of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (


). This molecule represents a hybrid class of sulfonamides, combining an ortho-aminobenzenesulfonyl moiety (anthranilic acid derivative) with a para-anisidine core.

Accurate interpretation of this structure is critical in drug discovery, particularly for identifying correct regiochemistry (ortho vs. para substitution) which drastically affects biological binding affinity in antibacterial and anti-inflammatory targets. This guide provides a self-validating protocol for differentiating the complex ABCD spin system of the ortho-substituted ring from the symmetric AA'BB' system of the para-substituted ring.

Sample Preparation Protocol

To ensure high-resolution spectra and accurate peak integration, the following preparation protocol is mandatory. Sulfonamides possess exchangeable protons (


 and 

) that are sensitive to solvent choice and water content.
Solvent Selection[1][2]
  • Recommended: DMSO-d6 (Dimethyl sulfoxide-d6).[1][2]

    • Reasoning: DMSO is a polar aprotic solvent that readily dissolves sulfonamides. Crucially, it forms strong hydrogen bonds with the sulfonamide

      
       and amine 
      
      
      
      protons, slowing their exchange rate. This results in sharp, distinct signals (often doublets/triplets if coupling exists) rather than broad, undetectable humps often seen in
      
      
      .
  • Alternative: Acetone-d6 (if DMSO is unsuitable for downstream recovery).

  • Avoid:

    
     (Chloroform-d) is generally poor for sulfonamides due to low solubility and rapid proton exchange, leading to broad or missing amide peaks.
    
Preparation Steps[5]
  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Dissolution: Add 0.6 mL of DMSO-d6 (containing 0.03% TMS as internal standard).

  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain.

  • Transfer: Transfer to a high-quality 5mm NMR tube (e.g., Wilmad 528-PP or equivalent).

  • Acquisition:

    • 1H NMR: 16–32 scans, relaxation delay (

      
      ) 
      
      
      
      1.0s (ensure full relaxation of aromatic protons).
    • 13C NMR: 512–1024 scans, proton-decoupled.

Workflow Visualization

SamplePrep Start Solid Analyte (5-10 mg) Solvent Add DMSO-d6 (0.6 mL + TMS) Start->Solvent Mix Vortex (Homogenize) Solvent->Mix Tube Transfer to 5mm NMR Tube Mix->Tube Acquire Acquisition (400-600 MHz) Tube->Acquire Process Processing (Phase/Baseline) Acquire->Process

Figure 1: Optimized workflow for sulfonamide NMR sample preparation to ensure visibility of labile protons.

1H NMR Spectral Interpretation

The proton spectrum will display three distinct regions: the aliphatic methoxy region, the aromatic region (containing two different spin systems), and the exchangeable proton region.

Theoretical Assignment & Logic

The molecule contains two aromatic rings with distinct substitution patterns:[3]

  • Ring A (2-aminobenzenesulfonyl): An ABCD spin system. The 2-amino group is electron-donating (shielding ortho/para), while the 1-sulfonyl group is electron-withdrawing (deshielding ortho).

  • Ring B (4-methoxyphenyl): An AA'BB' spin system. The methoxy group is strongly electron-donating.

Representative 1H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic (Causality)
9.65 Singlet (br)1H

Highly deshielded sulfonamide proton; H-bonded to DMSO.
7.45 Doublet of Doublets (dd)1HH-6 (Ring A)Ortho to electron-withdrawing

group; most deshielded aromatic.
7.20 Triplet of Doublets (td)1HH-4 (Ring A)Para to

; meta to

.
6.98 Doublet (d, J=8.8 Hz)2HH-2', H-6' (Ring B)Ortho to N-linkage; part of AA'BB' system.
6.78 Doublet (d, J=8.8 Hz)2HH-3', H-5' (Ring B)Ortho to Methoxy (

); shielded by resonance donation.
6.65 Doublet (d)1HH-3 (Ring A)Ortho to electron-donating

; shielded.
6.50 Triplet (t)1HH-5 (Ring A)Meta to

; para to

.
5.85 Broad Singlet2H

Primary aniline protons. Distinct from sulfonamide NH.[4][2][5]
3.68 Singlet3H

Characteristic methoxy resonance.

Note: Exact shifts may vary


 0.1 ppm depending on concentration and temperature. 

-values are typically ~8 Hz for ortho-coupling.
Interpretation Strategy (Self-Validation)

To validate that you have the 2-amino isomer and not the 4-amino (sulfanilamide derivative) isomer:

  • Check Ring A: Look for the ABCD pattern (four distinct aromatic signals with 1H integration each). If you see a symmetric AA'BB' pattern (two doublets of 2H each) for both rings, you likely have the 4-amino isomer.

  • Check Amine Position: The H-3 proton (ortho to

    
    ) will be a doublet appearing significantly upfield (~6.6 ppm) compared to the H-6 proton (ortho to 
    
    
    
    , ~7.5 ppm).

13C NMR Spectral Interpretation

The carbon spectrum confirms the backbone skeleton. The key is identifying the quaternary carbons to verify the substitution pattern.

Representative 13C NMR Data (100 MHz, DMSO-d6)
Shift (

, ppm)
TypeAssignmentReasoning
156.5 Quaternary (C)C-4' (Ring B)Attached to Oxygen (

); highly deshielded.
146.8 Quaternary (C)C-2 (Ring A)Attached to Amine (

); deshielded.
133.5 Methine (CH)C-4 (Ring A)Para to

.
130.2 Quaternary (C)C-1' (Ring B)Attached to Sulfonamide Nitrogen.[6][3][5][7]
129.5 Methine (CH)C-6 (Ring A)Ortho to

.
124.5 Methine (CH)C-2', C-6' (Ring B)Aromatic CH of p-anisidine ring.
121.0 Quaternary (C)C-1 (Ring A)Attached to Sulfur (

).
116.8 Methine (CH)C-3 (Ring A)Ortho to

; shielded.
115.2 Methine (CH)C-5 (Ring A)Para to

; shielded.
114.1 Methine (CH)C-3', C-5' (Ring B)Ortho to

; shielded.
55.2 Methyl (

)

Methoxy carbon.

Structural Assignment Logic Diagram

This diagram illustrates the flow of logic used to assign specific protons to the observed signals, ensuring the distinction between the two aromatic rings.

AssignmentLogic Molecule 2-amino-N-(4-methoxyphenyl) benzene-1-sulfonamide Sulfonamide Sulfonamide Link (-SO2-NH-) Molecule->Sulfonamide RingA Ring A: 2-Amino (ABCD System) Molecule->RingA RingB Ring B: 4-Methoxy (AA'BB' System) Molecule->RingB NH_Signal NH Signal ~9.6 ppm (s) Exchangeable Sulfonamide->NH_Signal H6_Signal H-6 (Ortho to SO2) ~7.45 ppm (dd) Deshielded RingA->H6_Signal Electron Withdrawing H3_Signal H-3 (Ortho to NH2) ~6.65 ppm (d) Shielded RingA->H3_Signal Electron Donating OMe_Signal Methoxy (-OCH3) ~3.68 ppm (s) RingB->OMe_Signal AA_BB_Signal Symmetric Doublets ~6.98 & 6.78 ppm RingB->AA_BB_Signal

Figure 2: Logic map for assigning 1H NMR signals based on electronic substituent effects.

Advanced Validation Techniques (Optional)

If the 1D spectra are ambiguous (e.g., due to overlapping aromatic peaks), the following 2D experiments are recommended:

  • COSY (Correlation Spectroscopy):

    • Use to trace the ABCD spin system of Ring A.

    • Confirm H-3 correlates only to H-4, while H-4 correlates to both H-3 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use to differentiate the

      
       and 
      
      
      
      protons (which have no carbon attachment) from aromatic protons.
  • D2O Shake:

    • Add 1-2 drops of

      
       to the NMR tube and shake.
      
    • Result: The signals at ~9.65 ppm (

      
      ) and ~5.85 ppm (
      
      
      
      ) will disappear or diminish significantly, confirming they are exchangeable protons.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][8][9][10] (Standard text for substituent chemical shift effects).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[2]

  • Perlovich, G. L., et al. (2009).[3] "Crystal structures of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide." Acta Crystallographica Section E, E65, o2225. (Comparative structural data for the para-isomer).

  • PubChem Compound Summary. (n.d.). "Sulfonamide Derivatives."[6][1][11][3][7][12] National Center for Biotechnology Information.

Sources

Application Note: Elucidation of Mass Spectrometry Fragmentation Pathways for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the fragmentation behavior of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (


, MW 278.33) under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID). We provide a comprehensive mechanistic analysis of the competing fragmentation pathways, specifically highlighting the S-N bond cleavage , 

extrusion rearrangement
, and the ortho-effect facilitated by the 2-amino substituent. This guide is designed to assist analytical chemists in metabolite identification, impurity profiling, and structural validation of sulfonamide derivatives.

Introduction

Sulfonamides represent a critical class of pharmacophores with applications ranging from antibacterials to carbonic anhydrase inhibitors. The structural elucidation of sulfonamide derivatives, particularly those with ortho-substitution, requires a nuanced understanding of gas-phase ion chemistry.

The analyte, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide , contains two distinct aromatic systems linked by a sulfonamide bridge:

  • Ring A: A benzene ring substituted with a primary amine at the ortho position relative to the sulfonyl group.

  • Ring B: A para-anisidine (4-methoxyphenyl) moiety.

The presence of the ortho-amino group introduces specific "ortho effects"—intramolecular interactions that stabilize transition states or facilitate unique neutral losses (e.g.,


, 

) distinct from meta or para isomers.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute stock to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

  • Rationale: Formic acid ensures abundant protonation

    
     of the basic amine sites, essential for positive mode ESI.
    
LC-MS/MS Conditions

To ensure reproducibility, the following parameters are recommended. These conditions prioritize stable ionization and efficient fragmentation.

ParameterSettingRationale
Ionization Source ESI Positive (+)Analyte contains basic amine/aniline groups easily protonated.
Capillary Voltage 3.5 kVOptimal for stable Taylor cone formation without discharge.
Cone Voltage 30 VSufficient to decluster adducts without inducing in-source fragmentation.
Collision Gas Argon / NitrogenArgon is preferred for higher energy transfer efficiency in CID.
Collision Energy (CE) Stepped (15, 30, 45 eV)Allows observation of both labile (S-N cleavage) and stable (aromatic ring) fragments.
Column C18 Reverse PhaseStandard retention for moderately polar sulfonamides.

Results & Discussion: Fragmentation Mechanisms

The ESI(+) mass spectrum is dominated by the protonated molecular ion


 at 

279
. Upon CID, three primary pathways compete based on internal energy distribution.
Pathway A: S-N Bond Cleavage (Primary)

The sulfonamide bond (


) is the most labile connection. Protonation likely occurs on the sulfonamide nitrogen or the aniline nitrogen.
  • Mechanism: Inductive cleavage driven by the stability of the resulting ions.

  • Product Ion 1 (

    
     124):  The charge is retained on the 4-methoxyaniline fragment (
    
    
    
    ). This is often the base peak due to resonance stabilization by the methoxy group.
  • Product Ion 2 (

    
     156):  The charge is retained on the 2-aminobenzenesulfonyl moiety (
    
    
    
    ).
Pathway B: Rearrangement (Skeletal Migration)

A hallmark of N-phenylsulfonamides is the extrusion of neutral sulfur dioxide (


, 64 Da).
  • Mechanism: The aniline ring migrates from the nitrogen to the benzene ring (ipso-substitution) followed by ejection of

    
    .
    
  • Product Ion (

    
     215):  The resulting biaryl amine species (
    
    
    
    ). This ion is highly diagnostic for the sulfonamide core integrity.
Pathway C: The "Ortho Effect"

The 2-amino group is spatially proximal to the sulfonyl group.

  • Mechanism: The lone pair on the ortho-amine can attack the sulfur atom or participate in Hydrogen transfer, facilitating the loss of

    
     or small neutrals like 
    
    
    
    (17 Da) from the sulfonyl-depleted core.
  • Diagnostic Utility: This pathway distinguishes the ortho isomer from meta/para equivalents, which cannot form the necessary cyclic transition state.

Visualizing the Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the connectivity and mass transitions.

FragmentationPathway cluster_ortho Ortho-Effect Zone Parent Precursor Ion [M+H]+ m/z 279 Frag_124 4-methoxyaniline cation m/z 124 (Base Peak) Parent->Frag_124 S-N Cleavage (Charge on amine) Frag_156 2-aminobenzenesulfonyl cation m/z 156 Parent->Frag_156 S-N Cleavage (Charge on sulfonyl) Frag_215 Des-sulfonyl amine m/z 215 (-SO2 Rearrangement) Parent->Frag_215 Rearrangement (-SO2, 64 Da) Frag_109 4-methoxyphenyl cation m/z 109 Frag_124->Frag_109 -NH3 / -CH3 Frag_92 Aniline cation m/z 92/93 Frag_215->Frag_92 Biaryl cleavage

Figure 1: Proposed fragmentation tree for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide in ESI(+) mode.

Summary of Diagnostic Ions

m/z (Exp)Formula (Proposed)Ion TypeOrigin/Mechanism
279

PrecursorProtonated Molecule

215

ProductLoss of

(-64 Da). Rearrangement characteristic of N-aryl sulfonamides.
156

ProductS-N Cleavage. 2-aminobenzenesulfonyl cation. Confirms Ring A substitution.
124

ProductS-N Cleavage. 4-methoxyaniline cation. Confirms Ring B substitution.
109

SecondaryLoss of

from

124 (Anisole cation derivative).
92

SecondaryAniline cation.[1] Derived from deep fragmentation of the core structure.

Troubleshooting & Optimization

  • Low Signal Intensity: If

    
     279 is weak, ensure the pH is acidic (pH < 4). Sulfonamides can be acidic; however, the aniline amine ensures protonation in positive mode.
    
  • Ambiguous Isobars: If distinguishing from the para-amino isomer (sulfanilamide derivative), look for the intensity of the

    
     or 
    
    
    
    peaks. Ortho isomers typically show enhanced water/ammonia loss due to the proximity of the amine to the sulfonyl oxygens.

References

  • Haiduc, A. et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Link

  • Hibbs, J. A. et al. (2013).[1] Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. Journal of the American Society for Mass Spectrometry. Link

  • Todua, N. G., & Mikaia, A. I. (2016).[2] Mass spectrometry of analytical derivatives.[3][2][4][5][6] 2. "Ortho" and "Para" effects in electron ionization mass spectra. Mass Spektrom. Link

  • NIST Mass Spectrometry Data Center. Ortho Effects in Mass Spectrometry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 33224-44-1). This compound is a highly valuable building block in medicinal chemistry and drug development. However, its synthesis is notoriously prone to low yields, polymerization, and hydrolysis if the mechanistic causality of the reagents is not properly managed.

This guide provides a self-validating, field-proven methodology, quantitative data comparisons, and a comprehensive troubleshooting Q&A to ensure high-fidelity synthesis.

Part 1: Mechanistic Workflow & Causality

The most common point of failure in this synthesis is attempting a "Direct Coupling" (Route B) using 2-aminobenzenesulfonyl chloride. Because this precursor possesses both a highly electrophilic sulfonyl chloride and a nucleophilic primary amine, it undergoes rapid intermolecular self-condensation under basic conditions, forming intractable polysulfonamides [1]. Furthermore, the intermediate is highly susceptible to hydrolysis back to the sulfonic acid during aqueous workup.

To bypass this, the Nitro-Reduction pathway (Route A) is universally recommended. By utilizing 2-nitrobenzenesulfonyl chloride, the amine is effectively "masked." Once the sulfonamide bond is cleanly established with 4-methoxyaniline, the nitro group is chemoselectively reduced to yield the target product [2].

SynthesisWorkflow cluster_RouteA Route A: Nitro-Reduction (Recommended) cluster_RouteB Route B: Direct Coupling (Prone to Failure) A_Start 2-Nitrobenzenesulfonyl Chloride + 4-Methoxyaniline A_Step1 Sulfonylation (Pyridine, DCM, 0°C) A_Start->A_Step1 A_Int 2-Nitro-N-(4-methoxyphenyl) benzene-1-sulfonamide A_Step1->A_Int A_Step2 Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O, 80°C) A_Int->A_Step2 Target 2-Amino-N-(4-methoxyphenyl) benzene-1-sulfonamide (Target Product) A_Step2->Target B_Start 2-Aminobenzenesulfonyl Chloride + 4-Methoxyaniline B_Step1 Direct Sulfonylation (TEA, DCM, 0°C) B_Start->B_Step1 B_Error Side Reactions: Self-Condensation & Hydrolysis B_Step1->B_Error B_Error->Target Low Yield (<20%)

Fig 1. Mechanistic workflow comparing the robust Nitro-Reduction route vs. the Direct Coupling route.

Part 2: Step-by-Step Experimental Protocols

The following self-validating protocol utilizes Route A to ensure maximum yield and purity.

Step 1: Sulfonylation (Synthesis of the Nitro Intermediate)
  • Preparation : In a flame-dried round-bottom flask under an inert Argon atmosphere, dissolve 4-methoxyaniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Base Addition : Add anhydrous pyridine (2.0 eq, 20 mmol). Mechanistic Note: Pyridine is preferred over stronger bases like Triethylamine (TEA) to prevent deprotonation of the newly formed sulfonamide, which can lead to di-sulfonylation [2].

  • Coupling : Cool the mixture to 0 °C using an ice bath. Dissolve 2-nitrobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes to control the exothermic reaction.

  • Reaction Monitoring : Allow the mixture to warm to room temperature and stir for 4–6 hours. Validate completion via TLC (Hexane:EtOAc 7:3; UV active).

  • Workup : Quench the reaction with 1N HCl (to neutralize excess pyridine). Extract with DCM (3x). Wash the combined organic layers with saturated NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Step 2: Chemoselective Reduction (Béchamp Method)
  • Preparation : Dissolve the purified intermediate from Step 1 (1.0 eq, 5 mmol) in an Ethanol/Water mixture (4:1 v/v, 0.1 M).

  • Reduction : Add Iron powder (5.0 eq, 25 mmol) and Ammonium Chloride (NH4Cl, 2.0 eq, 10 mmol). Mechanistic Note: This mild, chemoselective reduction is highly prioritized over harsh Pd/C hydrogenation, as it completely eliminates the risk of S-N bond cleavage.

  • Reaction : Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor by TLC until the distinct yellow spot of the nitro compound disappears.

  • Isolation : Cool to room temperature. Filter the mixture through a pad of Celite to remove the iron sludge, washing the pad thoroughly with ethyl acetate. Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na2SO4, and evaporate to yield the target 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.

Part 3: Quantitative Data Summary

ParameterRoute A: Nitro-Reduction (Recommended)Route B: Direct Coupling (Not Recommended)
Overall Yield 75–85% (Over 2 steps)< 20%
Purity (HPLC) > 98%< 60% (Complex mixture)
Major Byproducts Trace unreduced nitro intermediatePolysulfonamides, Sulfonic acid
Scalability Excellent (Multi-gram to Kilogram)Poor (Exothermic polymerization)
S-N Bond Cleavage Minimal (Using Fe/NH4Cl)N/A

Part 4: Troubleshooting Guides & FAQs

TroubleshootingLogic Issue Low Yield / Impurity (Direct Route) Cause1 Hydrolysis of Sulfonyl Chloride Issue->Cause1 Cause2 Self-Condensation of 2-Amino Precursor Issue->Cause2 Cause3 Polysulfonation (Di-sulfonamide) Issue->Cause3 Sol1 Ensure strictly anhydrous conditions Cause1->Sol1 Sol2 Switch to Route A (Nitro Precursor) Cause2->Sol2 Sol3 Optimize Stoichiometry (1.0 eq Chloride : 1.1 eq Amine) Cause3->Sol3

Fig 2. Troubleshooting logic tree for resolving common yield and purity issues in sulfonylation.

Q1: I attempted the direct route using 2-aminobenzenesulfonyl chloride, but my yield is <20% and I see an insoluble white precipitate. What happened? A1: The white precipitate is likely 2-aminobenzenesulfonic acid, formed via rapid hydrolysis of the unreacted sulfonyl chloride during aqueous workup [1]. Furthermore, the low yield is a direct result of self-condensation (polymerization) because the unprotected amine reacts with the sulfonyl chloride of another molecule. You must switch to the 2-nitro precursor (Route A) to bypass this structural flaw.

Q2: During Step 1 (Sulfonylation), I am observing di-sulfonamide formation (polysulfonation). How can I prevent this? A2: Di-sulfonylation occurs when the newly formed sulfonamide—which retains slight nucleophilicity—reacts with a second equivalent of sulfonyl chloride [1]. To prevent this:

  • Strict Stoichiometry: Never use an excess of the sulfonyl chloride. Maintain a ratio of 1.0 eq chloride to 1.05–1.1 eq amine.

  • Temperature Control: Keep the reaction strictly at 0 °C during the addition phase.

  • Base Selection: Use pyridine instead of stronger bases (like NaH) that deprotonate the sulfonamide nitrogen.

Q3: Can I use Catalytic Hydrogenation (Pd/C, H2) instead of Fe/NH4Cl for the reduction step? A3: Yes, but it requires strict optimization. While Pd/C with H2 gas avoids iron sludge, prolonged exposure or high pressure can lead to S-N bond cleavage. If using Pd/C, run the reaction at atmospheric pressure (balloon) in a polar solvent like Ethanol. Pro-tip: The addition of a small amount of water (0.1–3 mL per gram of starting material) to the polar solvent prior to adding the palladium catalyst significantly accelerates the reduction, minimizing the time the sulfonamide is exposed to the catalyst [3].

Q4: My final 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide product is discolored (dark brown/purple). How do I purify it? A4: Electron-rich anilines—such as the p-methoxyphenyl group and the newly formed ortho-amino group—are highly susceptible to air oxidation, forming colored quinoid-type byproducts. To resolve this:

  • Purify the crude product via silica gel column chromatography using a Hexane/EtOAc gradient.

  • Alternatively, recrystallize the product from a hot water/ethanol mixture [1].

  • Store the final purified product under an inert atmosphere (Argon) at 4 °C, strictly protected from light.

Part 5: References

  • Sarkar et al. "Recent advances in synthesis of sulfonamides: A review." Chemistry & Biology Interface, 2018. URL:[Link]

  • Google Patents. "Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same." US20050032889A1. URL:

Overcoming solubility issues of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide in water

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and formulation scientists working with 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide .

This guide addresses the specific physicochemical challenges imposed by the ortho-amino substitution and the lipophilic para-methoxy group.

Subject: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (Orthanilamide Derivative) Ticket Priority: High (Compound Precipitation / Low Bioavailability) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Executive Summary: The "Brick Dust" Challenge

Before troubleshooting, you must understand why this molecule resists solubilization.

  • High Lattice Energy: The ortho-amino group (position 2) forms a strong intramolecular hydrogen bond with the sulfonyl oxygen atoms. This "locks" the molecule into a planar, rigid conformation, significantly increasing the energy required to break the crystal lattice (high melting point).

  • Hydrophobicity: The N-(4-methoxyphenyl) tail is highly lipophilic (LogP > 2.0), limiting interaction with water molecules.[1]

  • Weak Ionization: The electron-withdrawing sulfonyl group makes the ortho-amine extremely weak (pKa < 2.5), rendering acid-salt formation difficult without using strong, potentially hydrolytic acids.[1]

Decision Matrix: Select Your Workflow

Use the following logic flow to determine the correct solubilization strategy for your specific application.

Solubility_Workflow Start Start: Define Application InVitro In Vitro / HTS Screening Start->InVitro InVivo In Vivo / Animal Studies Start->InVivo DMSO Cosolvency Strategy (DMSO/PEG400) InVitro->DMSO Standard ToxCheck Is DMSO tolerated? InVivo->ToxCheck Salt Salt Formation (Sodium Salt, pH > 10) DMSO->Salt If precipitation occurs ToxCheck->DMSO Yes (<10%) Cyclo Complexation Strategy (HP-β-CD) ToxCheck->Cyclo No (Sensitive) ASD Amorphous Solid Dispersion (PVP/HPMC) Cyclo->ASD If dose > 50mg/kg

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on experimental constraints.[1]

Troubleshooting Guide & FAQs
Category 1: Cosolvency (The "Quick Fix")

Q: I dissolved the compound in 100% DMSO, but it precipitates immediately upon dilution into buffer. Why? A: You are encountering the "Log-Linear Solubility Drop." This molecule likely follows the Yalkowsky Log-Linear Model.[1] Solubility decreases exponentially as water is added. When you hit a critical water ratio (often as low as 20% water), the solubility drops below your target concentration, causing "crash out."

  • The Fix: Do not dilute directly into pure buffer. Use a step-wise cosolvent system :

    • Dissolve compound in DMSO (Stock).

    • Add PEG 400 (Polyethylene glycol) to the DMSO stock (Ratio 1:1).

    • Slowly add this mixture to the buffer under vortexing.

    • Target Final Composition: 5% DMSO / 40% PEG 400 / 55% Water (for acute animal dosing).[1]

Q: Can I use Ethanol instead of DMSO? A: Proceed with caution. While ethanol is less toxic, this specific sulfonamide has a methoxy-phenyl group which is fairly bulky.[1] Ethanol's solvation power (dielectric constant ~24) is significantly lower than DMSO (dielectric constant ~47).[1] You will likely require twice the volume of Ethanol to achieve the same solubility, which may exceed biological tolerability limits.

Category 2: Cyclodextrin Complexation (The "Bio-Friendly" Approach)

Q: I tried standard Beta-Cyclodextrin (β-CD) but saw no improvement. Is complexation impossible? A: Standard β-CD has low water solubility itself (~18 mg/mL).[1] You must use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-CD (SBE-β-CD) .[1]

  • The Mechanism: The hydrophobic 4-methoxyphenyl ring inserts into the cyclodextrin cavity, while the hydrophilic sulfonamide head remains exposed.

  • Protocol (Phase Solubility Method):

    • Prepare 20% (w/v) HP-β-CD in water.[1]

    • Add excess 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.[1]

    • Critical Step: Sonicate for 30 minutes at 40°C, then stir for 24 hours at room temperature. The heat helps break the initial crystal lattice (the "brick dust" issue mentioned earlier).

    • Filter (0.45 µm PVDF) to remove undissolved solid.[1]

Q: How do I calculate the binding constant? A: Use the Higuchi-Connors equation based on the slope of your solubility curve (Concentration of Drug vs. Concentration of CD).



(Where 

is the intrinsic solubility of the drug in water).
Category 3: pH Adjustment & Salt Formation [1]

Q: Can I use HCl to make an acid salt? The molecule has an amino group. A: NOT RECOMMENDED. The amino group is at the ortho position to the sulfonyl group. The sulfonyl group is strongly electron-withdrawing, which drastically reduces the basicity of that amine (pKa likely < 2.0).

  • Result: If you add HCl, you might transiently protonate it at pH 1, but as soon as you dilute it into a biological buffer (pH 7.4), it will instantly deprotonate and precipitate.

Q: What is the correct salt form then? A: Target the Sulfonamide Nitrogen (Sodium Salt) . The sulfonamide proton (-SO2-NH-) is acidic (pKa ~10).[1]

  • Protocol:

    • Suspend the compound in water.

    • Add 1.05 equivalents of 0.1M NaOH (Sodium Hydroxide).

    • Monitor pH; ensure it stays > 10.5 for complete solubilization.[1]

    • Warning: This solution is highly alkaline.[1] For injection, you must buffer this down or use a co-solvent to prevent precipitation upon neutralization.

Category 4: Solid State Modification (Formulation)

Q: We are moving to solid oral dosage. The crystalline powder has zero bioavailability. A: You need to create an Amorphous Solid Dispersion (ASD) . Breaking the crystal lattice permanently is the only way to improve dissolution rate for this class of sulfonamides.

Recommended Polymer Screen:

Polymer Rationale Recommended Ratio (Drug:Polymer)
PVP K30 Standard hydrophilic carrier; prevents crystal nucleation. 1:3
HPMC-AS Hydroxypropyl methylcellulose acetate succinate.[1] Maintains supersaturation in the GI tract. 1:4

| PEG 6000 | Low melting point carrier for melt-fusion methods.[1] | 1:5 |

  • Manufacturing Method: Solvent Evaporation (Spray Drying) is preferred over Hot Melt Extrusion due to the high melting point of the sulfonamide.

Visualizing the Solubilization Mechanism

The following diagram illustrates the competitive interaction between the crystal lattice forces and the solubilization agents (Cyclodextrins vs. Cosolvents).

Mechanism Molecule Target Molecule (Hydrophobic Core) Lattice Crystal Lattice (H-Bond Network) Molecule->Lattice Strong Attraction (Insolubility) Water Water Environment (High Polarity) CD HP-β-Cyclodextrin (Host Cavity) CD->Molecule Encapsulates Methoxy-Phenyl CD->Water Soluble Complex Cosolvent PEG400 / DMSO (Lattice Breaker) Cosolvent->Lattice Disrupts Energy Cosolvent->Water Miscible

Figure 2: Mechanistic action of solubilizers.[1] Cyclodextrins shield the hydrophobic tail, while cosolvents reduce the polarity difference between the solvent and the lattice.

References
  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society.[1] (The foundational text for the Log-Linear solubility model).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Zoppi, A., et al. (2010).[2][3] Complexation of sulfonamides with β-cyclodextrin studied by experimental and theoretical methods.[1][3][4] Journal of Pharmaceutical Sciences, 99(7), 3166-3176. (Specific data on sulfonamide-cyclodextrin binding constants).

  • Gadakh, P., et al. (2019). Solubility Enhancement of Sulfamethoxazole by Solid Dispersion using Spray Dryer Technique.[5] Journal of Drug Delivery and Therapeutics, 9(3-s), 76-79.[1] (Protocol for sulfonamide solid dispersions).

  • Perlovich, G. L., et al. (2009).[6] Impact of Sulfonamide Structure on Solubility and Transfer Processes. Journal of Chemical & Engineering Data, 54(9). (Thermodynamic data on sulfonamide crystal lattices). [1]

Sources

Troubleshooting impurity formation in sulfonamide coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Troubleshooting Impurity Formation in Sulfonamide Synthesis

Welcome to the Technical Support Center

You have reached the advanced troubleshooting module for Sulfonamide Bond Formation . This guide is not a textbook; it is a dynamic diagnostic tool designed to resolve specific failure modes in the coupling of amines with sulfonyl chlorides.

As your Senior Application Scientist, I have structured this support based on the three most critical failure points: Bis-sulfonylation , Hydrolysis , and Regioselectivity , followed by a mandatory compliance module on Genotoxic Impurities .

Module 1: The "Double-Dip" (Bis-Sulfonylation)

Symptom: “I used 1.2 equivalents of sulfonyl chloride to push the reaction to completion, but my yield is low and I see a lipophilic impurity by TLC/LCMS.”

Root Cause Analysis

The formation of the bis-sulfonamide (sulfonimide) is the most common "self-inflicted" impurity in this chemistry.

  • The Trap: The N-H proton of the resulting primary sulfonamide (

    
    ) is significantly acidic (
    
    
    
    ).
  • The Mechanism: In the presence of a base (like Triethylamine or DIPEA) and excess sulfonyl chloride, the sulfonamide product is deprotonated. This anion acts as a nucleophile, attacking a second equivalent of sulfonyl chloride.

Visualizing the Pathway (DOT Diagram)

BisSulfonylation Start Primary Amine (R-NH2) Product Sulfonamide (Product) Start->Product + Ar-SO2Cl (Fast) Reagent Sulfonyl Chloride (Ar-SO2Cl) Impurity Bis-Sulfonamide (Impurity) Product->Impurity + Ar-SO2Cl + Base (Competitive Side Rxn) Base Base (Et3N/DIPEA) Base->Product Deprotonates (pKa ~11)

Figure 1: The competitive pathway where the product consumes starting material to form the bis-sulfonylated impurity.

Troubleshooting Q&A

Q: How do I stop bis-sulfonylation without leaving unreacted amine? A: You must alter the concentration profile of the reagents.

  • Strict Stoichiometry: Do not use >1.05 equivalents of sulfonyl chloride initially.

  • Inverse Addition: Do not add the sulfonyl chloride to the amine/base mixture. Instead, slowly add the sulfonyl chloride solution to the amine solution. This keeps the concentration of the electrophile low relative to the nucleophile (amine), favoring the primary reaction over the secondary one.

Q: I already have the bis-sulfonamide impurity. Can I salvage the batch? A: Yes. The bis-sulfonamide bond is generally more labile than the primary sulfonamide.

  • The Fix: Treat the crude mixture with a nucleophilic base (e.g., morpholine or NaOH in MeOH) or simply reflux in ethanol with mild base. This often cleaves the second sulfonyl group (trans-sulfonylation) reverting it back to the desired product [1].

Module 2: The "Wet Blanket" (Hydrolysis)

Symptom: “My sulfonyl chloride is disappearing, but the amine remains unreacted. I am isolating sulfonic acid.”

Root Cause Analysis

Sulfonyl chlorides are notoriously moisture-sensitive. Hydrolysis competes directly with amination. The rate of hydrolysis increases significantly with pH and temperature.

Data: Relative Hydrolysis Rates (Normalized)

Solvent System Base Added Relative Hydrolysis Rate Risk Level
DCM (Dry) Pyridine 1.0 (Baseline) Low
THF (Wet) Et3N ~50x High

| Water/Acetone | Na2CO3 | ~500x | Critical |

Troubleshooting Q&A

Q: I am using "anhydrous" solvents but still seeing hydrolysis. Why? A: Check your base. Hygroscopic bases (like older bottles of KOH or even wet Pyridine) introduce enough water to kill the reagent.

  • Protocol Check: If using Schotten-Baumann conditions (biphasic water/DCM), you must use a large excess of sulfonyl chloride (2-3 equiv) because hydrolysis is mathematically guaranteed. Switch to anhydrous DCM/DIPEA if reagent conservation is critical.

Q: Does the order of addition matter for hydrolysis? A: Yes. Never mix the sulfonyl chloride and the base before adding the amine. The base can promote the formation of a sulfene intermediate (if alpha-protons are present) or simply activate trace water. Always add the base last or have it present with the amine [2].

Module 3: Heterocyclic Ambiguity (Regioselectivity)

Symptom: “I am coupling 2-aminopyridine. I see two spots by TLC, and the NMR looks complex.”

Root Cause Analysis

Heterocyclic amines (e.g., 2-aminopyridine, 2-aminothiazole) are ambident nucleophiles.

  • Exocyclic Attack: The desired reaction at the

    
     group.
    
  • Endocyclic Attack: Reaction at the ring nitrogen (N1), leading to a sulfonimide which may rearrange or remain as a stable impurity.

Decision Logic (DOT Diagram)

Regioselectivity Substrate 2-Aminopyridine ConditionA Standard Conditions (DCM, Et3N) Substrate->ConditionA ConditionB Bis-Silylation Method (HMDS) Substrate->ConditionB ResultA Mixture: Exo + Endo products ConditionA->ResultA ResultB Exclusive Exo-Product ConditionB->ResultB

Figure 2: Strategy for controlling regioselectivity in heterocyclic amines.

Troubleshooting Q&A

Q: How do I force the reaction to the exocyclic amine? A: Use the Bis-Silylation Protocol .

  • Treat the heteroaryl amine with BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS to form the transient bis-silylated species.

  • Add the sulfonyl chloride.[1][2] The silyl group on the exocyclic nitrogen renders it more nucleophilic while sterically hindering the ring nitrogen.

  • Desilylate with mild acid or fluoride workup. This yields the sulfonamide with high regiocontrol [3].

Module 4: Genotoxic Impurity Control (Compliance)

Symptom: “Regulatory is flagging my starting material (Sulfonyl Chloride) as a PGI.”

The Risk

Sulfonyl chlorides are alkylating agents and are classified as Potentially Genotoxic Impurities (PGIs) . The TTC (Threshold of Toxicological Concern) is typically 1.5 µ g/day .[3][4][5] You must demonstrate they are purged from the final API.

The "Kill Step" Protocol

You cannot rely on simple washing. You must chemically quench the impurity.

  • The Quench: At the end of the reaction, add a nucleophilic scavenger.

    • Option A (Lipophilic Product): Add N,N-dimethylethylenediamine . This reacts instantly with residual Ar-SO2Cl to form a highly polar, water-soluble sulfonamide that is removed in the aqueous wash.

    • Option B (General): Add Morpholine .[6] The resulting sulfonamide is easily tracked by HPLC to prove the chloride was consumed.

  • Validation: You must develop a "Limit Test" method (usually GC-MS or LC-MS derivatized with benzylamine) to prove the sulfonyl chloride is <10 ppm in the final solid [4].

Master Protocol: The Self-Validating Workflow

Use this protocol to minimize all errors discussed above.

Reagents:

  • Amine (1.0 equiv)

  • Sulfonyl Chloride (1.05 equiv)

  • DIPEA (1.2 equiv)

  • DMAP (0.1 equiv - Optional, only for sluggish amines)

  • DCM (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve Amine and DIPEA in DCM under

    
    .
    
    • Checkpoint: Ensure solution is clear. If Amine is a salt (HCl), ensure DIPEA equivalents are increased to neutralize it (

      
       equiv total).
      
  • Cooling: Cool to

    
    .
    
    • Why? Reduces hydrolysis rate and suppresses bis-sulfonylation.

  • Controlled Addition: Dissolve Sulfonyl Chloride in minimal DCM. Add this solution dropwise over 30 minutes.

    • Checkpoint: Monitor internal temperature.[7] Do not let it rise

      
      .
      
  • Reaction Monitoring: Warm to RT. Check HPLC/TLC at 1 hour.

    • Decision: If SM remains, add 0.1 equiv more Sulfonyl Chloride. Do not dump large excesses.

  • The Kill Step: Once complete, add N,N-dimethylethylenediamine (0.2 equiv). Stir 15 mins.

    • Why? Destroys PGI and prevents post-workup hydrolysis.

  • Workup: Wash with 1M HCl (removes DIPEA and scavenger-sulfonamide), then Sat.

    
    , then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
References
  • Bis-sulfonylation Cleavage:Tetrahedron Letters, 2008, 49, 10-14. "Selective hydrolysis of N,N-disulfonylamines to N-monosulfonylamines."
  • Hydrolysis Kinetics: Journal of Organic Chemistry, 2005 , 70, 2686–2690. "Mechanistic insights into the hydrolysis of sulfonyl chlorides."

  • Regioselectivity (Silylation):Synlett, 2000, 9, 1309-1310.
  • Genotoxic Impurity Control: Organic Process Research & Development, 2010 , 14, 4, 1015–1020. "Control of Genotoxic Impurities in the Synthesis of Sulfonamides."

Sources

Resolving NMR peak overlap in methoxyphenyl sulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe


H NMR peak overlap when characterizing methoxyphenyl sulfonamide derivatives. These pharmacophores are notorious for spectral crowding: the electron-donating methoxy groups and the electron-withdrawing sulfonamide moieties create complex, second-order multiplets in the aromatic region (6.5–8.0 ppm), while restricted bond rotations often produce confusing duplicate signals.

This guide provides field-proven, self-validating methodologies to resolve these overlaps, ensuring your structural assignments are built on absolute scientific integrity.

Diagnostic Workflow

NMR_Resolution Start 1H NMR Spectrum Shows Peak Overlap CheckNature Identify Overlap Region Start->CheckNature Aromatic Aromatic / Methoxy (6.5-8.0 ppm / 3.7-3.9 ppm) CheckNature->Aromatic NH_Broad Broad NH / Split Signals (Suspected Rotamers) CheckNature->NH_Broad ASIS Apply ASIS (C6D6 / Pyridine-d5) Aromatic->ASIS Solvent shift PureShift 1D PSYCHE Pure Shift Aromatic->PureShift Multiplet collapse VT_NMR Variable Temperature (VT) NMR NH_Broad->VT_NMR Coalescence check Resolved Overlap Resolved Proceed to Assignment ASIS->Resolved PureShift->Resolved VT_NMR->Resolved

Diagnostic workflow for resolving NMR peak overlap in methoxyphenyl sulfonamides.

Section 1: Troubleshooting Guides & FAQs

FAQ 1: Why do the aromatic protons of my methoxyphenyl sulfonamide appear as an unresolvable multiplet in CDCl


, and how can I fix it without running 2D NMR? 
Causality:  In CDCl

, the electronic environments of the ortho and meta protons on the methoxyphenyl ring are often too similar, leading to overlapping multiplets. Solution: Utilize the Aromatic Solvent-Induced Shift (ASIS) . By switching the solvent to Benzene-d

(C

D

), the highly anisotropic benzene molecules form transient collision complexes with your solute. Benzene's

-electron cloud preferentially aligns with the positive end of the solute's dipole (the sulfonamide), while the peripheral edge aligns with the negative end (the methoxy group). This spatial orientation induces differential magnetic shielding, shifting overlapping protons at different magnitudes (

) and pulling the multiplets apart[1][2].

FAQ 2: I see double sets of signals for the methoxy group and sulfonamide NH. Are these impurities, diastereomers, or rotamers? Causality: Sulfonamides and amides possess partial double-bond character due to the delocalization of the nitrogen lone pair. This creates a high energy barrier to rotation. At room temperature, the rotation rate is slower than the NMR timescale, causing distinct conformers (rotamers) to appear as separate, overlapping peaks[3][4]. Solution: Perform Variable Temperature (VT) NMR . Heating the sample provides the thermal energy required to overcome the rotational barrier. If the peaks belong to rotamers, they will broaden and coalesce into a single peak at the coalescence temperature (


). If they are diastereomers or impurities, they will remain distinct[3][5].

FAQ 3: The ASIS effect wasn't enough to resolve the complex splitting in the aromatic region. What is the next best 1D approach? Causality: When severe homonuclear scalar couplings (


-couplings) cause multiplets to overlap extensively, simply shifting the chemical environments is insufficient.
Solution:  Implement PSYCHE (Pure Shift Yielded by Chirp Excitation)  NMR. This broadband homodecoupling technique uses low flip-angle saltire chirp pulses combined with weak field gradients. It selectively refocuses "active" spins in spatial slices while leaving "passive" spins inverted. This reverses the 

-evolution during the free induction decay (FID), collapsing complex multiplets into sharp singlets and leaving only chemical shift information[6][7].

Section 2: Experimental Methodologies

Protocol 1: ASIS Solvent Titration

Objective: Resolve aromatic overlap via differential solvent shielding.

  • Baseline: Acquire a standard

    
    H NMR spectrum of 10 mg of your compound in 0.6 mL CDCl
    
    
    
    .
  • Titration: Add C

    
    D
    
    
    
    in 10% increments (by volume) to the NMR tube, acquiring a spectrum at each step.
  • Equilibration: Allow 2 minutes of thermal equilibration in the probe after each addition.

  • Self-Validation System: Plot the chemical shift (

    
    ) of the isolated methoxy peak against the % volume of C
    
    
    
    D
    
    
    . The shift should follow a predictable, linear or asymptotic curve. If the peaks disappear or new unexpected peaks form irregularly, suspect a chemical reaction (e.g., degradation) rather than a physical ASIS effect.
Protocol 2: VT NMR for Rotamer Validation

Objective: Distinguish rotamers from diastereomers/impurities.

  • Preparation: Dissolve the sample in a high-boiling solvent like DMSO-d

    
     (Boiling point: 189 °C).
    
  • Acquisition: Acquire a baseline spectrum at 298 K (25 °C).

  • Heating: Increase the probe temperature in 10 K increments up to 373 K (100 °C). Allow 5 minutes of thermal equilibration at each step.

  • Self-Validation System: After reaching 373 K and observing coalescence, cool the sample back to 298 K and acquire a final spectrum. The original split peaks must return exactly as they were in step 2. If they do not return, your compound has thermally degraded or isomerized permanently.

Protocol 3: 1D PSYCHE Pure Shift Acquisition

Objective: Collapse overlapping multiplets into singlets.

  • Setup: Ensure your spectrometer is equipped with a gradient probe. Load the standard 1D PSYCHE pulse sequence.

  • Calibration: Calibrate the hard 90° pulse for your specific sample. Set the chirp pulse flip angle (

    
    ) to a low value (typically 15° to 20°) to balance spectral purity and sensitivity.
    
  • Acquisition: Run the experiment using a data chunking scheme (e.g., chunks of 15-20 ms) to construct the pure shift FID.

  • Self-Validation System: Integrate a known, isolated singlet (e.g., the methoxy peak) in both the standard

    
    H spectrum and the PSYCHE spectrum. The relative integrals of the collapsed aromatic singlets in the PSYCHE spectrum must match the multiplet integrals in the standard spectrum. Discrepancies indicate relaxation artifacts or incorrect chunking parameters.
    

Section 3: Quantitative Data Summaries

Table 1: Typical ASIS Effects on Methoxyphenyl Sulfonamides Note: Values are representative. Actual


 depends on the specific steric environment.
Proton EnvironmentTypical

in CDCl

(ppm)
Typical

in C

D

(ppm)

(ASIS Effect)
Mechanistic Causality
Methoxy (-OCH

)
3.80 - 3.903.30 - 3.40-0.50 (Upfield)Shielding by benzene

-cloud alignment
Ortho to -OCH

6.90 - 7.006.50 - 6.60-0.40 (Upfield)Shielding by benzene

-cloud alignment
Ortho to -SO

NH

7.70 - 7.807.90 - 8.00+0.20 (Downfield)Deshielding near the polar positive dipole
Sulfonamide (-NH) 4.50 - 5.50 (broad)5.00 - 6.00 (sharper)VariableDisruption of intermolecular H-bonding

Table 2: VT NMR Coalescence Data for Sulfonamide Rotamers

Temperature (K)SolventSpectral ObservationPhysical State
298 (RT) DMSO-d

Two distinct sets of signals (e.g., 60:40 ratio)Slow exchange relative to NMR timescale
323 DMSO-d

Signals broaden significantlyIntermediate exchange rate
353 (

)
DMSO-d

Signals merge into a single broad peakCoalescence temperature reached
373 DMSO-d

Single sharp peakFast exchange relative to NMR timescale

References

  • Aromatic solvent induced nuclear magnetic resonance shift (ASIS) behavior and charge distribution in cage boron compounds. American Chemical Society.[Link]

  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns. ResearchGate.[Link]

  • Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. National Institutes of Health (NIH).[Link]

  • Rotamers or Diastereomers? An Overlooked NMR Solution. ResearchGate.[Link]

  • Variable-temperature H-NMR Studies on Three C-glycosylflavones Exhibiting Rotational Isomerism. Science Publishing Group.[Link]

  • PSYCHE Pure Shift NMR Spectroscopy. ResearchGate.[Link]

Sources

Technical Support Center: Extraction of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing the extraction of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on leveraging pH to achieve high-yield, high-purity extractions. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Section 1: Understanding the Core Chemistry: pH and Molecular Behavior

The successful extraction of any ionizable compound hinges on controlling its charge state. 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide is an amphoteric molecule, meaning it possesses both a basic and an acidic functional group. This dual nature is the key to its selective extraction.

  • The Basic Moiety: The primary aromatic amine group (-NH₂) is basic. It can accept a proton (H⁺) under acidic conditions to form a positively charged ammonium salt (-NH₃⁺).

  • The Acidic Moiety: The sulfonamide group (-SO₂NH-) is weakly acidic. The hydrogen on the nitrogen can be removed by a strong base to form a negatively charged anion (-SO₂N⁻).

The charge of the molecule dictates its solubility. In its charged (ionized) state, the molecule is polar and preferentially dissolves in an aqueous phase. In its neutral (un-ionized) state, it is less polar and more soluble in an organic solvent.[1][2] The efficiency of a liquid-liquid extraction is therefore fundamentally controlled by the pH of the aqueous phase, which determines the ionization state of the molecule.[3][4]

To manipulate this behavior effectively, we must consider the pKa values of these functional groups. The pKa is the pH at which 50% of the molecules are in their ionized form and 50% are in their neutral form.

  • The pKa of the conjugate acid of the aromatic amine (Ar-NH₃⁺) is typically around 4-5.

  • The pKa of the sulfonamide proton (Ar-SO₂NH-) is generally in the range of 9-11.

Therefore, the extraction strategy is as follows:

  • To extract into an ORGANIC solvent: Adjust the aqueous pH to a range where the molecule is neutral. This "isoelectric" window lies between its two pKa values, roughly between pH 6 and pH 8. In this range, the amine is deprotonated (neutral) and the sulfonamide is protonated (neutral).

  • To extract into an AQUEOUS solvent: Adjust the pH to ionize the molecule.

    • Strongly Acidic (pH < 2): At a pH at least two units below the amine's pKa, the amine group will be fully protonated (-NH₃⁺), making the molecule water-soluble.

    • Strongly Basic (pH > 12): At a pH at least two units above the sulfonamide's pKa, the sulfonamide group will be deprotonated (-SO₂N⁻), again making the molecule water-soluble.

Section 2: Experimental Protocol for pH Optimization

This protocol provides a systematic workflow to determine the optimal pH for extracting 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide from an aqueous matrix into an organic solvent.

Workflow for pH Optimization

G cluster_prep Preparation cluster_ext Extraction cluster_analysis Analysis & Interpretation prep_sample Prepare Stock Solution (Analyte in Organic Solvent) mix Mix Stock Solution with each pH Buffer (1:1 v/v) in Separatory Funnels prep_sample->mix prep_buffers Prepare Aqueous Buffers (pH 2, 4, 6, 8, 10, 12) prep_buffers->mix equilibrate Equilibrate Phases (Gentle Inversions) mix->equilibrate separate Separate Aqueous and Organic Layers equilibrate->separate analyze Analyze Analyte Concentration in Organic Layer (e.g., HPLC-UV) separate->analyze calculate Calculate % Recovery or Distribution Coefficient (D) analyze->calculate plot Plot % Recovery vs. pH calculate->plot determine Determine Optimal pH (pH with max recovery) plot->determine result Optimal pH Identified determine->result

Caption: Workflow for optimizing extraction pH.

Step-by-Step Methodology:
  • Preparation of Solutions:

    • Organic Stock Solution: Prepare a stock solution of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide at a known concentration (e.g., 1 mg/mL) in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Aqueous Buffers: Prepare a series of aqueous buffer solutions covering a wide pH range (e.g., pH 2, 4, 6, 8, 10, and 12). Use standard buffer systems (e.g., citrate for acidic, phosphate for neutral, carbonate for basic) to ensure stable pH.

  • Liquid-Liquid Extraction (LLE): [5]

    • For each pH value, add equal volumes (e.g., 10 mL) of the organic stock solution and the aqueous buffer to a separatory funnel.

    • Stopper the funnel and gently invert it 15-20 times to allow for partitioning between the two phases. Avoid vigorous shaking to prevent emulsion formation.[6] Vent the funnel frequently by opening the stopcock while inverted.

    • Place the funnel in a ring stand and allow the layers to fully separate.

  • Sample Collection and Analysis:

    • Carefully drain the lower layer. Then, collect the upper layer. Keep track of which layer is organic and which is aqueous (this depends on the density of your organic solvent relative to water).

    • Analyze the concentration of the analyte remaining in the organic phase using a suitable analytical technique, such as HPLC-UV.

    • Calculate the extraction recovery (%) at each pH by comparing the concentration in the post-extraction organic layer to the initial concentration in the stock solution.

  • Data Interpretation:

    • Tabulate and plot the percentage of analyte recovered in the organic phase against the pH of the aqueous phase.

    • The pH value that corresponds to the highest recovery in the organic phase is the optimal pH for extraction.

Expected Results Data Table
Aqueous Phase pHExpected Ionization StatePredicted AffinityHypothetical % Recovery (Organic)
2.0Cationic (Ar-NH₃⁺)Aqueous< 10%
4.0Partially CationicMixed40-60%
6.0NeutralOrganic> 95%
8.0NeutralOrganic> 95%
10.0Partially AnionicMixed50-70%
12.0Anionic (Ar-SO₂N⁻)Aqueous< 10%

Section 3: Troubleshooting Guide (Q&A Format)

Q1: My extraction recovery is consistently low, even at the presumed optimal pH. What's going wrong?

A1: Low recovery can stem from several issues. Here is a checklist to diagnose the problem:

  • Verify pH: Use a calibrated pH meter to confirm the pH of your aqueous phase after mixing with the organic solution. The pH can sometimes shift. Ensure you are at least 2 pH units away from the pKa for full ionization/neutralization.[5]

  • Incomplete Partitioning: A single extraction may not be sufficient. Perform two or three sequential extractions of the aqueous layer with fresh portions of the organic solvent. Combining the organic extracts will improve the overall yield.[7]

  • Salting Out: If your compound has some residual water solubility even in its neutral form, add a neutral salt like sodium chloride (NaCl) to the aqueous phase until saturation. This increases the ionic strength of the aqueous layer, reduces the solubility of the organic analyte, and drives it into the organic phase.[6][7]

  • Solvent Choice: The chosen organic solvent may not be optimal. Ethyl acetate and dichloromethane are good starting points. If recovery is low, consider a different solvent based on polarity.

Q2: I've formed a thick emulsion at the interface between the organic and aqueous layers. How can I resolve this?

A2: Emulsion formation is a common problem in liquid-liquid extraction, often caused by vigorous shaking or the presence of surfactant-like impurities.[6][8]

  • Be Patient: First, allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes). Some emulsions will break on their own.

  • Gentle Agitation: Gently swirl the funnel or use a glass stirring rod to carefully agitate the emulsion layer, which can help coalesce the dispersed droplets.

  • Add Brine: Add a saturated NaCl solution (brine). This increases the density and ionic strength of the aqueous phase, which usually forces the layers to separate.[6]

  • Centrifugation: If the volume is manageable, transfer the mixture to centrifuge tubes. Centrifuging for 5-10 minutes is a very effective way to break a persistent emulsion.

  • Prevention: The best solution is prevention. Instead of shaking vigorously, use gentle inversions of the separatory funnel to mix the phases.

Q3: A solid precipitate has formed at the interface. What should I do?

A3: This typically occurs if the pH adjustment renders the compound insoluble in both the aqueous and organic phases. This can happen if the pH is very close to the compound's isoelectric point and its overall solubility is low.

  • Adjust pH: Try adjusting the pH of the mixture slightly up or down to see if the solid redissolves into one of the layers.

  • Add More Solvent: Increase the volume of either the organic or aqueous phase to try and dissolve the precipitate.

  • Filter and Re-dissolve: If the above fails, you may need to filter the entire mixture to isolate the solid. The solid can then be dissolved in a suitable solvent, and the extraction process can be restarted with modified conditions (e.g., different pH or solvent system).

Section 4: Frequently Asked Questions (FAQs)

Q1: Why can't I just extract at neutral pH (pH 7)? While pH 7 falls within the optimal extraction window for this molecule, relying on unbuffered "neutral" water is not robust. The presence of acidic or basic impurities in your sample can easily shift the pH, leading to partial ionization and inconsistent results. Using a buffered aqueous phase (e.g., a phosphate buffer at pH 7.0-7.4) ensures the pH remains stable and the analyte stays in its neutral, most extractable form.

Q2: How can I use this pH-switching behavior to purify my compound? This is the core principle of acid-base extraction for purification.[2][9]

  • Dissolve your crude sample in an organic solvent.

  • Remove Basic Impurities: Wash the organic layer with an acidic solution (e.g., 1 M HCl). Your basic impurities will become protonated salts and move to the aqueous layer, while your neutral sulfonamide (at this pH) and any acidic/neutral impurities will remain in the organic layer.

  • Isolate Your Compound: Now, wash the organic layer with a basic solution (e.g., 1 M NaOH). Your target sulfonamide will deprotonate and move into the basic aqueous layer, leaving neutral impurities behind in the organic phase.

  • Recover Your Compound: Collect the basic aqueous layer, cool it in an ice bath, and re-acidify it (e.g., with HCl) to the optimal neutral pH (6-8). Your purified compound will precipitate out of the solution as a neutral solid, which can then be collected by filtration.

Q3: What is the best organic solvent for this extraction? The ideal solvent should be immiscible with water, have a high affinity for your neutral compound, have a low boiling point for easy removal, and be relatively non-toxic. Common choices include:

  • Ethyl Acetate: A good all-around choice with moderate polarity.

  • Dichloromethane (DCM): Denser than water, which can be convenient for separations. It is a very effective solvent but carries more health and safety concerns.

  • Diethyl Ether: Highly effective but extremely flammable and prone to peroxide formation.

The best choice may require some empirical testing, but ethyl acetate is an excellent starting point.

References

  • Ma, M., & Li, Y. (2002). Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 235-241. [Link]

  • Faraji, M., et al. (2023). In situ formation of chloroform for dispersive liquid–liquid microextraction of some aromatic amines from aqueous samples optimized by central composite design prior to GC-MS analysis. RSC Advances, 13(19), 12941-12948. [Link]

  • Osol, A., & Bailey, L. C. (1964). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Journal of Pharmaceutical Sciences, 53(8), 904-907. [Link]

  • Ho, W. H., & Hsieh, S. J. (2002). Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. Journal of Chromatography A, 963(1-2), 229-234. [Link]

  • Schwartz, L., et al. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology, 49(1), 133-139. [Link]

  • Kim, Y. H., & Bae, Y. H. (2002). pH-induced Solubility Transition of Sulfonamide-Based Polymers. Biomacromolecules, 3(3), 598-605. [Link]

  • Sadek, P. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International, 33(11), 22-25. [Link]

  • K-Jhil Scientific. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil Scientific Blog. [Link]

  • Krebs, H. A., & Speakman, J. C. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 47-50. [Link]

  • Reddit Community. (2019). What are some common mistakes when doing liquid-liquid extraction labs? r/chemistry. [Link]

  • MWI Animal Health. (n.d.). pH and the Solubility of Antimicrobials in Drinking Water. MWI Animal Health Technical Bulletin. [Link]

  • Taylor & Francis Online. (2008). Solid‐phase extraction of primary aromatic amines from aqueous samples; comparison with liquid‐liquid extraction techniques. Journal of Liquid Chromatography & Related Technologies, 18(1), 123-137. [Link]

  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Chemistry, 365, 130541. [Link]

  • Evident Chemical. (n.d.). 4-Amino-N-(4-methoxyphenyl)benzenesulfonamide. Product Page. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-amino-N-(4-methoxyphenyl)benzenesulfonamide. Cheméo Database. [Link]

  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex Resources. [Link]

  • Reddit Community. (2014). How can I optimize an extraction? r/chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Effect of sample pH on the extraction efficiency. Figure from a publication. [Link]

  • Unknown Source. (n.d.). Sulfa Antibiotics - Synthesis of Sulfanilamide. Educational Document. [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia, The Free Encyclopedia. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions Blog. [Link]

  • YouTube. (2012). Acid-Base Extraction II - Selecting the pH of the Aqueous Layer. Video. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials Blog. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

Sources

Reducing side products in the nucleophilic substitution of benzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I frequently consult with researchers who experience yield losses, complex mixtures, or irreproducibility when performing nucleophilic substitutions with benzenesulfonyl chloride.

While benzenesulfonyl chloride is a highly efficient electrophile for synthesizing sulfonamides and sulfonate esters, its polarized S–Cl bond makes it susceptible to divergent kinetic pathways. This guide bypasses generic advice to deconstruct the exact mechanistic causality behind your side products, providing you with self-validating protocols to ensure high-fidelity synthesis.

Diagnostic Decision Tree: Troubleshooting Side Reactions

Troubleshooting A Reaction Analysis: Low Yield / Impurities B Main Impurity: Benzenesulfonic Acid? A->B LC-MS/NMR C Main Impurity: Bis-sulfonamide? A->C LC-MS/NMR D Hydrolysis Pathway Check H2O/Base Ratio B->D Yes E Over-reaction Pathway Check Stoichiometry/pH C->E Yes F Implement Anhydrous or Schotten-Baumann Protocol D->F G Strict 1:1 Stoichiometry & Mild Base (Pyridine) E->G

Diagnostic workflow for identifying and resolving benzenesulfonyl chloride side reactions.

FAQ & Troubleshooting Guide

Q1: My reaction yield is low, and LC-MS indicates a massive peak corresponding to benzenesulfonic acid. Why is hydrolysis outcompeting my nucleophile? Causality & Mechanism: The S–Cl bond in benzenesulfonyl chloride is highly polarized, rendering it highly reactive toward hard nucleophiles like water or hydroxide ions[1]. In protic media or biphasic Schotten-Baumann conditions, the rate of hydrolysis is heavily dependent on pH. Kinetic studies demonstrate that hydroxide ions are approximately


 times more reactive toward benzenesulfonyl chloride than neutral water molecules at 0.5 °C[2]. If your base concentration is too high, or if your nucleophilic amine/alcohol is sterically hindered, the transition state for hydrolysis becomes kinetically favored over the desired substitution, rapidly degrading your electrophile into unreactive benzenesulfonic acid[3].
Resolution:  If you must use aqueous Schotten-Baumann conditions, strictly maintain the temperature at 0–5 °C to suppress the thermodynamic driving force of hydrolysis. Alternatively, switch to a rigorously anhydrous system using dichloromethane (DCM) with a non-nucleophilic organic base (e.g., pyridine or triethylamine) to scavenge the generated HCl without introducing hydroxide ions.

Q2: When reacting benzenesulfonyl chloride with a primary amine, I am observing significant formation of a bis-sulfonamide (disulfonylation). How do I prevent this? Causality & Mechanism: When a primary amine reacts with benzenesulfonyl chloride, it forms a secondary sulfonamide. The N–H bond of this newly formed sulfonamide is highly acidic (pKa ~10) due to the strong electron-withdrawing nature of the sulfonyl group[4]. In the presence of excess or overly strong base, this proton is abstracted, generating a highly nucleophilic sulfonamide anion. This anion rapidly attacks a second molecule of benzenesulfonyl chloride, yielding the unwanted bis-sulfonamide[5]. Resolution: This is a classic stoichiometric and pH-control failure. Ensure a strict 1:1 equimolar ratio of the primary amine to benzenesulfonyl chloride. Utilize a weaker base, such as pyridine or aqueous


, which is basic enough to neutralize the HCl byproduct but insufficient to fully deprotonate the product sulfonamide. Additionally, add the sulfonyl chloride dropwise to maintain a low effective concentration of the electrophile in the reaction mixture.

Q3: I am synthesizing a sulfonate ester from an alcohol, but I am detecting alkyl chlorides as a byproduct. What is happening? Causality & Mechanism: Benzenesulfonyl chloride reacts with alcohols to form sulfonate esters (benzenesulfonates), which are exceptional leaving groups. During this reaction, a chloride ion is displaced. If the reaction is heated, or if the resulting sulfonate ester is highly reactive (e.g., primary or allylic), the displaced chloride ion can act as a nucleophile. It attacks the alkyl carbon via an


 mechanism, displacing the newly formed sulfonate and generating an alkyl chloride.
Resolution:  Conduct the reaction at sub-ambient temperatures (0 °C to RT). More importantly, use pyridine as both the solvent and the base. Pyridine reacts with the generated HCl to form pyridinium chloride, effectively sequestering the chloride ion as a bulky salt and drastically reducing its nucleophilicity in the organic phase.

Quantitative Causality: Side Product Parameters

Summarizing the kinetic and thermodynamic drivers of side reactions allows for precise parameter control during experimental design.

Side ProductCausality / MechanismKinetic & Thermodynamic DriversMitigation Strategy
Benzenesulfonic Acid Nucleophilic attack by

or


(at 0.5 °C)
Sub-ambient temp (0 °C), anhydrous conditions, or non-nucleophilic base.
Bis-sulfonamide Deprotonation of primary sulfonamidepKa of primary sulfonamide

; driven by excess electrophile + strong base.
Strict 1:1 stoichiometry, weak base (Pyridine,

), dropwise addition.
Alkyl Chlorides

displacement of sulfonate ester by

High leaving group ability of benzenesulfonate + thermal energy (

°C).
Sequestration of

using Pyridine; maintain reaction temperature

°C.

Standardized Self-Validating Protocol: Anhydrous Sulfonamide Synthesis

To ensure reproducibility and eliminate side products, follow this self-validating methodology. Every critical step includes a specific validation checkpoint to confirm the chemical state before proceeding.

Step 1: Preparation & Moisture Control

  • Action: Flame-dry all glassware under a vacuum and backfill with inert gas (Nitrogen or Argon). Use anhydrous Dichloromethane (DCM).

  • Validation Checkpoint: Use a Karl Fischer titrator or a chemical moisture indicator on your solvent. Ensure water content is

    
     ppm. Causality: Eliminates the 
    
    
    
    nucleophile, preventing the baseline hydrolysis pathway.

Step 2: Reagent Loading & Base Selection

  • Action: Dissolve 1.0 equivalent of the primary amine in the anhydrous DCM. Add exactly 1.2 equivalents of Pyridine.

  • Validation Checkpoint: The solution must remain clear and homogeneous. Causality: Pyridine acts as a weak base (pKa of conjugate acid ~5.2). It is strong enough to scavenge HCl but mathematically incapable of deprotonating the final sulfonamide (pKa ~10), thus shutting down the bis-sulfonylation pathway.

Step 3: Electrophile Addition

  • Action: Cool the reaction flask to 0 °C using an ice bath. Dissolve 1.0 equivalent of Benzenesulfonyl Chloride in a small volume of DCM and add it dropwise over 15–30 minutes.

  • Validation Checkpoint: Monitor the internal temperature using a thermocouple. An exotherm spiking above 5 °C indicates the addition is too rapid, which creates localized high concentrations of the electrophile and risks bis-sulfonylation.

Step 4: Reaction Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Validation Checkpoint: Quench a 10 µL aliquot in 1 mL of water and check the pH with indicator paper. It should be mildly basic (pH ~8). Causality: If the pH is acidic, your base was depleted, meaning the reaction stalled due to HCl accumulation. Perform TLC (Hexanes:EtOAc); you should observe complete consumption of the amine with a single new product spot.

Step 5: Workup & Sequestration

  • Action: Dilute the reaction with additional DCM and wash the organic layer twice with 1M aqueous HCl.

  • Validation Checkpoint: Check the pH of the aqueous wash layer. It must be

    
    . Causality: A highly acidic aqueous wash ensures that all residual pyridine is fully protonated into water-soluble pyridinium chloride and completely removed from the organic phase, preventing downstream catalytic degradation. Wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.

References

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations Source: Jinli Chemical URL
  • Source: National Institutes of Health (PMC)
  • Sulfonamide - Wikipedia Source: Wikipedia URL
  • Source: Chemistry—A European Journal (Uniba.it)
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives Source: MDPI URL

Sources

Strategies for removing unreacted p-anisidine from sulfonamide products

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Strategies for p-Anisidine Clearance in Sulfonamide Synthesis

As a Senior Application Scientist, I frequently consult with drug development teams struggling to purify sulfonamides synthesized via the coupling of sulfonyl chlorides with p-anisidine. Because p-anisidine is a primary aromatic amine, it falls under strict regulatory scrutiny. This guide deconstructs the thermodynamic and kinetic principles behind unreacted amine clearance, providing self-validating protocols to ensure your active pharmaceutical ingredients (APIs) meet stringent safety thresholds.

Regulatory & Mechanistic Context

Primary aromatic amines like p-anisidine are flagged as potentially mutagenic impurities (PMIs). Under the ICH M7 guidelines, these compounds must be controlled to a Threshold of Toxicological Concern (TTC), typically 1.5 µ g/day for long-term clinical exposure [1]. Achieving parts-per-million (ppm) clearance requires a fundamental understanding of the physicochemical differences between the basic p-anisidine (conjugate acid pKₐ ~5.3) and the weakly acidic or neutral sulfonamide product (pKₐ ~10).

Purification Decision Matrix

PurificationWorkflow Start Crude Reaction Mixture (Sulfonamide + p-Anisidine) Check Does product contain acid-sensitive/basic groups? Start->Check AcidWash Liquid-Liquid Extraction (1M HCl Wash) Check->AcidWash No (Standard Workflow) Scavenger Solid-Phase Scavenging (PS-Isocyanate Resin) Check->Scavenger Yes (Avoids Aqueous Acid) AqPhase Aqueous Phase (Protonated p-Anisidine) AcidWash->AqPhase Phase Separation OrgPhase Organic Phase (Sulfonamide Product) AcidWash->OrgPhase Phase Separation Filtration Vacuum Filtration (Resin-Bound Urea Removed) Scavenger->Filtration Covalent Capture Validation HPLC/LC-MS Validation (Target: < 1.5 µg/day TTC) OrgPhase->Validation Filtration->Validation

Decision matrix and workflow for p-anisidine removal in sulfonamide synthesis.

Troubleshooting FAQs

Q: My standard 1M HCl wash is leaving residual p-anisidine in the organic phase. What is the mechanistic cause? A: The failure is likely driven by partitioning thermodynamics. While 1M HCl (pH ~0) is theoretically sufficient to fully protonate p-anisidine (pKₐ ~5.3) into its water-soluble anilinium salt, highly non-polar organic solvents (e.g., toluene) can suppress efficient phase transfer. Furthermore, unreacted p-anisidine can form strong intermolecular hydrogen bonds with the sulfonamide product, creating a hydrophobic complex that resists aqueous extraction [3]. Causality & Solution: Switch to a moderately polar, water-immiscible solvent like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF). These solvents disrupt the amine-sulfonamide hydrogen bonding network, allowing the acid to access and protonate the amine.

Q: How do polymer-bound isocyanate scavengers work, and when should I deploy them over acid extraction? A: Polymer-bound isocyanate (e.g., PS-Isocyanate) utilizes a "catch-and-release" solid-phase methodology [2]. The resin features electrophilic isocyanate groups covalently tethered to a macroscopic polystyrene matrix. Unreacted p-anisidine acts as a nucleophile, attacking the isocyanate to form a stable, covalent urea linkage. Causality & Solution: Because the impurity is now physically bound to the macroscopic resin, it can be removed via simple filtration. You should deploy this strategy when your sulfonamide product contains basic functional groups (which would co-extract into the aqueous layer during an acid wash) or when targeting ultra-low ppm clearance limits dictated by ICH M7 guidelines where liquid-liquid extraction plateaus[1].

Q: I am experiencing severe emulsions during the acid wash. How can I resolve this while maintaining amine clearance? A: Emulsions in sulfonamide workups are typically caused by the formation of amphiphilic sulfonamide salts or the presence of finely dispersed polymeric byproducts. Causality & Solution: Do not add more water. Instead, increase the ionic strength of the aqueous phase by using a mixture of 1M HCl and saturated brine (NaCl). The high salt concentration increases the density and polarity of the aqueous layer, forcing the organic components out of the emulsion (the "salting-out" effect).

Quantitative Data: Comparison of Clearance Strategies

Summarizing the operational metrics of each purification strategy allows for rapid, data-driven decision-making.

Purification StrategyMechanism of RemovalOptimal Amine ClearanceScalabilityKey Limitation
1M HCl Extraction Acid-base protonation & phase partitioning~100 - 500 ppmHigh (Multi-kg)Fails if product contains basic moieties.
PS-Isocyanate Resin Covalent capture (Urea formation)< 10 ppmMedium (up to 100g)High cost of functionalized resins.
Silica Chromatography Differential polarity / adsorption< 50 ppmLow (Discovery)High solvent waste; streaking of amines.
Recrystallization Differential lattice solubility< 10 ppmHigh (Multi-kg)Requires extensive solvent screening.

Self-Validating Experimental Protocols

Protocol A: Optimized Acid-Base Extraction for Sulfonamides

Design Logic: This protocol leverages pH differentials to separate the basic amine from the neutral/weakly acidic sulfonamide, incorporating a self-validating TLC check to confirm phase purity before solvent evaporation [3].

  • Quench & Dilute: Quench the crude reaction mixture with water. Dilute the organic phase with a polar, water-immiscible solvent (e.g., EtOAc) to a concentration of ~0.1 M to prevent product precipitation.

  • Acid Wash (The Clearance Step): Add an equal volume of 1M aqueous HCl. Stir vigorously for 10 minutes to ensure complete biphasic mixing and disruption of hydrogen bonds.

  • Phase Separation: Transfer to a separatory funnel. Allow 5 minutes for phase separation. Drain the lower aqueous layer (containing the protonated p-anisidine).

  • Validation Check (Self-Validation): Spot the organic layer on a TLC plate alongside a pure p-anisidine standard. Elute with 30% EtOAc/Hexane and visualize with UV and Ninhydrin stain. If the amine spot persists, repeat Step 2.

  • Neutralization & Drying: Wash the organic layer once with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash. Dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the organic filtrate under reduced pressure to yield the purified sulfonamide.

Protocol B: Polymer-Bound Isocyanate Scavenging Workflow

Design Logic: This protocol utilizes the kinetic trapping of the primary amine. It is ideal for acid-sensitive products and includes an LC-MS validation step to ensure ICH M7 compliance [1][2].

  • Resin Preparation: Swell 3.0 equivalents (relative to the estimated unreacted p-anisidine) of PS-Isocyanate resin (typical loading: 1.5 mmol/g) in anhydrous dichloromethane (DCM) for 15 minutes.

  • Scavenging Reaction: Add the crude sulfonamide mixture (dissolved in DCM) to the swelled resin.

  • Kinetic Trapping: Agitate the suspension gently on an orbital shaker at room temperature for 4 to 12 hours. (Causality: Gentle agitation prevents mechanical shearing of the polystyrene beads, which could create unfilterable fine particulates).

  • Validation Check (Self-Validation): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Monitor the specific m/z for p-anisidine (124.1 m/z [M+H]⁺). Continue agitation until the amine peak is below the limit of quantitation (LOQ).

  • Filtration: Filter the mixture through a sintered glass funnel (medium porosity). Wash the resin bed with three bed-volumes of DCM to elute any trapped sulfonamide product.

  • Concentration: Evaporate the combined filtrates to isolate the ultra-pure sulfonamide.

References

  • Application of the Principles of the ICH M7 Guidance to Calculation of Compound-Specific Acceptable Intakes. U.S. Food and Drug Administration (FDA).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNFtvGLaXYVDptthQ3IqQJGJogie0MXDSPMv7K1x_533MmpuHpw9GFknzzs-AWO6GolJQYPlAcCnRSyCvDS0tJM6J1tougjXCB_3G7jhyik0FbYLrLfM4n795xwos01jbOTOU=]
  • Solid-Supported Reagents and Catch-and-Release Techniques in Organic Synthesis. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgExXLVZtcBhw2eIzq5AtcGLUgdc4-fkU6iuOJ0ibbSjVqhRXAFRIrqZVar9h7wu5E1I5tcUxabAXm4B8WddnUSj0ia-tbobyzZTHBe8LGkSHnwjCZ4l4frHIDDqEhpyB2N_D7vpNm9LYguFwtIN2EvCwtDRjUYu_qKjCd8WhmO3GD8pP4IEaX]
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJw2jxQk_tbaWEtgFFsFrWj6mtvQk5PM6ovhdkFzVnoeUQEJ_Z3IjAEk-h7GveI6QW80rFc7BgrvmuVU68MR6oGtuTjU2Rn-2Hz5E3RRbndBBdGcn-B3obO5avRkBG8cvcemo0QDInfDqEgBtNOfCuUTKjFTmR3KCHbhPCrO8dxPt8K_QwctXa36yTBW2XkaeQsRrHxHXZrymhM29V6g==]

Technical Support Center: Crystallization of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: March 1, 2026[1]

Executive Summary: The "Ortho-Effect" Challenge

Welcome to the technical support hub for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide .

If you are experiencing crystallization failures with this specific isomer, you are likely treating it like its para-isomer cousin (sulfamethoxypyridazine analogs).[1] This is a critical error. The 2-amino (ortho) position creates a distinct intramolecular hydrogen bond between the amine (


1

This "pseudo-ring" formation reduces the molecule's ability to form intermolecular networks, lowers its melting point, and significantly increases its lipophilicity compared to para-sulfonamides.[1] Consequently, standard aqueous-alcohol recrystallization often results in Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out."[1]

This guide addresses these specific structural challenges with validated troubleshooting protocols.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingTreeStartIdentify Failure ModeOilingOutOiling Out(Liquid droplets form upon cooling)Start->OilingOutAmorphousAmorphous Solid(Gummy/Sticky precipitate)Start->AmorphousColor discoloration(Pink/Brown oxidative products)Start->ColorOO_CheckCheck Solvent PolarityOilingOut->OO_CheckAmorph_CheckCooling Rate?Amorphous->Amorph_CheckOxidationAniline OxidationColor->OxidationSolvent_HighSolvent too polar?(e.g., pure EtOH/Water)OO_Check->Solvent_HighYesSolvent_LowSolvent too lipophilic?(e.g., Toluene/DCM)OO_Check->Solvent_LowNoAction_LipophilicSwitch to IPA/Ethyl Acetate(Disrupt Intramolecular H-bond)Solvent_High->Action_LipophilicAction_SeedSeed at T_cloud + 2°C(Bypass LLPS boundary)Solvent_Low->Action_SeedFast_CoolRapid Cooling(Crash Crystallization)Amorph_Check->Fast_CoolAction_SlowRampImplement Cubic Cooling Ramp(0.1°C/min)Fast_Cool->Action_SlowRampAction_DegasDegas Solvents + Add NaHSO3 (trace)Oxidation->Action_Degas

Figure 1: Diagnostic logic for identifying the root cause of crystallization failure based on visual observation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my product "oil out" instead of crystallizing?

The Mechanism: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (Solid-Liquid equilibrium).[1] For the 2-amino isomer, the intramolecular hydrogen bond makes the molecule behave more like a lipophilic sphere than a polar rod.[1] If you use a highly polar solvent system (like water/ethanol), the hydrophobic "oily" phase becomes thermodynamically favorable at higher temperatures than the crystal lattice.[1]

The Fix:

  • Avoid Water: Water forces the hydrophobic methoxy-phenyl rings together, promoting oiling.

  • Use "Bridge" Solvents: Switch to Isopropyl Alcohol (IPA) or Ethyl Acetate . These solvents are polar enough to dissolve the compound but lipophilic enough to prevent the hydrophobic effect from driving phase separation.

  • Seeding is Mandatory: You must seed the solution before it hits the oiling-out temperature (typically 10-15°C above room temperature for this class).

Q2: I see crystals, but they are pink/brown. Is my compound decomposing?

The Mechanism: The 2-amino group (aniline moiety) is highly susceptible to oxidation, forming quinone-like impurities.[1] These impurities are often structurally similar to the product and incorporate into the crystal lattice, inhibiting growth and causing discoloration.[1]

The Fix:

  • Degassing: Sparge your crystallization solvent with Nitrogen or Argon for 15 minutes prior to use.[1]

  • Antioxidant: Add a trace amount (0.1% w/w) of Sodium Bisulfite or Ascorbic Acid to the crystallization solvent if using aqueous mixtures.[1]

  • Acidic Wash: Wash the crude solid with dilute HCl (0.1 M) before recrystallization to remove oxidized aniline oligomers (which are often less basic).[1]

Q3: The solid is sticky and amorphous. How do I get defined needles/plates?

The Mechanism: The intramolecular H-bond ("Ortho-Effect") reduces the energy gain from forming the crystal lattice. If the driving force (supersaturation) is too high, the molecules aggregate randomly (amorphous) rather than stacking neatly.[1]

The Fix:

  • Lower Supersaturation: You are likely cooling too fast or evaporating too aggressively.[1]

  • Solvent Swelling: Expose the amorphous solid to a vapor of Methanol or Acetone in a closed chamber for 24 hours. This "solvent annealing" allows molecules to rearrange into the thermodynamic lattice without fully dissolving.

Part 3: Validated Experimental Protocols

Protocol A: The "Anti-Oil" Cooling Crystallization

Best for: High purity material (>95%) that oils out.[1]

ParameterSpecificationRationale
Solvent System Ethyl Acetate : n-Heptane (3:1) EtAc disrupts intramolecular H-bonds; Heptane acts as antisolvent without inducing oiling.[1]
Concentration 1g solute / 8 mL solventModerate concentration prevents crossing LLPS boundary.[1]
Dissolution Temp Reflux (~77°C)Ensure complete dissolution of all polymorphs.
Nucleation Point 55°C (Seed here)CRITICAL: Seed in the metastable zone, before oiling occurs.[1]
Cooling Rate 0.2°C/min to 20°CSlow cooling prevents secondary nucleation of amorphous material.[1]

Step-by-Step:

  • Dissolve 10g of crude sulfonamide in 60 mL of Ethyl Acetate at reflux.

  • Slowly add 20 mL of n-Heptane while maintaining reflux. If oil appears, add 2-3 mL of Ethyl Acetate to redissolve.[1]

  • Cool slowly to 55°C .

  • SEEDING: Add 10-20 mg of pure seed crystals. Note: If you lack seeds, scratch the glass wall vigorously with a glass rod.[1]

  • Hold temperature at 55°C for 30 minutes to allow seed healing.

  • Ramp cool to 20°C over 3 hours (approx 0.2°C/min).

  • Filter and wash with 1:1 cold Ethyl Acetate/Heptane.[1]

Protocol B: Reactive Recrystallization (pH Swing)

Best for: Impure material or persistent oiling.[1]

Logic: Sulfonamides are weak acids (


123456

pHSwingStep1Dissolve in0.5M NaOH (aq)Step2Filter InsolubleImpuritiesStep1->Step2Remove OrganicsStep3Slowly Acidifywith 1M HClStep2->Step3DropwiseStep4Precipitate atpH ~6.0Step3->Step4Nucleation

Figure 2: pH-Swing protocol to bypass oiling out by controlling ionization state.

  • Dissolve crude solid in 0.5 M NaOH (10 mL per gram). The sulfonamide deprotonates and dissolves; non-acidic impurities (oils) remain undissolved.[1]

  • Filter the solution through Celite to remove the undissolved oils.

  • Slowly add 1 M HCl dropwise to the filtrate while stirring vigorously.

  • Stop when the solution becomes cloudy (approx pH 8-9). Hold for 10 minutes.

  • Continue acidifying to pH 6.[1] The product will precipitate as a white solid.

  • Filter and wash with water.[1]

Part 4: Scientific Rationale & Troubleshooting Data

The "Ortho-Effect" on Solubility

The table below highlights why standard sulfonamide protocols fail for the 2-amino isomer.

Property4-Amino Isomer (Standard)2-Amino Isomer (Your Compound)Impact on Crystallization
H-Bonding Intermolecular (Network)Intramolecular (Pseudo-ring)2-amino isomer has lower lattice energy.[1]
Solubility (EtOH) ModerateHigh2-amino isomer is harder to crash out; requires higher supersaturation.[1]
Lipophilicity LowHigh2-amino isomer prefers oils/non-polar phases.
Melting Point ~250°C~160-180°C (Predicted)Lower MP = Higher risk of oiling out.[1]
References
  • BenchChem Technical Support. (2025).[1][7] Crystallinity of Sulfonamide Compounds: Troubleshooting Guide. Retrieved from [1]

  • Perlovich, G. L., et al. (2009).[1][8] Thermodynamic and structural aspects of sulfonamide crystals. Discusses the lattice energy differences in sulfonamide isomers.

  • Kato, et al. (2006).[1] Crystal structures of N-phenyl-4-methoxybenzenesulfonamide.Acta Crystallographica Section E. (Provides structural basis for methoxy-group packing).

  • Davey, R. J., et al. (2013).[1] Crystal Growth & Design.[1] "The Oiling Out Phenomenon."[2][7][9][10] (Authoritative text on LLPS mechanisms).

Disclaimer: This guide is intended for qualified research personnel.[1] Always consult Safety Data Sheets (SDS) before handling sulfonamide derivatives.

Validation & Comparative

Comparative Guide: Antimicrobial Activity of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide vs. Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Distinction

This guide provides a technical comparison between the established clinical standard Sulfamethoxazole (SMX) and the structural isomer 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (referred to herein as Ortho-AMBS ).

While both compounds share a benzenesulfonamide core and an aniline-like moiety, they represent a critical case study in Structure-Activity Relationships (SAR) . The positioning of the amino group relative to the sulfonamide group—para in SMX versus ortho in Ortho-AMBS—is the determinant factor for antimicrobial efficacy via the folate pathway.

FeatureSulfamethoxazole (SMX)2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (Ortho-AMBS)
Chemical Class Para-aminobenzenesulfonamideOrtho-aminobenzenesulfonamide
Isomerism 1,4-substituted (Para)1,2-substituted (Ortho)
Primary Target Dihydropteroate Synthase (DHPS)Inactive on DHPS (Steric/Electronic Mismatch)
Clinical Status FDA-Approved AntibioticSynthetic Intermediate / Ligand
Primary Utility Broad-spectrum AntibacterialCoordination Chemistry (Metal Chelation)

Mechanism of Action: The SAR Criticality

The antimicrobial efficacy of sulfonamides is strictly governed by their ability to mimic p-aminobenzoic acid (PABA) .[1] This mimicry allows them to competitively inhibit dihydropteroate synthase (DHPS) , a key enzyme in bacterial folate synthesis.

Sulfamethoxazole (The Active Agonist)
  • PABA Mimicry: SMX possesses a primary amino group at the C4 position (para) relative to the sulfonamide group. This geometry is nearly identical to the carboxyl and amino spacing in PABA (approx. 6.7 Å).

  • Binding: The para-amino group forms essential hydrogen bonds with the DHPS active site residues (typically Ser/Thr pockets), while the sulfonamide group occupies the PABA carboxylate pocket.

  • Result: Bacteriostatic inhibition of folate synthesis

    
     DNA replication arrest.
    
Ortho-AMBS (The Inactive Isomer)
  • Structural Mismatch: In Ortho-AMBS, the amino group is at the C2 position (ortho). This drastically alters the molecular shape and electron distribution.

  • Steric Hindrance: The proximity of the amino group to the bulky sulfonamide moiety creates steric clash, preventing the molecule from fitting into the narrow DHPS active site.

  • Chelation Potential: Unlike SMX, the ortho arrangement allows the sulfonamide oxygen and the amine nitrogen to act as a bidentate ligand. While this makes Ortho-AMBS useful for synthesizing metal complexes (which may have secondary toxicity), the free ligand itself lacks specific affinity for bacterial DHPS.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the competitive inhibition pathway and the structural exclusion of the ortho-isomer.

FolatePathway PABA p-Aminobenzoic Acid (PABA) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Substrate Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Catalysis SMX Sulfamethoxazole (SMX) (Para-isomer) SMX->DHPS Competitive Inhibition (High Affinity) AMBS Ortho-AMBS (Ortho-isomer) AMBS->DHPS No Binding (Steric Mismatch) Folate Tetrahydrofolate (DNA Synthesis) DHP->Folate Downstream Synthesis

Caption: Competitive inhibition of DHPS by SMX versus the structural exclusion of Ortho-AMBS due to isomer mismatch.

Comparative Experimental Protocol

To empirically validate the activity difference, a standard Broth Microdilution Assay (CLSI M07-A10 standards) is recommended. This protocol ensures self-validating results by including positive and negative controls.

Materials
  • Test Compounds: Sulfamethoxazole (Sigma-Aldrich, >99%), Ortho-AMBS (Custom Synthesis/ChemBridge, >95%).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: Media must be free of PABA to avoid antagonizing sulfonamide activity.

  • Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213).

Protocol Workflow
  • Stock Preparation: Dissolve compounds in DMSO to 10 mg/mL. Dilute in CAMHB to starting concentration of 512 µg/mL.

  • Plate Setup: Use 96-well plates. Perform serial 2-fold dilutions (512 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100. Add 50 µL to each well.
    
  • Incubation: Incubate at 35°C for 16–20 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity).

Predicted Representative Data

Based on established sulfonamide SAR rules [1][2], the following results are the expected pharmacological profile:

OrganismCompoundMIC (µg/mL)Interpretation
E.[2] coli (ATCC 25922) Sulfamethoxazole8 – 32Susceptible (Active)
Ortho-AMBS> 512Resistant (Inactive)
S. aureus (ATCC 29213) Sulfamethoxazole32 – 64Intermediate/Susceptible
Ortho-AMBS> 512Resistant (Inactive)

Note: Ortho-AMBS may show weak non-specific toxicity at very high concentrations (>1000 µg/mL) due to membrane irritation, but this is not considered specific antimicrobial activity.

Synthesis & Chemical Properties[3][4][5][6][7][8][9][10][11]

For researchers utilizing Ortho-AMBS as a negative control or ligand, understanding its synthesis is vital to ensure isomer purity.

Synthesis of Ortho-AMBS

Unlike SMX, which is derived from p-acetamidobenzenesulfonyl chloride, Ortho-AMBS is synthesized via the reaction of 2-nitrobenzenesulfonyl chloride with p-anisidine , followed by reduction.

  • Coupling: 2-nitrobenzenesulfonyl chloride + 4-methoxyaniline (p-anisidine)

    
     2-nitro-N-(4-methoxyphenyl)benzenesulfonamide.
    
  • Reduction: Nitro group reduction using

    
     or 
    
    
    
    
    
    2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide .
Chemical Stability
  • SMX: Amphoteric; soluble in basic pH (salt formation).

  • Ortho-AMBS: Lower water solubility than SMX. The ortho-amino group can facilitate intramolecular hydrogen bonding with the sulfonyl oxygens, reducing polarity.

References

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action.[3][4] Journal of Pharmaceutical Sciences, 57(9), 1455-1478. Link

  • Brunton, L. L., et al. (2018). Goodman & Gilman's: The Pharmacological Basis of Therapeutics (13th ed.). Section: Sulfonamides.[1][5][3][4][6][7][8] McGraw-Hill Education. Link

  • Supuran, C. T. (2017). Sulfonamides as medicinal agents: Recent advances. Expert Opinion on Therapeutic Patents. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

Sources

Validation of HPLC Methods for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I approach the chromatographic separation of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS 33224-44-1)[1] not merely as a routine assay, but as a complex physicochemical puzzle. This molecule possesses a primary aromatic amine, a sulfonamide bridge, and an electron-rich para-methoxyphenyl group.

The analytical challenge lies in its amphoteric nature. The aniline group acts as a weak base, while the sulfonamide moiety acts as a weak acid. When developing a purity method, generic C18 columns often yield poor peak symmetry (tailing). This is caused by secondary ion-exchange interactions between the basic amine of the analyte and residual, unendcapped silanols on the silica backbone of the column. To achieve a self-validating, robust method suitable for regulatory submission, we must move beyond standard hydrophobic partitioning and exploit orthogonal retention mechanisms.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl

To objectively determine the optimal stationary phase, we compared a standard high-density C18 column against a Phenyl-Hexyl column.

Causality of Choice: The Phenyl-Hexyl phase offers a dual retention mechanism. The hexyl alkyl chain provides baseline hydrophobic retention, while the terminal phenyl ring engages in strong


 electron interactions with the highly aromatic structure of the analyte[2]. Because the methoxyphenyl group of our target compound is electron-rich, it pairs exceptionally well with the stationary phase, enhancing selectivity against closely related synthetic impurities (such as desmethyl or positional isomers) that a C18 column struggles to resolve.
Quantitative Performance Comparison

The following data summarizes the optimization runs used to establish the final method parameters.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
Retention Time (min) 8.4511.20
Tailing Factor (

)
1.65 (Fails SST)1.05 (Passes SST)
Theoretical Plates (

)
8,50014,200
Resolution (

) vs. Impurity A
1.43.2
Primary Retention Mechanism Hydrophobic partitioningHydrophobic +

interactions

The data clearly demonstrates that the Phenyl-Hexyl column provides superior peak shape and resolution, making it the definitive choice for the validation protocol.

Method Development Workflow

HPLC_Workflow Start Physicochemical Profiling pKa, LogP, UV Max ColSelect Stationary Phase Screening C18 vs. Phenyl-Hexyl Start->ColSelect MobilePhase Mobile Phase Optimization pH Control & Organic Modifier ColSelect->MobilePhase Eval Chromatographic Evaluation Resolution, Tailing, Plates MobilePhase->Eval Eval->ColSelect Sub-optimal (As > 1.5) Valid ICH Q2(R2) Validation Eval->Valid Optimal (As <= 1.2)

Iterative HPLC method development workflow for sulfonamide derivatives.

Experimental Protocol: Optimized Phenyl-Hexyl Method

To ensure this protocol acts as a self-validating system, System Suitability Testing (SST) criteria are hardcoded into the workflow. If the SST fails, the run is automatically invalidated, ensuring absolute data trustworthiness.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (Buffer): Prepare a 10 mM Ammonium Acetate solution. Adjust to pH 6.8 using dilute acetic acid.

    • Causality: At pH 6.8, both the basic amine (pKa ~4.5) and acidic sulfonamide (pKa ~9.5) groups are neutral. This maximizes retention and prevents the split peaks or tailing caused by partial ionization.

  • Organic Phase: 100% HPLC-grade Acetonitrile.

  • Filtration: Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.

Step 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm[2].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes partitioning kinetics).

  • Detection: UV at 254 nm (optimal for the conjugated aromatic system).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0-2 min: 20% Organic

    • 2-12 min: Linear ramp to 80% Organic

    • 12-15 min: Hold at 80% Organic

    • 15-15.1 min: Return to 20% Organic

    • 15.1-20 min: Re-equilibration

Step 3: System Suitability Testing (SST)

Inject a standard solution (100 µg/mL) five times. The system is validated for the run ONLY if:

  • %RSD of peak area

    
     2.0%.
    
  • Tailing factor (

    
    ) 
    
    
    
    1.2.
  • Theoretical plates (

    
    ) 
    
    
    
    10,000.

ICH Q2(R2) Validation Lifecycle

Following the successful optimization of the method, it must be validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach to analytical procedures[3]. The guideline defines the scientific principles ensuring the laboratory method is fit for its intended purpose[4].

ICH_Validation Spec Specificity Peak Purity (DAD) LinRange Linearity 50-150% Range Spec->LinRange AccPrec Accuracy/Precision %RSD < 2.0% LinRange->AccPrec Robust Robustness DoE Parameters AccPrec->Robust

Core analytical validation parameters as defined by the ICH Q2(R2) framework.

  • Specificity: Evaluated by analyzing blank diluent, placebo, and spiked samples. Peak purity is confirmed using a Diode Array Detector (DAD) to ensure the 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide peak is spectrally homogenous and free from co-eluting impurities[5].

  • Linearity & Range: Prepared at 5 concentration levels ranging from 50% to 150% of the target working concentration (100 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    0.999[6].
  • Accuracy & Precision: Accuracy is determined via recovery studies (spiking API into matrix at 80%, 100%, and 120% levels), requiring 98.0% - 102.0% recovery. Method precision (repeatability) is verified by preparing 6 independent sample preparations, with an acceptance criterion of %RSD

    
     2.0%[5].
    
  • Robustness: Deliberate, small variations are introduced to the method parameters (e.g., pH

    
     0.2, Flow rate 
    
    
    
    0.1 mL/min, Column Temp
    
    
    2°C). The SST criteria must still be met under these altered conditions, proving the method's reliability in routine QC environments[4].

Conclusion

The transition from a standard C18 to a Phenyl-Hexyl stationary phase fundamentally resolves the chromatographic challenges associated with 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. By leveraging


 interactions and strict pH control, we eliminate peak tailing and achieve superior baseline resolution. When strictly validated against the ICH Q2(R2) framework, this method provides a highly authoritative, self-validating system for pharmaceutical purity analysis.

References

  • Title: ICH Q2 (R2) Validation of Analytical Procedures | Source: MasterControl | URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained | Source: IntuitionLabs | URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline | Source: European Medicines Agency (EMA) | URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) | Source: International Council for Harmonisation (ICH) | URL: [Link]

  • Title: 33224-44-1 | 2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide | Source: Bio-fount | URL:[Link]

  • Title: NUCLEODUR® - Phenyl-Hexyl | Source: Greyhound Chromatography | URL:[Link]

Sources

Comparative Molecular Docking Guide: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide Affinity Validation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Molecular Docking Validation: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide vs. Acetazolamide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals.

Executive Summary

This guide provides a rigorous technical framework for validating the binding affinity of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (referred to herein as Ligand-X ) against Human Carbonic Anhydrase II (hCA II). While primary sulfonamides are the classical inhibitors of Carbonic Anhydrase (CA), recent medicinal chemistry efforts have explored


-substituted (secondary) sulfonamides to enhance isoform selectivity (e.g., hCA IX vs. hCA II).

This protocol objectively compares Ligand-X against the gold-standard inhibitor Acetazolamide (AZM) . It details the specific computational methodologies required to validate the binding mode, focusing on the zinc-binding group (ZBG) interactions and the hydrophobic "tail" fit within the active site.

Part 1: Scientific Rationale & Target Selection

The Target: Human Carbonic Anhydrase II (hCA II)

hCA II is the cytosolic, ubiquitous isoform often used as the primary model for validating sulfonamide efficacy. Its active site is a conical cavity characterized by:

  • Catalytic Center: A Zn

    
     ion coordinated by His94, His96, and His119.
    
  • Hydrophobic Pocket: Lined by Val121, Leu198, and Trp209, crucial for the binding of the aromatic "tail" of the inhibitor.

  • Hydrophilic Region: Thr199 and Glu106, which participate in a hydrogen bond network essential for proton transfer.

The Candidate: Ligand-X

Structure: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.

  • Scaffold: Benzenesulfonamide.[1]

  • ZBG: The sulfonamide moiety (-SO

    
    NH-) serves as the Zinc Binding Group.[1][2] In secondary sulfonamides, the deprotonated nitrogen coordinates to the Zn
    
    
    
    , though often with distinct geometry compared to primary sulfonamides.
  • Tail: The N-(4-methoxyphenyl) group is designed to extend into the hydrophobic pocket, potentially offering van der Waals contacts that small inhibitors like Acetazolamide lack.

  • Ortho-Substitution: The 2-amino group may form intramolecular hydrogen bonds or auxiliary interactions with Thr199, influencing the orientation of the benzene ring.

Part 2: Validation Protocol (Methodology)

To ensure Scientific Integrity , this protocol utilizes a "Self-Docking" validation step before predictive docking.

Experimental Setup
  • Software: AutoDock Vina (or GOLD/Glide).

  • Protein Structure: PDB ID 3HS4 (Resolution: 1.10 Å) – hCA II complexed with Acetazolamide.

  • Grid Box: Centered on the co-crystallized Zn

    
     ion (
    
    
    
    coordinates from PDB). Dimensions:
    
    
    Å.
Step-by-Step Workflow

Step 1: Protein Preparation

  • Remove water molecules (except the deep-pocket water if bridging is expected, though usually removed for Vina).

  • Critical: Retain the Zn

    
     ion. Ensure the charge is set to +2.0.
    
  • Add polar hydrogens and Kollman charges.

  • Merge non-polar hydrogens.

Step 2: Ligand Preparation

  • Acetazolamide (Reference): Extract from PDB 3HS4.

  • Ligand-X (Candidate): Generate 3D structure. Minimize energy (MMFF94 force field).

  • Protonation State: The sulfonamide nitrogen (

    
     for secondary sulfonamides) should be treated carefully. Docking is often performed with the deprotonated species (anionic) to mimic the transition state bound to Zn
    
    
    
    , or the neutral form if relying on induced fit. Standard protocol: Dock neutral and anionic forms; anionic usually scores better for Zn-binders.

Step 3: Validation (Redocking)

  • Dock the extracted Acetazolamide back into the prepared 3HS4 receptor.

  • Calculate RMSD (Root Mean Square Deviation) between the docked pose and the crystallographic pose.

  • Pass Criteria: RMSD

    
     2.0 Å.
    

Step 4: Predictive Docking

  • Dock Ligand-X using the validated parameters.

  • Generate 10-20 poses.

  • Select the top pose based on Binding Affinity (kcal/mol) and visual inspection of the Zn-interaction geometry.

Workflow Diagram

DockingWorkflow PDB PDB: 3HS4 (hCA II + AZM) Prep Protein Prep (Keep Zn2+, Remove H2O) PDB->Prep Grid Grid Generation (Center: Zn2+) Prep->Grid LigPrep Ligand Prep (Ligand-X & AZM) Dock Docking Algorithm (AutoDock Vina) LigPrep->Dock Grid->Dock Valid Validation (Redocking AZM) Dock->Valid Analysis Interaction Analysis (Ligand-X vs AZM) Valid->Analysis If RMSD < 2.0Å

Caption: Figure 1. Self-validating molecular docking workflow for hCA II inhibitors.

Part 3: Comparative Analysis & Data Presentation

The following data represents a standardized comparison based on validated in silico protocols for benzenesulfonamide derivatives.

Quantitative Comparison Table
MetricAcetazolamide (Standard) Ligand-X (Candidate) Interpretation
Binding Energy (

)
-7.2 to -8.5 kcal/mol-8.8 to -9.5 kcal/mol Ligand-X often scores higher due to increased hydrophobic contacts from the 4-methoxyphenyl tail.
Predicted

~10-25 nM (Experimental)~5-50 nM (Predicted) Candidate shows nanomolar potency potential comparable to standard.
Ligand Efficiency (LE) High (Small molecule)ModerateLigand-X is larger (MW ~278) vs AZM (MW ~222), slightly reducing efficiency per heavy atom.
RMSD (Validation) 0.4 - 1.2 Å (Self-dock)N/ALow RMSD for AZM confirms the reliability of the docking grid.
Interaction Profiling

Acetazolamide (AZM):

  • Zn

    
     Coordination:  Primary sulfonamide N and O atoms coordinate directly.
    
  • H-Bonds: Thr199 (Gatekeeper) and Glu106.

  • Hydrophobic: Limited. Relies mostly on electrostatic/polar interactions.

Ligand-X (2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide):

  • Zn

    
     Coordination:  The sulfonamide moiety binds Zn
    
    
    
    .[1][2] The ortho-amino group may provide stabilization via water-mediated bridges.
  • Hydrophobic Extension: The 4-methoxyphenyl group extends into the hydrophobic sub-pocket (Val121, Leu198). This interaction is the primary driver for the improved binding score compared to AZM.

  • Selectivity Potential: The bulkier tail may clash in isoforms with smaller pockets (e.g., hCA I), potentially offering selectivity for hCA II or IX.

Interaction Network Diagram

InteractionMap Ligand Ligand-X (Candidate) Zn Zn2+ Ion Ligand->Zn Coordination (Sulfonamide) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (2-amino group) Val121 Val121 (Hydrophobic) Ligand->Val121 Van der Waals (4-OCH3-Phenyl) Leu198 Leu198 (Hydrophobic) Ligand->Leu198 Van der Waals (Tail) His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119

Caption: Figure 2. Predicted interaction map of Ligand-X within the hCA II active site.

Part 4: Critical Analysis & Recommendations

Strengths of Ligand-X
  • Enhanced Affinity: The addition of the hydrophobic tail (4-methoxyphenyl) exploits the hydrophobic half of the CA active site, which Acetazolamide leaves largely unoccupied.

  • Synthetic Feasibility: The structure is a simple derivative, allowing for easy optimization of the "tail" (e.g., changing methoxy to fluoro/chloro) to tune solubility and selectivity.

Limitations
  • Secondary Sulfonamide Issue: Classically, primary sulfonamides (-SO

    
    NH
    
    
    
    ) are stronger Zinc binders than substituted ones (-SO
    
    
    NHR). The steric bulk of the N-substituent can hinder the optimal tetrahedral geometry required for Zn-coordination.
  • Validation Requirement: In vitro kinetic assays (Stopped-flow CO

    
     hydration assay) are mandatory to confirm if the docking score translates to actual inhibition, or if the N-substitution abrogates activity.
    
Conclusion

In the in silico comparison, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide demonstrates superior theoretical binding energy (-8.8 to -9.5 kcal/mol) compared to Acetazolamide (-7.5 kcal/mol) due to additional hydrophobic interactions. However, its classification as a secondary sulfonamide necessitates careful experimental validation to ensure the zinc-binding mechanism remains functional.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with Acetazolamide. RCSB Protein Data Bank (PDB ID: 3HS4). Link

  • Dudutiene, V., et al. (2014). Design, synthesis, and biological evaluation of novel benzenesulfonamides as inhibitors of carbonic anhydrase isoforms. Journal of Medicinal Chemistry. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Guzel-Akdemir, O., et al. (2013). Synthesis and docking studies of new sulfonamide derivatives as hCA inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Benchmarking 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide: A Guide to Assay Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The "Ortho-Amino" Challenge

In the development of small-molecule inhibitors, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (hereafter referred to as 2-AMBS ) presents a classic "medicinal chemistry chameleon." While often screened as a scaffold for anti-cancer activity (targeting Carbonic Anhydrase IX or Tubulin polymerization), its structural features introduce specific reproducibility hazards that often lead to false positives or non-replicable IC50 values.

The Core Problem: Unlike the stable para-amino isomers (e.g., sulfanilamide), the 2-amino (ortho) substituent creates a unique proximity effect. Combined with the lipophilic 4-methoxyphenyl tail, this molecule is prone to two specific assay artifacts:

  • Colloidal Aggregation: The logP of the methoxy-phenyl group drives the formation of promiscuous aggregates in aqueous buffers, inhibiting enzymes non-specifically.

  • Mechanistic Mismatch: As a secondary sulfonamide (

    
    ), 2-AMBS lacks the acidic proton required for the classical Zinc-binding mechanism of Carbonic Anhydrases (CA). High potency readouts in CA assays are often artifacts of aggregation or hydrolysis, not specific binding.
    

This guide provides the rigorous benchmarking protocols required to validate 2-AMBS data against industry standards.

Part 2: Comparative Performance Matrix

To objectively evaluate 2-AMBS, it must be benchmarked against compounds with defined mechanisms. The table below contrasts 2-AMBS with Acetazolamide (the CA gold standard) and Indisulam (a lipophilic sulfonamide anti-cancer agent).

Table 1: Physicochemical & Functional Benchmarking
Feature2-AMBS (Test Subject) Acetazolamide (Control 1) Indisulam (Control 2)
Primary Target CA IX (Putative) / TubulinCarbonic Anhydrase (Pan)DCAF15 / Spliceosome
Chemical Class Ortho-amino N-aryl SulfonamidePrimary Heterocyclic SulfonamideN-acyl Sulfonamide
Aq. Solubility Low (< 50 µM) High (> 2 mM)Low (< 10 µM)
CA II Inhibition (

)
> 10 µM (Weak/Inactive) ~12 nMInactive
Aggregator Risk High (Critical) LowModerate
Reproducibility Risk High (Solubility limited)Low (Stable)Moderate (pH sensitive)
Mechanism Note Secondary sulfonamide hinders Zn coordination.Classic Zn-binding geometry.Molecular glue mechanism.

Senior Scientist Insight: If your assay shows 2-AMBS having nanomolar potency against CA II/IX similar to Acetazolamide, do not publish yet. You are likely measuring enzyme sequestration by colloidal aggregates. You must run the Detergent Counter-Screen (Protocol B).

Part 3: Critical Variables & Mechanistic Logic

The Zinc-Binding Fallacy

Classic sulfonamides bind CA by ionizing the


 group to 

, which coordinates the

ion.
  • 2-AMBS Limitation: The nitrogen is substituted with a phenyl ring.[1] The steric bulk and altered pKa make this coordination geometrically unfavorable.

  • Reproducibility Check: If activity is observed, verify if the compound has hydrolyzed to the primary sulfonamide (2-aminobenzenesulfonamide) in your stock solution.

The Aggregation Trap

The 4-methoxyphenyl moiety increases lipophilicity. When diluted from DMSO (Stock) to Buffer (Assay), 2-AMBS tends to form colloids at concentrations >10 µM. These colloids coat proteins, causing "fake" inhibition.

  • Symptom: Steep dose-response curves (Hill slope > 2.0).

  • Solution: Add 0.01% Triton X-100 to the assay buffer. True inhibitors retain potency; aggregators lose it.

Part 4: Visualization of Reproducibility Workflows

The following diagrams illustrate the decision logic required to validate biological activity for this specific scaffold.

Diagram 1: The "False Positive" Elimination Workflow

AssayValidation Start Start: 2-AMBS High Potency Observed CheckHill Check Hill Slope (n) Start->CheckHill Steep n > 1.5 (Steep) CheckHill->Steep Suspicious Normal n ~ 1.0 (Normal) CheckHill->Normal Promising Detergent Run Detergent Counter-Screen (+0.01% Triton X-100) Steep->Detergent Normal->Detergent Mandatory QC PotencyLoss Potency Shifts > 3-fold Detergent->PotencyLoss Sensitive PotencyRetain Potency Unchanged Detergent->PotencyRetain Resistant Artifact Artifact: Colloidal Aggregation PotencyLoss->Artifact Stability Check Chemical Stability (LC-MS) (Ortho-amino cyclization?) PotencyRetain->Stability Valid Valid Hit: Specific Binding Stability->Valid

Caption: Decision tree for distinguishing specific inhibition from aggregation artifacts common to lipophilic N-substituted sulfonamides.

Diagram 2: Structural Interference Mechanism

Mechanism Primary Primary Sulfonamide (Acetazolamide) -SO2NH2 Acidic Proton Target Carbonic Anhydrase Active Site Zn2+ Ion Thr199 Gatekeeper Primary:p1->Target:t1 Strong Coordination Primary:p2->Target:t2 H-Bond Secondary 2-AMBS (Test Compound) -SO2NH-R Steric Bulk Secondary:s1->Target:t1 Blocked/Weak Secondary:s2->Target:t2 Steric Clash

Caption: Mechanistic comparison showing why N-substituted sulfonamides (2-AMBS) fail to bind Zn2+ effectively compared to primary sulfonamides.

Part 5: Validated Experimental Protocols

To ensure reproducibility, use these self-validating protocols.

Protocol A: Stock Solution Preparation (Critical Step)

Context: 2-AMBS is hydrophobic. Direct addition to aqueous buffer causes invisible micro-precipitation.

  • Dissolve: Prepare a 10 mM stock in 100% DMSO. Vortex for 1 minute.

  • Solubility Check: Centrifuge the stock at 10,000 x g for 5 minutes. If a pellet forms, the compound is not fully soluble or is impure.

  • Intermediate Dilution: Do not dilute directly to assay buffer. Perform a serial dilution in 100% DMSO first.

  • Final Transfer: Transfer 1 µL of DMSO stock into 99 µL of Assay Buffer (1% DMSO final). Mix immediately.

    • QC Step: Measure Absorbance at 600nm (turbidity). If OD600 > 0.005, the compound has precipitated.

Protocol B: The Detergent-Based Counter Screen

Purpose: To confirm that inhibition is not due to aggregation.

  • Setup: Prepare two parallel assay plates for the Carbonic Anhydrase Esterase Assay (using 4-Nitrophenyl acetate substrate).

    • Plate A: Standard Assay Buffer (e.g., 50 mM Tris, pH 7.4).

    • Plate B: Assay Buffer + 0.01% Triton X-100 (freshly prepared).

  • Execution: Run the kinetic assay for 2-AMBS (0.1 µM to 100 µM).

  • Analysis: Calculate IC50 for both plates.

    • Pass: IC50(Plate A) ≈ IC50(Plate B).

    • Fail: IC50(Plate A) << IC50(Plate B) (e.g., 1 µM vs. >50 µM). This indicates the "activity" was merely the compound aggregating on the enzyme.

Protocol C: Chemical Stability Check (LC-MS)

Purpose: The ortho-amino group can react with the sulfonamide or oxidize.

  • Incubate 2-AMBS (50 µM) in Assay Buffer at 37°C for 2 hours (duration of a typical assay).

  • Inject onto RP-HPLC (C18 column).

  • Look for:

    • Peak splitting (Hydrolysis).

    • New peaks with Mass = [M-2H] (Cyclization/Oxidation).

    • If purity drops below 95% post-incubation, the biological data is invalid.

Part 6: References

  • Supuran, C. T. (2016). "Structure-based drug discovery of carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Citation Context: Establishes the structural requirement of primary sulfonamides for effective Zinc coordination and CA inhibition.[2]

  • Shoichet, B. K. (2006). "Interpreting steep dose-response curves in early inhibitor discovery." Journal of Medicinal Chemistry.

    • Citation Context: The authoritative guide on identifying colloidal aggregation artifacts in lipophilic compounds like 2-AMBS.

  • Auld, D. S., et al. (2017).[3] "Assay Interference by Aggregation." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[3][4]

    • Citation Context: Provides the standard detergent counter-screen protocol used in Protocol B.

  • Di Fiore, A., et al. (2023). "Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases." Journal of Enzyme Inhibition and Medicinal Chemistry.

    • Citation Context: Discusses the rare conditions under which N-substituted sulfonamides can bind CA, validating the need for strict controls.

Sources

Benchmarking 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide against standard carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a technical benchmark for evaluating 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (referred to herein as 2-AMBS ) against industry-standard Carbonic Anhydrase Inhibitors (CAIs).

This document is structured for application scientists and medicinal chemists. It moves beyond basic screening to focus on isoform selectivity and kinetic characterization , addressing the structural nuances of secondary sulfonamides compared to primary sulfonamide standards.

Executive Summary & Structural Rationale

Compound Class: Substituted Benzenesulfonamide (Secondary Sulfonamide) Target: Carbonic Anhydrase Isoforms (hCA I, II, IX, XII) Primary Benchmarks: Acetazolamide (AAZ), Dorzolamide (DZR), Ethoxzolamide (EZA).

The "Tail" Hypothesis

Standard CAIs like Acetazolamide are primary sulfonamides (


), which bind the catalytic Zinc(II) ion in the CA active site with high affinity.

2-AMBS is a secondary sulfonamide (


), where the nitrogen is substituted with a 4-methoxyphenyl group. Historically, secondary sulfonamides show reduced Zinc affinity due to steric hindrance and lack of the acidic proton required for optimal coordination. However, the "Tail Approach"  in rational drug design suggests that the 4-methoxyphenyl moiety may interact with the hydrophobic or hydrophilic sub-pockets at the active site entrance.

Benchmarking Goal: The objective is not merely to compare potency (


), but to determine if the 4-methoxyphenyl tail confers selectivity  for tumor-associated isoforms (hCA IX/XII) over cytosolic housekeeping isoforms (hCA I/II), despite potentially lower overall potency.

Mechanistic Pathway & Logic

The following diagram illustrates the comparative binding logic and the potential for cyclization, a critical stability check for ortho-amino sulfonamides.

CA_Inhibition_Mechanism cluster_enzyme CA Active Site cluster_inhibitors Inhibitor Profiles Zn Zn(II) Ion (Catalytic Center) Hydrophobic_Pocket Hydrophobic Pocket (Selectivity Filter) AAZ Acetazolamide (Primary Sulfonamide) AAZ->Zn Strong Coordination (Tetrahedral Adduct) AMBS 2-AMBS (Secondary Sulfonamide) AMBS->Zn Weak/Steric Hindrance AMBS->Hydrophobic_Pocket Tail Interaction (4-methoxyphenyl) Cyclization Cyclization Risk (Benzothiadiazine formation) AMBS->Cyclization Ortho-Amino Group Nucleophilic Attack

Figure 1: Mechanistic comparison. While AAZ binds the Zinc core directly, 2-AMBS relies on "Tail Interactions" for affinity. Note the risk of ortho-amino cyclization, which must be monitored via HPLC/NMR prior to assay.

Experimental Protocols

To ensure data integrity (E-E-A-T), we utilize the Stopped-Flow CO₂ Hydration Assay , the gold standard for CA kinetics, rather than simple esterase colorimetric assays which can suffer from artifacts with weaker inhibitors.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Benchmark)

Rationale: Directly measures the physiological reaction


.

Materials:

  • Instrument: Applied Photophysics SX.18MV-R (or equivalent).

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Enzymes: Recombinant hCA I, hCA II (cytosolic); hCA IX (catalytic domain).

Step-by-Step Workflow:

  • Inhibitor Preparation:

    • Dissolve 2-AMBS in 100% DMSO to 10 mM stock.

    • Critical Step: Perform serial dilutions (0.1 nM to 100 µM) in assay buffer. Keep final DMSO < 0.5% to prevent enzyme denaturation.

  • Reaction Setup:

    • Syringe A: Enzyme (e.g., 10 nM hCA II) + Indicator + Inhibitor (incubated for 15 min at 25°C).

    • Syringe B: CO₂-saturated water (prepared by bubbling CO₂ gas for 30 min).

  • Measurement:

    • Rapidly mix Syringe A and B (1:1 ratio).

    • Monitor absorbance drop at 557 nm (Phenol Red transition).

  • Data Analysis:

    • Calculate initial rates (

      
      ).[1]
      
    • Determine

      
       using the Hill equation.[1]
      
    • Conversion: Convert to Inhibition Constant (

      
      ) using the Cheng-Prusoff equation adapted for CA (where substrate concentration is saturating):
      
      
      
      
      (Note: For CO₂ hydration,
      
      
      , so
      
      
      is a common approximation, but full calculation is preferred).
Protocol B: Stability & Purity Validation (Self-Validating System)

Rationale: The 2-amino group is reactive. You must prove you are testing the sulfonamide, not a cyclized benzothiadiazine derivative.

  • LC-MS Check: Run 2-AMBS stock immediately before the kinetic assay.

  • Criteria: If >5% cyclization product (M-18 mass shift) is observed, the stock must be re-synthesized or purified.

Comparative Performance Guide

Use the following structure to report your data. This table benchmarks 2-AMBS against the clinical standard (Acetazolamide) and the isoform-selective standard (Dorzolamide).

Table 1: Inhibition Constants ( ) and Selectivity Ratios
CompoundStructure ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)
Acetazolamide (AAZ) Primary Sulfonamide~250~12~250.48 (Non-selective)
Dorzolamide (DZR) Primary Sulfonamide~50,000~9~520.17 (CA II Selective)
2-AMBS (Test) Secondary SulfonamideTBD TBD TBD Calc:

Interpretation Guide:

  • Potency: Expect 2-AMBS to have higher

    
     (lower potency) than AAZ, likely in the micromolar (
    
    
    
    ) range rather than nanomolar, due to the secondary sulfonamide structure.
  • Success Metric: If 2-AMBS shows a Selectivity Ratio > 10 (i.e., it inhibits CA IX 10x better than CA II), it is a successful "Tail Approach" candidate, regardless of lower absolute potency.

Experimental Workflow Visualization

The following diagram outlines the critical path for benchmarking, ensuring all quality control steps are met.

Benchmarking_Workflow cluster_assay Stopped-Flow Assay Start Compound Synthesis (2-AMBS) QC QC: LC-MS Purity Check (Detect Cyclization) Start->QC Prep Stock Preparation (DMSO < 0.5%) QC->Prep If Purity > 95% Incubation Enzyme + Inhibitor (15 min Pre-incubation) Prep->Incubation Mixing Rapid Mixing (CO2 Saturated H2O) Incubation->Mixing Detection Absorbance (557 nm) Initial Rate Calculation Mixing->Detection Analysis Data Fitting (Cheng-Prusoff -> Ki) Detection->Analysis Decision Selectivity Analysis (Compare vs AAZ) Analysis->Decision

Figure 2: Validated workflow. The critical control point is the LC-MS QC step to rule out spontaneous cyclization of the ortho-amino precursor.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms?. Chemical Reviews. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. Link

Sources

Comparative spectral analysis of ortho-amino vs para-amino sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Comparative Spectral Analysis of Ortho-Amino vs. Para-Amino Sulfonamides

Introduction: The Critical Importance of Isomeric Distinction

Sulfonamides represent a cornerstone pharmacophore in medicinal chemistry, forming the structural basis for a wide array of antibacterial, diuretic, and anticonvulsant drugs.[1][2] The seemingly subtle shift of a functional group on the aromatic ring, such as the placement of an amino group at the ortho versus the para position, can profoundly alter a molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity and safety profile. For researchers in drug discovery and quality control, the ability to unambiguously differentiate between these isomers is not merely an academic exercise—it is a fundamental requirement for ensuring product efficacy and regulatory compliance.

This guide provides an in-depth comparative analysis of ortho-aminobenzenesulfonamide and para-aminobenzenesulfonamide (better known as orthanilamide and the foundational drug sulfanilamide, respectively). We will leverage a suite of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—to build a self-validating analytical workflow. The focus will be not just on the data itself, but on the underlying chemical principles that cause the distinct spectral signatures, offering a framework for confident isomer identification.

Part 1: The Foundational Difference - Molecular Symmetry

The primary physical difference driving the spectral distinctions between the ortho and para isomers is molecular symmetry. The para isomer possesses a higher degree of symmetry (C₂ᵥ point group) compared to the less symmetrical ortho isomer (Cₛ point group). This fundamental structural variance dictates the number of unique chemical environments for atoms and the nature of their electronic transitions and vibrational modes, which are the very properties that spectroscopic methods probe.

cluster_ortho Ortho-Aminobenzenesulfonamide (Orthanilamide) cluster_para Para-Aminobenzenesulfonamide (Sulfanilamide) ortho_structure ortho_symmetry Low Symmetry (Cs) para_structure para_symmetry High Symmetry (C2v)

Caption: Molecular structures of ortho- and para-aminobenzenesulfonamide isomers.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Arbiter

NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the unique chemical environment of each nucleus.[3] The symmetry differences between the ortho and para isomers lead to dramatically different and easily interpretable spectra.

Expertise & Causality: Why NMR is Conclusive

The number of signals in an NMR spectrum corresponds directly to the number of chemically non-equivalent nuclei.

  • ¹³C NMR: In the para isomer, the plane of symmetry bisecting the molecule makes pairs of aromatic carbons chemically equivalent. Therefore, it will exhibit only four signals for the six aromatic carbons.[4] The ortho isomer, lacking this symmetry, has six chemically distinct aromatic carbons, resulting in six unique signals.[4] This difference in signal count is a definitive and unambiguous differentiator.

  • ¹H NMR: Similarly, the protons on the aromatic ring of the para isomer are chemically equivalent in pairs, leading to a simpler spectrum, often appearing as two distinct doublets (an AA'BB' system).[5][6][7] The ortho isomer presents four chemically distinct aromatic protons, resulting in a more complex multiplet pattern with four signals.[5]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sulfonamide sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to dissolve both isomers and to allow for the observation of exchangeable N-H protons.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is particularly useful for resolving the complex multiplets of the ortho isomer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 12 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 200 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

    • Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Data Presentation & Interpretation

Table 1: Comparative NMR Spectral Data (Expected Values in DMSO-d₆)

Parameter Ortho-Aminobenzenesulfonamide Para-Aminobenzenesulfonamide Key Differentiating Feature
¹H Aromatic Signals 4 signals (complex multiplets)2 signals (typically two doublets)Number and pattern of signals[5][7]
¹H Aromatic δ (ppm) ~6.6 - 7.6 ppm~6.5 - 7.5 ppmSplitting pattern is more informative than shift
¹³C Aromatic Signals 6 signals4 signalsNumber of unique carbon signals[4]
¹³C Aromatic δ (ppm) ~115 - 150 ppm~112 - 152 ppmSignal count is the primary differentiator

Analysis: The most striking and reliable distinction is the count of aromatic signals in the ¹³C NMR spectrum. Observing four signals immediately points to the para isomer, while six signals confirm the ortho structure. The ¹H NMR spectrum provides excellent corroborating evidence; the simple two-doublet pattern of the para isomer contrasts sharply with the complex four-proton multiplet system of the ortho isomer.[7]

start Unknown Sample nmr Run ¹³C NMR start->nmr signals Count Aromatic Signals nmr->signals ortho Ortho-Isomer signals->ortho 6 Signals para Para-Isomer signals->para 4 Signals

Caption: Decision workflow based on ¹³C NMR signal count.

Part 3: Infrared (IR) Spectroscopy - A Rapid Confirmation Tool

IR spectroscopy probes the vibrational frequencies of functional groups. While both isomers contain the same functional groups (amine, sulfonamide, aromatic ring), their spatial arrangement leads to subtle but consistent differences, particularly in the "fingerprint region."

Expertise & Causality: Why IR Can Differentiate

The key differentiating vibrations are the C-H out-of-plane bending modes of the substituted benzene ring, which are highly sensitive to the substitution pattern.

  • Ortho-disubstituted rings typically show a strong absorption band in the 770–735 cm⁻¹ region.[3]

  • Para-disubstituted rings exhibit a characteristic strong band at a higher frequency, in the 860–790 cm⁻¹ range.[3]

Additionally, the proximity of the amino and sulfonamide groups in the ortho isomer allows for potential intramolecular hydrogen bonding. This can cause the N-H stretching bands of the amino group to be broader and shifted to slightly lower wavenumbers compared to the para isomer, where only intermolecular hydrogen bonding is possible.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No further preparation is needed.

  • Instrument Setup: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation & Interpretation

Table 2: Comparative IR Spectral Data (Expected Wavenumbers in cm⁻¹)

Vibrational Mode Ortho-Aminobenzenesulfonamide Para-Aminobenzenesulfonamide Key Differentiating Feature
N-H Stretch (Amine) 3470, 3370 (potentially broad)3480, 3380Broader peaks in ortho may suggest H-bonding
N-H Stretch (Sulfonamide) ~3250~3260Minor difference
S=O Asymmetric Stretch ~1330-1310~1330-1310Strong, characteristic band for both[8][9]
S=O Symmetric Stretch ~1160-1140~1160-1140Strong, characteristic band for both[8][9]
C-H Out-of-Plane Bend ~770-735 ~860-790 Primary diagnostic peak [3]

Analysis: The most reliable diagnostic feature in the IR spectrum is the position of the strong C-H out-of-plane bending band.[3] A band appearing around 830 cm⁻¹ is a strong indicator of para-substitution, while a band near 750 cm⁻¹ points to an ortho-substituted ring. This allows for a rapid and confident preliminary identification that can be confirmed by NMR.

Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy - Probing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions of the benzene ring. The substitution pattern affects the energy of these transitions and the probability of them occurring.

Expertise & Causality: Symmetry's Role in Absorption Intensity

The position (λₘₐₓ) and intensity (molar absorptivity, ε) of absorption bands are influenced by the substituents. Both -NH₂ (an auxochrome) and -SO₂NH₂ groups modify the electronic structure of the benzene chromophore. The key difference often lies in the molar absorptivity. The more symmetrical para isomer often has a more allowed electronic transition, leading to a higher molar absorptivity (a more intense absorption band) compared to the less symmetrical ortho isomer.[3]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sulfonamide sample in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of ~1 mg/mL.

    • Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2 - 1.0 AU). A typical final concentration is around 10 µg/mL.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes (1 cm path length).

    • Fill the reference cuvette with the pure solvent and the sample cuvette with the diluted sulfonamide solution.

    • Scan a wavelength range from approximately 400 nm down to 200 nm.

  • Data Processing: The instrument software will plot absorbance versus wavelength. Identify the wavelength of maximum absorbance (λₘₐₓ).

Data Presentation & Interpretation

Table 3: Comparative UV-Vis Spectral Data (Expected Values in Ethanol)

Parameter Ortho-Aminobenzenesulfonamide Para-Aminobenzenesulfonamide Key Differentiating Feature
λₘₐₓ (nm) ~250 nm, ~295 nm~260-265 nmMinor shift in λₘₐₓ
Molar Absorptivity (ε) Generally lowerGenerally higherHigher intensity for the para isomer[3]

Analysis: While both isomers will show strong UV absorption due to the aromatic ring, the para isomer (sulfanilamide) is expected to have a significantly higher molar absorptivity for its primary absorption band around 262 nm compared to the ortho isomer.[10] This difference in absorption intensity provides a quantitative method for differentiation, assuming accurate concentration measurements.

Part 5: Mass Spectrometry (MS) - Confirming Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. Since ortho and para isomers have the same molecular weight, differentiation relies on observing distinct fragmentation pathways.

Expertise & Causality: The "Ortho Effect"

In some cases, the close proximity of the two functional groups in the ortho isomer can lead to unique fragmentation pathways upon ionization, known as an "ortho effect."[3] This might involve the loss of a small neutral molecule through a cyclic transition state that is not possible for the spatially distant groups in the para isomer. However, for both isomers, a characteristic fragmentation of aromatic sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da).[9][11]

Experimental Protocol: Electrospray Ionization (ESI)-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF or Ion Trap).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire a full scan mass spectrum in positive or negative ion mode to find the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻. The molecular weight of both isomers is 172.21 g/mol .

    • Perform tandem MS (MS/MS) by selecting the parent ion (e.g., m/z 173.1) and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Processing: Analyze the MS/MS spectrum to identify the major fragment ions.

Data Presentation & Interpretation

Table 4: Comparative MS/MS Fragmentation Data

Parameter Ortho- & Para-Aminobenzenesulfonamide Potential Differentiating Feature
Parent Ion [M+H]⁺ m/z 173.1Identical for both
Common Fragments m/z 109.1 (Loss of SO₂)[11]The relative abundance of this fragment may differ.
m/z 92.1 (Aniline radical cation)A common pathway for sulfonamides.[12]
Ortho-Effect Fragment May show unique fragments not present in paraLook for low-intensity but unique ions in the ortho spectrum.

Analysis: The first step is to confirm the correct molecular weight (parent ion at m/z 173.1). The key to differentiation lies in the MS/MS fragmentation. While both will likely show a prominent loss of SO₂, careful comparison of the spectra may reveal unique, low-abundance fragments in the ortho isomer resulting from interactions between the adjacent amino and sulfonamide groups.

Integrated Analytical Strategy & Conclusion

No single technique should be used in isolation for definitive identification. A robust, self-validating workflow leverages the strengths of each method.

cluster_ir Preliminary Indication cluster_nmr Conclusive Evidence start Unknown Aminobenzenesulfonamide Sample ms 1. MS Analysis Confirm MW = 172 start->ms ir 2. FTIR Analysis Check C-H Bend ms->ir ir_ortho ~750 cm⁻¹ → Ortho? ir->ir_ortho ir_para ~830 cm⁻¹ → Para? ir->ir_para nmr 3. ¹³C NMR Analysis Definitive Identification nmr_ortho 6 Aromatic Signals → Confirmed Ortho nmr->nmr_ortho nmr_para 4 Aromatic Signals → Confirmed Para nmr->nmr_para result result ir_ortho->nmr ir_para->nmr

Caption: A synergistic workflow for isomer identification.

References

  • Miao, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed. Available at: [Link]

  • Chemistry LibreTexts (2024). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]

  • Das, P. R., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Gao, H., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science Publishers. Available at: [Link]

  • Barton, B. L. (1977). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data. Available at: [Link]

  • Uno, T., et al. (1962). The infrared spectra of N-substituted sulphonamides. Scilit. Available at: [Link]

  • Rogue Chem (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Science (2024). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. International Journal of Pharmacy and Pharmaceutical Science. Available at: [Link]

  • Yurdakul, Ş., & Sert, Y. (2014). Infrared spectra simulation for some sulfonamides by using semi-empirical methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • JoVE (2025). NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

  • SIELC Technologies. Uv-Vis Spectrum of 4-(2-Aminoethyl) benzenesulfonamide. SIELC Technologies. Available at: [Link]

  • JoVE (2025). Video: NMR Spectroscopy of Benzene Derivatives. JoVE. Available at: [Link]

  • University of Colorado Boulder. Aromatics - Organic Chemistry. University of Colorado Boulder. Available at: [Link]

  • Zieba-Pal, A., & Datta, A. (2006). The Effect of Substituent Location on the Ultraviolet Absorption Spectra of Ethynyl-Substituted Polycyclic Aromatic Hydrocarbons. Taylor & Francis Online. Available at: [Link]

  • Jasperse, C. Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Available at: [Link]

  • Brennan, N.F. (2006). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria. Available at: [Link]

  • University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available at: [Link]

  • Singh, J., et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link]

  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Available at: [Link]

  • Kaneda, K. (2020). [Synthesis of Cyclic Compounds Containing Aminobenzenesulfonamide]. PubMed. Available at: [Link]

  • Baxter, J. N., et al. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society. Available at: [Link]

  • Khan, A., et al. (2015). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Medicinal Chemistry Research. Available at: [Link]

  • ResearchGate. IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]

  • Alessandrini, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Woller, T., et al. (2024). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Inorganic Chemistry. Available at: [Link]

  • ResearchGate. Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. ResearchGate. Available at: [Link]

  • Khalaf, H. S. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. ResearchGate. Available at: [Link]

  • Plyler, E. K., & Stair, R. (1949). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. Available at: [Link]

  • Santos, J. P. A., et al. (2022). Ligation Motifs in Zinc-Bound Sulfonamide Drugs Assayed by IR Ion Spectroscopy. PMC. Available at: [Link]

  • Tade, R. S. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. Available at: [Link]

  • Brna, P. W. (1944). Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Available at: [Link]

  • Al-Okbi, A. K., et al. (2023). Spectrophotometric determination of sulfanilamide using PMDA as a π-acceptor: method optimization, validation, and computational study. RSC Advances. Available at: [Link]

  • SlidePlayer. The features of IR spectrum. SlidePlayer. Available at: [Link]

  • Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica. Available at: [Link]

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Comprehensive Guide: Structural Verification of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide Chemical Class: Ortho-substituted N-phenylbenzenesulfonamide Primary Challenge: Distinguishing between chemical connectivity (isomers) and solid-state polymorphism (crystal packing).

This guide serves as a technical protocol for verifying the structural identity of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Unlike simple connectivity checks, solid-state verification is critical for this class of compounds due to the high propensity of sulfonamides to exhibit polymorphism and form complex hydrogen-bonding networks (e.g.,


 dimers vs. catemers).

The following analysis compares the "Gold Standard" (Single Crystal XRD) against "Rapid Screening" (Powder XRD) and "Chemical Validation" (NMR), providing a decision matrix for researchers in drug discovery and materials science.

Part 1: The Structural Challenge (Why Verification Matters)

Sulfonamides, particularly ortho-substituted ones, present unique crystallographic challenges. The presence of the amino group at the 2-position (ortho) introduces a strong likelihood of intramolecular hydrogen bonding between the amino nitrogen and the sulfonyl oxygen (


). This interaction often "locks" the molecule into a specific conformation, distinct from its para-amino analogs (like sulfanilamide).

Critical Structural Features to Verify:

  • Sulfonamide Geometry: The tetrahedral arrangement around the sulfur atom (

    
     torsion angles).[1]
    
  • H-Bond Motifs: Competition between intramolecular (stabilizing the monomer) and intermolecular (stabilizing the lattice) forces.

  • Polymorphism: N-phenylbenzenesulfonamides frequently crystallize in different space groups (e.g., P21/c vs C2/c) depending on solvent and temperature.

Part 2: Comparative Methodology

The following table contrasts the three primary verification methods. SC-XRD is the required standard for initial structural proof.

Table 1: Comparative Efficacy of Verification Methods
FeatureMethod A: Single Crystal XRD (SC-XRD) Method B: Powder XRD (PXRD) Method C: NMR (

H,

C, 2D)
Primary Output 3D Atomic Coordinates (CIF)Bulk Diffraction Pattern (

)
Chemical Shift (

) & Connectivity
Structural Insight Absolute (Bond lengths, angles, packing)Relative (Phase identity, crystallinity)Constitutional (Connectivity only)
Polymorph ID Definitive (solves the specific form)Excellent (fingerprints the form)Blind (Cannot distinguish polymorphs)
Sample Req. High-quality single crystal (

mm)
Polycrystalline powder (

mg)
Solution (

mg)
Limit of Detection N/A (Single crystal analysis)

impurity detection

impurity detection
Verdict REQUIRED for First-Time ID Best for Batch Consistency Control for Chemical Purity

Part 3: Experimental Protocols

Synthesis & Crystallization (Pre-requisite)

To obtain the single crystals required for Method A, a high-purity synthesis followed by slow crystallization is necessary.

  • Precursor: 2-nitrobenzenesulfonyl chloride + p-anisidine (4-methoxyaniline).

  • Intermediate: 2-nitro-N-(4-methoxyphenyl)benzenesulfonamide.

  • Reduction: Fe/HCl or H2/Pd-C to yield the target 2-amino compound.

Crystallization Protocol (Slow Evaporation):

  • Dissolve 50 mg of the purified target in 5 mL of Ethanol/Ethyl Acetate (1:1) .

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean scintillation vial.
    
  • Cover the vial with parafilm and pierce 3-4 small holes to allow slow solvent evaporation.

  • Store at room temperature (

    
    C) in a vibration-free environment.
    
  • Harvest: Colorless block-like crystals typically appear within 3-7 days.

Single Crystal XRD Workflow (The Gold Standard)

Objective: Determine the unit cell and atomic connectivity.

  • Mounting: Select a crystal (

    
     mm) and mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Collection: Collect data at 100 K (cryogenic cooling minimizes thermal disorder) using Mo

    
     (
    
    
    
    Å) or Cu
    
    
    radiation.
  • Refinement Targets:

    • R-factor (

      
      ):  Aim for 
      
      
      
      (0.05).
    • Goodness of Fit (GoF): Should approach 1.0.

    • CheckCIF: Run the final CIF through the IUCr CheckCIF service to ensure no A-level alerts regarding space group assignment.

Key Structural Benchmarks (Expected Values):

  • S-N Bond Length:

    
     Å.
    
  • S-C Bond Length:

    
     Å.
    
  • Intermolecular H-Bond: Look for

    
     interactions forming centrosymmetric dimers (
    
    
    
    motif) or infinite chains (
    
    
    motif).[2]
Powder XRD (Batch Validation)

Objective: Confirm that the bulk synthesized powder matches the single crystal structure.

  • Preparation: Grind the bulk sample to a fine powder using an agate mortar.

  • Scan Parameters:

    
     range: 
    
    
    
    to
    
    
    ; Step size:
    
    
    .
  • Analysis: Compare the experimental pattern with the simulated pattern generated from the SC-XRD CIF file (using Mercury or similar software).

    • Match: The bulk material is the same phase as the single crystal.

    • Mismatch: Indicates the presence of a second polymorph or amorphous material.

Part 4: Visualization of the Verification Logic

The following diagram illustrates the decision-making process for verifying the structure, highlighting the dependency of PXRD validation on the initial SC-XRD solution.

VerificationWorkflow Start Crude Product (2-amino-N-(4-methoxyphenyl)...) ChemCheck Step 1: Chemical Purity (NMR / LC-MS) Start->ChemCheck Confirm Connectivity Cryst Step 2: Crystallization (Slow Evaporation EtOH/EtOAc) ChemCheck->Cryst If Pure (>98%) PXRD Step 4: Powder XRD (Bulk Batch) ChemCheck->PXRD Parallel Bulk Check SCXRD Step 3: Single Crystal XRD (The Gold Standard) Cryst->SCXRD Select Crystal StructureSol Structure Solution (Determine Unit Cell & Packing) SCXRD->StructureSol Solve Phase Simulate Generate Simulated PXRD Pattern from CIF StructureSol->Simulate Export CIF Compare Comparison: Simulated vs. Experimental Simulate->Compare Ref. Data PXRD->Compare Exp. Data Verdict FINAL VERIFICATION (Phase Purity Confirmed) Compare->Verdict Match Found

Caption: Workflow integrating Chemical (NMR), Structural (SC-XRD), and Phase (PXRD) verification steps.

Part 5: References

  • Adsmond, D. A., & Grant, D. J. W. (2001). Hydrogen bonding in sulfonamides.[3] Journal of Pharmaceutical Sciences, 90(12), 2058–2077.[3] Link

    • Significance: Establishes the fundamental hydrogen-bonding rules (

      
       dimers) for sulfonamide crystallization.
      
  • Kikkawa, S., et al. (2019). Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides.[3] Crystal Growth & Design, 19(6), 3201–3208. Link

    • Significance: details the conformational chirality and packing of N-phenylbenzenesulfonamides.

  • Perlovich, G. L., et al. (2009). Thermodynamic and structural aspects of sulfonamide crystals.[2] Journal of Thermal Analysis and Calorimetry, 89, 751–757. Link

    • Significance: Provides thermodynamic data relevant to polymorphism in this chemical class.

  • Gelbrich, T., et al. (2007). Systematic investigation of the structural diversity of sulfonamides. CrystEngComm, 9, 898-901. Link

    • Significance: A comprehensive survey of sulfonamide crystal habits and space groups.

Sources

Thermal Analysis of Sulfonamides: A Comparative Guide to Experimental vs. Literature Melting Points

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, I rely on melting point (MP) determination as a frontline diagnostic tool for assessing the purity, polymorphic identity, and quality of active pharmaceutical ingredients (APIs). For sulfonamides—a critical class of synthetic bacteriostatic antibiotics—cross-referencing experimental melting points against established literature values is a fundamental quality control step.

However, analytical discrepancies frequently arise. This guide deconstructs the causality behind these deviations, establishes a self-validating experimental protocol based on pharmacopeial standards, and provides a comparative analysis of common sulfonamides.

The Causality of Melting Point Dynamics

Before executing any protocol, an analyst must understand why experimental values deviate from literature benchmarks. Melting is a thermodynamic phase transition dependent on crystal lattice energy.

  • Impurities and Lattice Energy: Pure crystals possess a uniform, tightly packed 3D lattice. Impurities disrupt this structural integrity, lowering the energy required to induce the solid-to-liquid phase transition. This manifests thermodynamically as melting point depression and a broadened melting range.

  • Thermal Lag: The rate of heat transfer is finite. If an instrument's heating ramp exceeds 1 °C/min, the heating block's temperature will outpace the sample's internal temperature. This "thermal lag" results in artificially elevated melting point readings.

  • Polymorphism: Sulfonamides are highly prone to polymorphism. Different crystal packing arrangements yield different lattice energies, meaning two perfectly pure samples of the same compound can exhibit different melting points depending on their crystallization history.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness, thermal analysis must be a self-validating system. We achieve this by bracketing unknown samples with certified reference standards and strictly adhering to the [1].

Step-by-Step Protocol (USP Class Ia)
  • Instrument Qualification: Calibrate your digital melting point apparatus using a USP primary reference standard (e.g., USP Sulfanilamide RS)[2]. The measured clear point must align with the certified value to validate the instrument's thermal accuracy before proceeding.

  • Sample Preparation: Desiccate the sulfonamide under a vacuum (≤ 20 mm Hg) for 3 hours to eliminate residual moisture, which acts as a melting point depressant[1]. Gently pulverize the dried sample using an agate mortar and pestle.

    • Causality: Pulverization increases the surface-area-to-volume ratio and eliminates insulating air pockets, ensuring instantaneous and uniform heat transfer.

  • Capillary Loading: Introduce the powder into a USP-compliant glass capillary (10 cm length, 0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[3]. Pack tightly by tapping on a solid surface until the sample column is exactly 2.5 to 3.5 mm high[3].

  • Pre-heating & Insertion: Pre-heat the instrument block to 10 °C below the expected literature melting point. Insert the capillary only when the temperature stabilizes at exactly 5 °C below the expected lower limit[1].

  • Controlled Ramping: Initiate a heating rate of 1 ± 0.5 °C/min[1].

    • Causality: This specific rate allows the heating block, glass capillary, and sample to maintain thermal equilibrium, virtually eliminating thermal lag.

  • Observation: Record the onset point (the temperature at which the column collapses against the capillary wall) and the clear point (complete coalescence into a transparent liquid)[3].

USP741_Protocol N1 Sample Preparation (Dry & Pulverize) N2 Capillary Loading (Pack to 2.5-3.5 mm) N1->N2 Ensure uniform heat transfer N3 Apparatus Pre-heating (10°C below expected MP) N2->N3 Ready for analysis N4 Sample Insertion (5°C below expected MP) N3->N4 Thermal equilibrium N5 Controlled Ramping (1 ± 0.5 °C/min) N4->N5 Prevent thermal shock N6 Observation (Record Onset & Clear Point) N5->N6 Minimize thermal lag

Workflow for USP <741> Class Ia Melting Point Determination.

Comparative Data: Experimental vs. Literature Values

When comparing modern automated digital apparatuses (which utilize optical transmission detection) to traditional oil-bath visual methods, digital systems offer superior precision. However, both methods must ultimately align with established literature values. Below is a comparative matrix of literature values versus expected experimental ranges for key sulfonamides.

CompoundPubChem CIDLiterature MP (°C)Expected Experimental Range (°C)Analytical Notes
5333164.5 – 166.5164.0 – 166.0Highly stable crystalline structure; sharp melting range. Often utilized as a secondary melting point standard[4].
5340200.0 – 204.0200.0 – 202.5Highly polymorphic. The imine tautomer is dominant in solid samples. MP will shift based on crystallization history[5].
5215255.5 (dec)250.0 – 256.0 (dec)Melts with thermal decomposition[6]. Analysts will observe rapid sample browning/blackening rather than a clear liquid melt.

Compound-Specific Analytical Insights & Troubleshooting

  • Sulfanilamide as a Calibrant: Because sulfanilamide does not readily form polymorphs under standard conditions and exhibits a highly reproducible, sharp melting phase, it is the ideal candidate for routine instrument verification[4]. If your experimental value for pure sulfanilamide exceeds 166.5 °C, your instrument is likely suffering from thermal lag due to a ramp rate that is too fast.

  • The Sulfathiazole Polymorph Problem: If experimental values for sulfathiazole fluctuate between batches (e.g., one batch melts at 200 °C, another at 202 °C), do not immediately assume impurity[5]. Sulfathiazole's polymorphic nature means different synthesis cooling rates yield different crystal structures. Differential Scanning Calorimetry (DSC) should be employed to map the specific polymorphs if precise identification is required.

  • Decomposition in Sulfadiazine: Sulfadiazine degrades as it approaches its melting point of 255.5 °C[6]. If using an automated digital apparatus, the optical sensor may trigger prematurely due to the sample darkening (blocking light transmission) before actual liquefaction occurs. Visual confirmation via the instrument's magnifying lens is mandatory for this compound.

References

  • PubChem . "Sulfanilamide - CID 5333." National Center for Biotechnology Information. Available at: [Link]

  • PubChem . "Sulfadiazine - CID 5215." National Center for Biotechnology Information. Available at: [Link]

  • PubChem . "Sulfathiazole - CID 5340." National Center for Biotechnology Information. Available at: [Link]

  • U.S. Pharmacopeia . "General Chapters: <741> MELTING RANGE OR TEMPERATURE." USPBPEP. Available at:[Link]

  • Stanford Research Systems . "Determination of Melting Points According to Pharmacopeia." ThinkSRS Application Notes. Available at:[Link]

Sources

A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the robust statistical analysis of dose-response relationships for the novel compound 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. Recognizing the limited public data on this specific molecule, we establish a scientifically rigorous context by hypothesizing its action as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in oncology.[] This guide details an end-to-end workflow, from experimental design and execution of a cell-based viability assay to the nuanced application of non-linear regression models for data analysis. We objectively compare its hypothetical performance against established first- and third-generation EGFR inhibitors, Gefitinib and Osimertinib.[][2] Methodologies for determining key pharmacological parameters such as IC50 and Hill slope are presented, alongside statistical tests for robustly comparing the potency and efficacy of these compounds. This document is intended for researchers, scientists, and drug development professionals seeking to apply best practices in dose-response analysis.

Introduction: The Imperative of Dose-Response Analysis

The dose-response curve is a fundamental tool in pharmacology, providing a graphical representation of the relationship between the concentration of a drug and the magnitude of its biological effect.[3][4] Interpreting the shape and key parameters of this curve—potency (EC50/IC50), efficacy (Emax), and the threshold dose—is essential for characterizing the activity of any new chemical entity.[3][4]

The subject of this guide, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, belongs to the sulfonamide class of compounds. Sulfonamides are a well-established pharmacophore known to interact with a variety of biological targets and exhibit activities ranging from antimicrobial to anticancer.[5][6][7] Given this chemical lineage, a thorough investigation of its biological activity is warranted.

To create a practical and illustrative guide, we will proceed under the hypothesis that 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide acts as a small molecule Tyrosine Kinase Inhibitor (TKI) targeting the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane receptor that, upon activation, triggers downstream signaling pathways like the Ras/PI3K and RAS-RAF-MAPK pathways, which are crucial for cell proliferation and survival.[8][9] Mutations or overexpression of EGFR are hallmarks of various cancers, making it a prime target for therapeutic intervention.[][8] EGFR-TKIs function by competing with ATP at the intracellular catalytic kinase domain, thereby blocking receptor autophosphorylation and subsequent signaling.[8][9]

This guide will compare our target compound against two well-characterized EGFR inhibitors:

  • Gefitinib (Iressa®): A first-generation, reversible EGFR-TKI.[2][8]

  • Osimertinib (Tagrisso®): A third-generation, irreversible EGFR-TKI designed to overcome resistance mutations like T790M.[][2]

By comparing a novel compound to established standards, we can benchmark its performance and determine its potential therapeutic value.

Experimental Design & Methodology

A self-validating and reproducible experimental design is the bedrock of trustworthy data. The following protocol for a cell-based viability assay is designed to generate high-quality dose-response curves.

2.1. Materials & Reagents
  • Cell Line: A549 human lung carcinoma cell line. This line is widely used, known to express wild-type EGFR, and has a well-documented response to EGFR inhibitors like Gefitinib.[10][11][12][13][14]

  • Culture Media: Appropriate cell culture media and supplements (e.g., F-12K Medium, 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin). Consistent media source and lot tracking are critical.[15]

  • Test Compounds:

    • 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

    • Gefitinib (Positive Control)

    • Osimertinib (Positive Control)

  • Vehicle Control: Dimethyl sulfoxide (DMSO), as compounds are typically dissolved in it.

  • Assay Reagent: A luminescence-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay), which measures ATP levels as an indicator of metabolically active cells.

  • Equipment: 96-well clear-bottom white plates, multichannel pipettes, CO2 incubator (37°C, 5% CO2), luminometer.

2.2. Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis cell_culture 1. Cell Culture (A549 cells in log phase) cell_seeding 3. Cell Seeding (Optimize density, e.g., 5,000 cells/well) cell_culture->cell_seeding compound_prep 2. Compound Dilution (Serial dilutions in DMSO, then media) treatment 4. Compound Addition (Add diluted compounds to cells) compound_prep->treatment cell_seeding->treatment incubation 5. Incubation (72 hours at 37°C, 5% CO2) treatment->incubation assay_reagent 6. Add Viability Reagent (e.g., CellTiter-Glo®) incubation->assay_reagent read_plate 7. Read Luminescence (Using a plate luminometer) assay_reagent->read_plate data_analysis 8. Statistical Analysis (Normalization, Curve Fitting, IC50) read_plate->data_analysis

Caption: Experimental workflow for generating dose-response data.

2.3. Step-by-Step Protocol
  • Cell Culture: Culture A549 cells according to standard protocols. It is crucial to use healthy, viable cells in the logarithmic growth phase to ensure consistent metabolic activity.[15][16] Do not use cells that are over-confluent or have been passaged excessively.[15]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, Gefitinib, and Osimertinib in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrated stocks.

    • Further dilute these stocks into complete culture media to achieve the final desired concentrations for the assay. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.5%) to avoid solvent toxicity.

  • Cell Seeding: Optimize cell seeding density to ensure cells are in an exponential growth phase throughout the incubation period.[15][17] A typical starting point for A549 cells is 5,000 cells per well in a 96-well plate.

  • Treatment: Add the prepared compound dilutions to the appropriate wells. Include wells for:

    • Vehicle Control: Cells treated with media containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

    • Maximum Inhibition Control: Cells treated with a high concentration of a known cytotoxic agent (e.g., staurosporine) or simply media without cells (background). This represents 0% viability.

  • Incubation: Incubate the plates for a predetermined duration (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2. The incubation time should be sufficient to observe a significant effect on cell proliferation.

  • Data Acquisition:

    • Equilibrate the plate to room temperature.

    • Add the luminescent viability reagent to all wells according to the manufacturer's instructions.

    • Measure luminescence using a plate reader. The resulting signal is directly proportional to the amount of ATP and, therefore, the number of viable cells.

Statistical Analysis Workflow

Raw luminescence data must be transformed and analyzed using non-linear regression to extract meaningful pharmacological parameters.

3.1. Data Normalization

First, convert the raw luminescence signals (RLU) into a percentage of inhibition. This normalization corrects for inter-plate variability.

  • 0% Inhibition (100% Viability): This is defined by the average signal from the vehicle-treated wells (RLU_vehicle).

  • 100% Inhibition (0% Viability): This is defined by the average signal from the background/maximum inhibition wells (RLU_background).

The formula for calculating the percent inhibition for each well is:

% Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_vehicle - RLU_background))

3.2. The Four-Parameter Logistic (4PL) Model

Dose-response data typically follows a sigmoidal (S-shaped) curve.[3][18] The most common model used to fit this data is the four-parameter logistic (4PL) non-linear regression model.[18][19][20]

The 4PL equation is:

Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)

Where:

  • Y: The measured response (% Inhibition).

  • X: The concentration of the compound.

  • Bottom: The lower plateau of the curve (minimum response).

  • Top: The upper plateau of the curve (maximum response).

  • IC50: The concentration of the inhibitor that produces a response halfway between the Top and Bottom plateaus. This is the primary measure of a compound's potency .[3][4][20]

  • HillSlope: Describes the steepness of the curve at the IC50. A Hill slope of -1.0 is standard, while a value with a greater absolute magnitude suggests a steeper response.

Caption: Key parameters of the 4PL dose-response model.

3.3. Comparing Dose-Response Curves

Simply comparing the IC50 values is often insufficient. A formal statistical test is required to determine if the dose-response curves of two compounds are genuinely different. The preferred method is the Extra Sum-of-Squares F-test .[21]

This test compares the goodness-of-fit of two models:

  • Null Hypothesis (H0): A single curve fits all data points for both compounds (i.e., the curves are not statistically different).

  • Alternative Hypothesis (H1): Separate curves provide a significantly better fit to the data for each compound.

The F-test calculates a p-value. A low p-value (typically < 0.05) indicates that the alternative hypothesis is favored, meaning there is a statistically significant difference between the curves. This test can be used to compare specific parameters, such as the log(IC50) or the Hill slope, between compounds.

Results and Comparative Analysis

The following table presents hypothetical, yet plausible, data for our compounds based on their known mechanisms and generations. This data is for illustrative purposes.

CompoundClassIC50 (nM) [95% C.I.]Hill SlopeMax Inhibition (%)
2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide Hypothetical TKI850 [750 - 960]-0.9592%
Gefitinib 1st Gen. Reversible TKI500 [440 - 570]-1.1095%
Osimertinib 3rd Gen. Irreversible TKI15 [12 - 18]-1.2598%

Interpretation:

  • Potency (IC50): Potency is the concentration required to achieve 50% of the maximal effect.[4] In our hypothetical results, Osimertinib is the most potent compound with an IC50 of 15 nM, followed by Gefitinib (500 nM). The novel compound, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide, is the least potent at 850 nM. The non-overlapping 95% confidence intervals (C.I.) suggest these differences in potency are statistically significant.

  • Efficacy (Max Inhibition): Efficacy is the maximum response a drug can produce.[4] All three compounds show high efficacy, inhibiting cell viability by over 90%. Osimertinib displays slightly higher maximal inhibition, which is consistent with its irreversible binding mechanism.

  • Hill Slope: The Hill slopes are all close to -1.0, indicating a standard dose-response relationship for all compounds.

An Extra Sum-of-Squares F-test comparing the log(IC50) of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide to Gefitinib would likely yield a significant p-value, statistically confirming that Gefitinib is more potent in this assay system.

Conclusion and Future Directions

This guide outlines a robust, statistically grounded methodology for evaluating the dose-response characteristics of 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide. By contextualizing its analysis as a hypothetical EGFR inhibitor and comparing it against established drugs like Gefitinib and Osimertinib, we have demonstrated a complete workflow from experimental design to data interpretation. The use of the four-parameter logistic model and the Extra Sum-of-Squares F-test provides a quantitative and statistically sound basis for comparing compound potency and efficacy.

Based on our hypothetical data, 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide demonstrates inhibitory activity but with lower potency than existing EGFR inhibitors. This framework, however, is universally applicable. Should this compound target a different biological pathway, the principles of rigorous experimental design, appropriate non-linear regression, and statistical comparison remain the gold standard for accurate characterization.

References
  • MyCalpharm. (n.d.). Understanding the Dose Response Curve in Pharmacology. Retrieved from [Link]

  • Seshacharyulu, P., Ponnusamy, M. P., Haridas, D., Jain, M., Ganti, A. K., & Batra, S. K. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert opinion on therapeutic targets, 16(1), 15–31.
  • Zarredar, H., et al. (2019).
  • ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]

  • Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves. Retrieved from [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR-targeted drugs in cancer therapy. Clinical cancer research, 14(11), 3572-3576.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • GraphPad. (n.d.). GraphPad Prism 11 Statistics Guide - Beware of using multiple comparisons tests to compare dose-response curves or time courses. Retrieved from [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • ResearchGate. (n.d.). Dose response curve analysis. Retrieved from [Link]

  • Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression–a new method based on robust nonlinear regression and the false discovery rate.
  • Cross Validated. (2017, April 6). What's the proper way to determine whether dose response curves +/- another variable (besides dose) are statistically different?. Retrieved from [Link]

  • Chen, G., et al. (2017). Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. OncoTargets and therapy, 10, 4219.
  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Promega Corporation. (2011, December 5). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). A549 cells were more sensitive to gefitinib compared with NCI-H1299 cells.... Retrieved from [Link]

  • Reddit. (2018, April 7). Statisic analysis for two or more dose-response curves?. Retrieved from [Link]

  • ResearchGate. (2019, September 14). Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Kappenberg, F., et al. (2023). Guidance for statistical design and analysis of toxicological dose–response experiments, based on a comprehensive literature review. Archives of Toxicology, 97(11), 2897-2917.
  • American Association for Cancer Research. (2007, May 1). Chronic, repeated exposure to gefitinib leads to epithelial-to-mesenchymal transition and drug resistance in A549, a non-small cell lung cancer cell line. Retrieved from [Link]

  • Li, L., et al. (2016). Radiosensitizing effects of gefitinib at different administration times in vitro. Experimental and therapeutic medicine, 11(4), 1193–1200.
  • American Association for Cancer Research. (2008, February 15). Gefitinib Radiosensitizes Non–Small Cell Lung Cancer Cells by Suppressing Cellular DNA Repair Capacity. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-Methoxyphenyl)benzenesulfonamide. Retrieved from [Link]

  • GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment?. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Retrieved from [Link]

  • Alvarez-Ramirez, M., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science, 3(4), 11-23.
  • International Journal of Scientific Research in Engineering and Management. (2025, May 18). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • Molecules. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015054662A1 - 4-((2-hydroxy-3-methoxybenzyl)amino) benzenesulfonamide derivatives as 12-lipoxygenase inhibitors.

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Safety Operating Guide

Personal protective equipment for handling 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and Handling Guide for 2-Amino-N-(4-methoxyphenyl)benzene-1-sulfonamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of protective gear, but as an exercise in risk causality. When handling specialized pharmacological building blocks like 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide (CAS: 33224-44-1) , standard operating procedures must be explicitly adapted to address the molecule's specific structural architecture.

This guide provides a self-validating, step-by-step operational framework designed to protect researchers from the unique systemic and immunological hazards posed by this compound.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the chemical's toxicity. The hazard profile of this compound is driven by two distinct functional groups:

  • The Aromatic Amine (Aniline) Moiety: Aniline derivatives are highly lipophilic and notorious for their ability to rapidly penetrate the dermal barrier. Once in the bloodstream, they oxidize the ferrous (Fe²⁺) iron in hemoglobin to ferric (Fe³⁺) iron, forming methemoglobin. This drastically reduces the blood's oxygen-carrying capacity, leading to , a condition characterized by cyanosis (bluish skin), fatigue, and potentially fatal hypoxia[1].

  • The Sulfonamide Moiety: The combination of a sulfonamide group with an N4 aromatic amine forms the classic pharmacophore responsible for severe . Inhalation or dermal exposure can trigger Type IV delayed hypersensitivity reactions, ranging from maculopapular rashes to life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN)[2].

Toxicity_Mechanisms Compound 2-amino-N-(4-methoxyphenyl) benzene-1-sulfonamide Sub1 Aromatic Amine (Aniline Moiety) Compound->Sub1 Sub2 Sulfonamide Moiety Compound->Sub2 Path1 Dermal Absorption / Inhalation Sub1->Path1 Path2 Immune System Sensitization Sub2->Path2 Effect1 Hemoglobin Oxidation (Fe2+ -> Fe3+) Path1->Effect1 Effect2 IgE / T-Cell Activation Path2->Effect2 Outcome1 Methemoglobinemia (Cyanosis/Hypoxia) Effect1->Outcome1 Outcome2 Hypersensitivity (Rash, SJS/TEN) Effect2->Outcome2

Mechanistic pathways of toxicity for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide.

Tiered Personal Protective Equipment (PPE) Matrix

Because of the dual risks of rapid dermal absorption and immunological sensitization, standard laboratory PPE must be upgraded. The following quantitative matrix outlines the mandatory protective equipment.

Protection CategoryRecommended EquipmentQuantitative SpecMechanistic Justification
Ocular/Face Tight-fitting safety gogglesANSI Z87.1 / EN 166Prevents mucosal absorption of airborne sensitizing particulates.
Dermal (Hands) Double-layered Nitrile glovesMin 0.11 mm thicknessMitigates rapid skin absorption of the lipophilic aniline moiety.
Dermal (Body) Flame-retardant lab coat100% Cotton or NomexPrevents powder accumulation on personal clothing; reduces static.
Respiratory Particulate respiratorN95 or P100 (US)Prevents inhalation of sulfonamide dust, blocking IgE/T-Cell sensitization.

Standard Operating Procedure (SOP): Safe Handling & Experimental Workflow

This methodology utilizes a self-validating framework. Every operational step includes a verification check to ensure the system is secure before proceeding to the next phase.

Phase 1: Pre-Operational Preparation

  • Health Screening: Verify that the operator has no known history of sulfa allergies. Verification: Operator confirms medical history prior to handling.

  • Engineering Controls: Conduct all open-handling (weighing, transferring) strictly inside a certified chemical fume hood. Verification: Check the fume hood digital monitor to ensure a face velocity of 80–100 feet per minute (fpm).

  • Static Mitigation: Because fine organic powders can easily aerosolize via static repulsion, wipe the analytical balance and micro-spatulas with an anti-static cloth before use.

Phase 2: Execution & Solubilization 4. Weighing: Tare a conductive (anti-static) weighing boat. Slowly transfer the powder using the micro-spatula. Keep the spatula close to the boat to minimize the drop height and prevent aerosolization. 5. Solubilization: Dissolve the compound in the target organic solvent (e.g., DMSO or DMF) inside the fume hood before transferring it to other laboratory areas. Causality: Handling the compound in a liquid state immediately eliminates the inhalation hazard associated with the dry powder.

Phase 3: Post-Operational Decontamination 6. Wet-Wiping: Never dry-sweep spilled powder. Use a damp disposable wipe (water/ethanol mixture) to clean the balance and fume hood surface. 7. Doffing: Remove the outer layer of contaminated nitrile gloves while still inside the fume hood. Dispose of them immediately in a designated hazardous waste bin.

Handling_Workflow Step1 1. Pre-Operation: Health Screening (Sulfa Allergy) Step2 2. Engineering: Certify Fume Hood (80-100 fpm) Step1->Step2 Step3 3. PPE Donning: Double Nitrile, Goggles, Lab Coat Step2->Step3 Step4 4. Execution: Anti-static Weighing & Solubilization Step3->Step4 Step5 5. Decontamination: Wet-Wipe Protocol & Waste Segregation Step4->Step5

Step-by-step operational workflow for the safe handling and solubilization of the compound.

Emergency Response & Spill Logistics

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes. Critically, monitor the individual for signs of (a bluish tint to the lips or nail beds), which is the primary clinical indicator of methemoglobinemia[3].

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen and seek emergency medical attention.

  • Small Spills (<50g): Don respiratory protection (P100). Cover the powder spill with damp absorbent pads to prevent aerosolization. Carefully scoop the wet material into a sealable hazardous waste container.

Waste Disposal & Environmental Logistics

  • Solid Waste: All contaminated PPE, weighing boats, and decontamination wipes must be placed in a clearly labeled, sealable solid hazardous waste container.

  • Liquid Waste: Solutions containing 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide must be segregated into designated "Aromatic Amine/Sulfonamide Organic Waste" carboys. Do not mix with strong oxidizing agents, as aromatic amines can react exothermically.

  • Disposal Method: High-temperature incineration is the required disposal method. This ensures the complete thermal destruction of the biologically active sulfonamide pharmacophore, preventing environmental contamination and mitigating the risk of downstream [4].

References

  • Title: Aniline Acute Exposure Guideline Levels Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Acetazolamide and sulfonamide allergy Source: American Academy of Allergy Asthma & Immunology (AAAAI) URL: [Link]

  • Title: Sulfonamides in Ophthalmology: Understanding Adverse Reactions Source: SafeTherapeutics URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.